molecular formula C10H7F3N2 B578313 8-(Trifluoromethyl)isoquinolin-3-amine CAS No. 1357945-83-5

8-(Trifluoromethyl)isoquinolin-3-amine

Cat. No.: B578313
CAS No.: 1357945-83-5
M. Wt: 212.175
InChI Key: CYOPFIOCKFMNHI-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)isoquinolin-3-amine, also known as 8-(Trifluoromethyl)isoquinolin-3-amine, is a useful research compound. Its molecular formula is C10H7F3N2 and its molecular weight is 212.175. The purity is usually 95%.
BenchChem offers high-quality 8-(Trifluoromethyl)isoquinolin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Trifluoromethyl)isoquinolin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(trifluoromethyl)isoquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-2-6-4-9(14)15-5-7(6)8/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOPFIOCKFMNHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857227
Record name 8-(Trifluoromethyl)isoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357945-83-5
Record name 8-(Trifluoromethyl)isoquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Solubility Landscape of 8-(Trifluoromethyl)isoquinolin-3-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the intricate journey of drug discovery and development, the solubility of a candidate molecule is a cornerstone property that dictates its fate. It is a critical determinant of a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility characteristics of 8-(Trifluoromethyl)isoquinolin-3-amine, a heterocyclic compound of interest in medicinal chemistry. While quantitative solubility data for this specific molecule is not extensively available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, theoretical frameworks, and practical methodologies to understand, predict, and experimentally determine its solubility in a range of organic solvents. By synthesizing established principles with actionable protocols, this document serves as a comprehensive resource for navigating the solubility challenges inherent in the development of novel therapeutics.

Physicochemical Profile of 8-(Trifluoromethyl)isoquinolin-3-amine

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility behavior. 8-(Trifluoromethyl)isoquinolin-3-amine is a crystalline powder with the following key characteristics:

PropertyValueSource
Molecular Formula C₁₀H₇F₃N₂[1]
Molecular Weight 212.17 g/mol [1]
Appearance Off-white to light yellow crystalline powder[1]
Melting Point 117-120 °C[1]
CAS Number 65439-61-2[1]

The molecule's structure, featuring a rigid isoquinoline core, a basic amine group, and a lipophilic trifluoromethyl group, presents a unique combination of functionalities that govern its interactions with various solvents.

Deconstructing Solubility: A Theoretical Framework

The principle of "like dissolves like" is the bedrock of solubility prediction.[2] This adage is a simplified representation of the complex interplay of intermolecular forces between a solute and a solvent. For 8-(Trifluoromethyl)isoquinolin-3-amine, we must consider the contributions of its distinct structural motifs.

The Isoquinoline Core

The isoquinoline ring system, a benzopyridine, is a weakly basic aromatic heterocycle.[3] While it has low solubility in water, it readily dissolves in many common organic solvents such as ethanol, acetone, and diethyl ether.[3] The aromatic nature of the fused rings allows for π-π stacking interactions, which can be significant in aromatic solvents.

The Amine (-NH₂) Functional Group

The primary amine group at the 3-position is a key contributor to the molecule's polarity and its capacity for hydrogen bonding. As a hydrogen bond donor and acceptor, this group can interact favorably with protic solvents (e.g., alcohols) and other polar aprotic solvents (e.g., DMSO). The basicity of the amine also means that the compound's solubility can be significantly influenced by the pH of the medium, particularly in aqueous systems.

The Trifluoromethyl (-CF₃) Group: A Lipophilic Modifier

The introduction of a trifluoromethyl group is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[4] The -CF₃ group is highly electronegative and significantly increases the lipophilicity of the molecule.[5][6] This increased lipophilicity generally enhances solubility in non-polar organic solvents. The C-F bond is the strongest single bond in organic chemistry, contributing to the metabolic stability of the compound.[7]

Inference on Expected Solubility: Based on this structural analysis, 8-(Trifluoromethyl)isoquinolin-3-amine is anticipated to exhibit good solubility in polar aprotic solvents like DMSO and DMF, where both the polar amine and the aromatic system can be solvated. Good solubility is also expected in alcohols like ethanol and methanol, which can engage in hydrogen bonding with the amine group. Its solubility is likely to be lower in non-polar aliphatic solvents like hexane, where the polar interactions of the amine and the isoquinoline nitrogen are not favorably accommodated.

A Predictive Approach: Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, Hansen Solubility Parameters (HSP) offer a powerful quantitative framework for assessing solute-solvent compatibility.[8] The total cohesion energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][9]

The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)² [10]

A smaller Ra value indicates a higher likelihood of solubility. While experimentally determined HSP values for 8-(Trifluoromethyl)isoquinolin-3-amine are not available, they can be estimated using group contribution methods.[11] Software packages are available that can calculate these parameters based on the molecular structure.

Below is a table of HSP for common organic solvents to aid in the initial selection for solubility screening.

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Heptane 15.30.00.0
Toluene 18.01.42.0
Dichloromethane 17.07.37.1
Acetone 15.510.47.0
Ethyl Acetate 15.85.37.2
Isopropanol 15.86.116.4
Ethanol 15.88.819.4
Methanol 14.712.322.3
Acetonitrile 15.318.06.1
Tetrahydrofuran (THF) 16.85.78.0
Dimethyl Sulfoxide (DMSO) 18.416.410.2

By estimating the HSP for 8-(Trifluoromethyl)isoquinolin-3-amine, a researcher can prioritize solvents for experimental testing.

Experimental Determination of Solubility: Protocols and Best Practices

In the absence of published data, experimental determination is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the FDA.[12]

The Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a saturated solution of the compound in a specific solvent at a defined temperature.

Objective: To determine the equilibrium solubility of 8-(Trifluoromethyl)isoquinolin-3-amine in a selection of organic solvents.

Materials:

  • 8-(Trifluoromethyl)isoquinolin-3-amine (crystalline powder)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature incubator or water bath (e.g., set to 25 °C and/or 37 °C)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation: Add an excess amount of 8-(Trifluoromethyl)isoquinolin-3-amine to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[12]

  • Solvent Addition: Add a known volume of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature incubator on an orbital shaker. Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[12] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.[13] Dilute the filtrate with a suitable solvent if necessary to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Workflow for Shake-Flask Solubility Determination:

G A Add excess compound to vial B Add known volume of solvent A->B C Equilibrate at constant temperature with agitation (24-72h) B->C D Allow excess solid to settle C->D E Withdraw and filter supernatant D->E F Dilute filtrate (if necessary) E->F G Analyze concentration by HPLC F->G H Calculate solubility G->H

Caption: Shake-flask method workflow.

High-Throughput Screening (HTS) Methods

For early-stage drug discovery, where rapid screening of multiple compounds and conditions is required, HTS methods for solubility determination are employed. These methods are typically kinetic rather than equilibrium-based.

  • Nephelometry: This technique measures the turbidity of a solution caused by the precipitation of the compound from a stock solution (usually in DMSO) into an aqueous or organic medium.[13] The concentration at which precipitation occurs is taken as the kinetic solubility.

Conceptual Workflow for Nephelometric Solubility Assay:

G A Prepare serial dilutions of compound in DMSO B Dispense dilutions into microplate A->B C Add aqueous or organic solvent B->C D Incubate and measure turbidity (nephelometer) C->D E Determine kinetic solubility D->E

Sources

The Trifluoromethyl Group: A Key to Unlocking Novel Biological Activities in Isoquinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Trifluoromethylation in Isoquinoline Scaffolds

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] However, the quest for enhanced potency, selectivity, and improved pharmacokinetic profiles has led to the exploration of various chemical modifications. Among these, the introduction of a trifluoromethyl (CF3) group has emerged as a powerful strategy in modern drug design.[2]

The unique physicochemical properties of the trifluoromethyl group—high electronegativity, metabolic stability, and increased lipophilicity—can profoundly influence the biological activity of the parent isoquinoline molecule.[3] These alterations often translate into improved drug-like properties, including enhanced binding affinity to target proteins, better membrane permeability, and increased resistance to metabolic degradation.[3][4] This guide provides a comprehensive technical overview of the biological activities of trifluoromethylated isoquinoline compounds, focusing on their anticancer, antimicrobial, and neuroprotective potential, along with the underlying mechanisms of action and relevant experimental protocols.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Trifluoromethylated isoquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[2]

Cytotoxicity and Apoptosis Induction

A primary indicator of anticancer potential is a compound's ability to induce cell death in cancer cells. Several studies have reported the potent cytotoxic activity of trifluoromethylated isoquinoline derivatives. For instance, 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone has shown significant cell-growth inhibitory activity with an IC50 of 10±2.5 microM in human promyelocytic leukemic cells, where it appears to induce apoptosis.[5] Another study on quinoline-derived trifluoromethyl alcohols identified 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol as having more potent anticancer activity than cisplatin, with an LC50 value of 14.14 μM.[6]

The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer drugs. Trifluoromethylated isoquinolines have been shown to trigger this process. For example, at a concentration of 5 μg/mL, certain isoquinoline derivatives induced a significant increase in apoptotic cells (21% and 9% for compounds B01002 and C26001, respectively).[7] Further investigations have revealed that these compounds can activate key apoptotic players like caspase-3 and PARP.[7]

Table 1: Anticancer Activity of Selected Trifluoromethylated Isoquinoline Derivatives

CompoundCancer Cell LineIC50/LC50 (µM)Reference
2,8-Bis(trifluoromethyl)quinoline derivativeHuman promyelocytic leukemia (HL-60)10[5]
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-olNot specified14.14[6]
Isoquinoline derivative B01002Ovarian cancer (SKOV3)7.65 (µg/mL)[7]
Isoquinoline derivative C26001Ovarian cancer (SKOV3)11.68 (µg/mL)[7]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleHuman breast cancer (MCF-7)2.63[8]
3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazoleHuman breast cancer (MCF-7)3.09[8]
Modulation of Key Signaling Pathways

The anticancer effects of trifluoromethylated isoquinolines are often mediated through their interaction with critical intracellular signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK pathways are two of the most frequently implicated signaling cascades in cancer.[3]

PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell survival and proliferation, and its aberrant activation is a common feature of many cancers.[1] Molecular docking studies suggest that trifluoromethylated quinolines may exert their cytotoxic effects by inhibiting the PI3K signaling pathway.[3] Although direct western blot evidence for trifluoromethylated isoquinolines is still emerging, the broader class of isoquinoline alkaloids is known to interfere with this pathway.[3]

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis.[9] Isoquinoline alkaloids have been shown to modulate MAPK activation.[9] While specific data on trifluoromethylated isoquinolines is an active area of research, the structural modifications introduced by the CF3 group are anticipated to enhance their interaction with key kinases in this pathway.

Anticancer Signaling Pathways Figure 1: Generalized Signaling Pathways Targeted by Trifluoromethylated Isoquinolines Receptor Tyrosine Kinase Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Ras Ras Receptor Tyrosine Kinase->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis | Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Raf Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Proliferation & Survival Ras->Raf Trifluoromethylated Isoquinoline Trifluoromethylated Isoquinoline Trifluoromethylated Isoquinoline->PI3K Inhibition Trifluoromethylated Isoquinoline->Akt Inhibition Trifluoromethylated Isoquinoline->ERK Inhibition

Caption: Generalized signaling pathways implicated in the anticancer effects of isoquinoline alkaloids.

Experimental Protocols for Evaluating Anticancer Activity

1. MTT Assay for Cell Viability:

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

  • Step 1: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Step 2: Treat the cells with various concentrations of the trifluoromethylated isoquinoline compound for 24, 48, or 72 hours.

  • Step 3: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Step 4: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Step 5: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay:

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Step 1: Treat cancer cells with the test compound for a specified period.

  • Step 2: Harvest the cells and wash them with cold PBS.

  • Step 3: Resuspend the cells in 1X Binding Buffer.

  • Step 4: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Step 5: Incubate the cells for 15 minutes at room temperature in the dark.

  • Step 6: Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Trifluoromethylated isoquinolines have shown promise as a new class of antimicrobial compounds, particularly against Gram-positive bacteria.[10]

Efficacy against Bacterial Strains

Studies have demonstrated that synthetic trifluoromethylated isoquinoline derivatives exhibit significant antibacterial activity. For example, certain alkynyl isoquinolines have shown potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with Minimum Inhibitory Concentration (MIC) values in the range of 4–16 µg/mL.[10] The trifluoromethyl-substituted pyrazole derivative has also demonstrated good activity against tested bacteria with a low MIC value of 3.12 µg/mL for one of the MRSA strains.[11]

Table 2: Antimicrobial Activity of Selected Trifluoromethylated Isoquinoline Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Alkynyl IsoquinolinesGram-positive bacteria (general)4-16[10]
Alkynyl IsoquinolinesMRSA4 or 8[10]
Trifluoromethyl-substituted pyrazole derivativeMRSA3.12[11]
Mechanism of Action

The precise mechanisms of action for many trifluoromethylated isoquinolines are still under investigation. However, it is hypothesized that their antimicrobial effects may stem from their ability to inhibit essential bacterial enzymes or disrupt cell membrane integrity. The fluoroquinolones, a well-established class of antibiotics, act by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[12] It is plausible that trifluoromethylated isoquinolines may share or have similar intracellular targets.

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_result Result Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculation Inoculate 96-well plate with bacteria and compound dilutions Bacterial_Culture->Inoculation Compound_Dilution Serial Dilution of Trifluoromethylated Isoquinoline Compound_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Observation Observe for bacterial growth (turbidity) Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of trifluoromethylated isoquinolines.

Experimental Protocol for Antimicrobial Susceptibility Testing

Broth Microdilution Method:

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Step 1: Prepare serial two-fold dilutions of the trifluoromethylated isoquinoline compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Step 2: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration.

  • Step 3: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Step 4: Incubate the plate at 37°C for 18-24 hours.

  • Step 5: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neuroprotective Effects: A Potential Avenue for Treating Neurodegenerative Diseases

Neurodegenerative diseases, such as Parkinson's and Alzheimer's, are characterized by progressive neuronal loss. Emerging evidence suggests that isoquinoline alkaloids possess neuroprotective properties, and their trifluoromethylated derivatives are being explored for their potential in this area.[1]

Protection Against Oxidative Stress and Neuronal Cell Death

Oxidative stress is a key contributor to neuronal damage in neurodegenerative disorders. The neurotoxin MPP+ is commonly used to induce Parkinson's-like pathology in cellular models, such as the human neuroblastoma SH-SY5Y cell line. Studies have shown that certain compounds can protect these cells from MPP+-induced cytotoxicity.[13] While specific data on trifluoromethylated isoquinolines are still being gathered, the known antioxidant properties of the isoquinoline scaffold suggest a likely mechanism of action.[14]

The neuroprotective effects can be quantified by measuring cell viability and assessing markers of apoptosis. For instance, pretreatment with a neuroprotective agent can significantly reduce MPP+-induced DNA fragmentation.[15]

Potential Mechanisms of Neuroprotection

The neuroprotective mechanisms of trifluoromethylated isoquinolines are likely to involve the modulation of cellular pathways that combat oxidative stress and inhibit apoptosis. This may include the activation of antioxidant response elements and the regulation of pro- and anti-apoptotic proteins. The lipophilicity conferred by the trifluoromethyl group may also enhance the ability of these compounds to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[3]

G Figure 3: Neuroprotection Experimental Workflow A SH-SY5Y Cells Culture B Pre-treatment with Trifluoromethylated Isoquinoline A->B C Induction of Neuronal Damage (e.g., with MPP+) B->C D Cell Viability Assay (MTT Assay) C->D E Apoptosis Assay (Annexin V/PI Staining) C->E F Oxidative Stress Measurement (e.g., ROS levels) C->F G Analysis of Neuroprotective Effects D->G E->G F->G

Caption: A generalized workflow for evaluating the neuroprotective effects of trifluoromethylated isoquinolines in an in vitro model.

Experimental Protocol for Assessing Neuroprotective Activity

In Vitro Model of Parkinson's Disease (MPP+ treated SH-SY5Y cells):

  • Step 1: Culture SH-SY5Y human neuroblastoma cells in appropriate media.

  • Step 2: Pre-treat the cells with various concentrations of the trifluoromethylated isoquinoline compound for a specified duration (e.g., 1 hour).

  • Step 3: Expose the cells to a neurotoxin, such as MPP+ (e.g., 500 µM), for 24-48 hours to induce neuronal damage.

  • Step 4: Assess cell viability using the MTT assay as described previously. An increase in cell viability in the presence of the compound indicates a protective effect.

  • Step 5: Evaluate apoptosis using Annexin V/PI staining and flow cytometry to quantify the reduction in apoptotic cells.

  • Step 6: Measure markers of oxidative stress, such as intracellular reactive oxygen species (ROS) levels, to investigate the antioxidant mechanism.

Conclusion and Future Directions

The incorporation of a trifluoromethyl group into the isoquinoline scaffold represents a highly effective strategy for the development of novel therapeutic agents with potent biological activities. This guide has highlighted the significant potential of trifluoromethylated isoquinolines as anticancer, antimicrobial, and neuroprotective agents.

The enhanced lipophilicity, metabolic stability, and binding affinity conferred by the CF3 group contribute to their improved pharmacological profiles. While the precise mechanisms of action are still being elucidated for many of these compounds, their ability to modulate key signaling pathways, induce apoptosis, and combat oxidative stress underscores their therapeutic promise.

Future research should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: To systematically explore how the position and chemical environment of the trifluoromethyl group, as well as other substituents on the isoquinoline ring, influence biological activity.

  • In-depth Mechanistic Investigations: To fully characterize the molecular targets and signaling pathways modulated by these compounds, utilizing techniques such as western blotting, kinase profiling, and transcriptomics.

  • In Vivo Efficacy and Safety Studies: To translate the promising in vitro findings into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.[16]

The continued exploration of trifluoromethylated isoquinolines holds great promise for the discovery and development of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and neurodegenerative disorders.

References

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available from: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. Available from: [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. Available from: [Link]

  • Neuroprotective activity of isoquinoline alkaloids from of Chilean Amaryllidaceae plants against oxidative stress-induced cytotoxicity on human neuroblastoma SH-SY5Y cells and mouse hippocampal slice culture - PubMed. Available from: [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. Available from: [Link]

  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Available from: [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... - ResearchGate. Available from: [Link]

  • Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed. Available from: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PubMed Central. Available from: [Link]

  • Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed. Available from: [Link]

  • In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid - MDPI. Available from: [Link]

  • 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles - PubMed. Available from: [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - MDPI. Available from: [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]

  • Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC - NIH. Available from: [Link]

  • Neuroprotective effects of saikosaponin-d on MPP+-induced cytotoxicity in SH-SY5Y cells via regulation of SIRT3 - e-Century Publishing Corporation. Available from: [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - MDPI. Available from: [Link]

  • Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment - Dove Medical Press. Available from: [Link]

  • Cytotoxic Activities of 1−5 against Three Cancer Cell Lines - ResearchGate. Available from: [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC - NIH. Available from: [Link]

  • Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment - International Journal of Medical Pharmaceutical and Health Sciences. Available from: [Link]

  • Comparative analysis of PI3K-AKT and MEK-ERK1/2 signaling-driven molecular changes in granulosa cells - ScienceOpen. Available from: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Rhodium(iii) complexes with isoquinoline derivatives as potential anticancer agents: in vitro and in vivo activity studies - Dalton Transactions (RSC Publishing). Available from: [Link]

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Publishing. Available from: [Link]

  • Structure--activity relationship of quinolones - PubMed. Available from: [Link]

  • Neuroprotective Effects and Mechanisms of Arecoline Against H2O2-Induced Damage in SH-SY5Y Cells - PMC - NIH. Available from: [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC - PubMed Central. Available from: [Link]

  • Natural and synthetic isoquinoline derivatives with antimicrobial activity - ResearchGate. Available from: [Link]

  • Neuroprotective Effects and Mechanisms of Arecoline Against H2O2-Induced Damage in SH-SY5Y Cells - ResearchGate. Available from: [Link]

  • PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - NIH. Available from: [Link]

  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines - MDPI. Available from: [Link]

  • Pre-treatment of SH-SY5Y cells with guanosine decreases MPP +-induced... - ResearchGate. Available from: [Link]

Sources

An In-depth Technical Guide on the Safety, Toxicity, and Handling of 8-(Trifluoromethyl)isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Drug Development Professionals and Research Scientists

Preamble: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and development, novel heterocyclic compounds like 8-(Trifluoromethyl)isoquinolin-3-amine are instrumental as building blocks for new chemical entities. The introduction of a trifluoromethyl group to the isoquinoline scaffold can significantly alter its physicochemical and pharmacological properties. However, these structural modifications also necessitate a thorough and proactive evaluation of the compound's safety profile. This guide moves beyond mere compliance, adopting a risk-based, scientific-first approach to the handling of this research chemical. We will dissect its known and anticipated toxicological profile, establish robust handling protocols grounded in the hierarchy of controls, and provide actionable emergency procedures. The causality behind each recommendation is explained to empower the researcher with a deeper understanding of the safety principles at play.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling and use. These properties dictate storage conditions, appropriate solvents, and potential physical hazards.

PropertyValueSource
Chemical Name 8-(Trifluoromethyl)isoquinolin-3-amineN/A
CAS Number 65439-61-2[1][2]
Molecular Formula C₁₀H₇F₃N₂[1][2]
Molecular Weight 212.17 g/mol [1]
Appearance Off-white to light yellow crystalline powder[1]
Solubility Slightly soluble in water; Soluble in organic solvents such as DMSO and ethanol.[1]
Melting Point 117-120 °C[1]
Primary Application Used as a pharmaceutical intermediate and reagent in chemical synthesis.[1]

Section 2: Hazard Identification and GHS Classification

While specific, comprehensive toxicological studies for 8-(Trifluoromethyl)isoquinolin-3-amine are not extensively published, a reliable hazard profile can be anticipated by examining its structural analogs, namely isoquinolin-3-amine and 8-aminoisoquinoline. The presence of the amine and the isoquinoline core suggests a potential for biological activity that warrants a cautious approach. The classification below is therefore a scientifically-grounded anticipation of its hazards.

Hazard ClassGHS CategoryHazard StatementSignal WordPictogramRationale / Source Analogy
Acute Toxicity, Oral Category 4H302: Harmful if swallowedWarning

Based on Isoquinolin-3-amine and 8-Aminoisoquinoline.[3][4]
Acute Toxicity, Dermal Category 4 (Anticipated)H312: Harmful in contact with skinWarning

Based on 8-Aminoisoquinoline.[3]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning

Based on Isoquinolin-3-amine and 8-Aminoisoquinoline.[3][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationWarning

Based on Isoquinolin-3-amine and 8-Aminoisoquinoline.[3][4]
STOT - Single Exposure Category 3H335: May cause respiratory irritationWarning

Based on respiratory system irritation noted for analogs.[3][4]
Aquatic Hazard, Chronic Category 3 (Anticipated)H412: Harmful to aquatic life with long lasting effects(None)(None)Based on data for the parent isoquinoline structure.[5]

Section 3: Toxicological Profile

The toxicological profile dictates the necessary precautions. The primary risks associated with this compound are acute in nature, arising from direct contact or inhalation.

  • Routes of Exposure: The main routes of occupational exposure are inhalation of the crystalline powder, skin contact, eye contact, and accidental ingestion.[3]

  • Acute Effects:

    • Inhalation: Inhaling the dust may cause respiratory tract irritation, leading to coughing and shortness of breath.[3]

    • Skin Contact: Direct contact is likely to cause skin irritation, characterized by redness and itching.[3][4] As an analog to 8-aminoisoquinoline, which is harmful in contact with skin, systemic absorption following dermal exposure is a potential risk.[3]

    • Eye Contact: The compound is expected to be a serious irritant to the eyes, potentially causing significant discomfort, redness, and watering.[3][4]

    • Ingestion: Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.[3] It is classified as harmful if swallowed.[3][4]

  • Chronic Effects & Carcinogenicity:

    • There is no specific data available regarding the long-term effects, mutagenicity, or carcinogenicity of 8-(Trifluoromethyl)isoquinolin-3-amine.

    • For context, a related compound, 8-hydroxyquinoline, was evaluated by the National Toxicology Program (NTP) and showed no evidence of carcinogenicity in rats or mice under the conditions of the study.[6] However, it is crucial to understand that this data is not directly transferable and should not be used to assume a lack of chronic hazard for 8-(Trifluoromethyl)isoquinolin-3-amine. The precautionary principle must be applied.

Section 4: Exposure Control and Personal Protective Equipment (PPE)

A multi-layered defense strategy is essential for minimizing exposure. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of priority.

cluster_0 Hierarchy of Controls for 8-(Trifluoromethyl)isoquinolin-3-amine E Elimination / Substitution (Not feasible for research chemical) Eng Engineering Controls (Primary Barrier) E->Eng Most Effective Admin Administrative Controls (Procedural Safeguards) Eng->Admin Eng_Details • Certified Chemical Fume Hood • Emergency Eyewash & Shower Eng->Eng_Details PPE Personal Protective Equipment (PPE) (Final Barrier) Admin->PPE Least Effective Admin_Details • Standard Operating Procedures (SOPs) • Designated Work Areas • Thorough Training Admin->Admin_Details PPE_Details • Nitrile Gloves • Chemical Splash Goggles • Lab Coat PPE->PPE_Details

Caption: The Hierarchy of Controls prioritizes engineering solutions over reliance on PPE.

1. Engineering Controls (The Primary Barrier): The most critical step is to physically isolate the researcher from the chemical.

  • Chemical Fume Hood: All weighing and handling of 8-(Trifluoromethyl)isoquinolin-3-amine solid must be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of airborne particulates.[3]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dusts.[7]

  • Emergency Stations: An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.[7]

2. Administrative Controls (Procedural Safeguards):

  • Designated Areas: Clearly demarcate areas where this compound is stored and handled.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the corresponding Safety Data Sheet (SDS).

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

3. Personal Protective Equipment (PPE) (The Final Barrier): PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact.

  • Eye/Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[9] A face shield may be required for procedures with a higher risk of splashing.

  • Skin Protection:

    • Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use and change them frequently.

    • Lab Coat: A full-sleeved lab coat must be worn and kept fastened.

  • Respiratory Protection: Respiratory protection is generally not required when handling small quantities within a functional fume hood. For spill cleanup or handling larger quantities where dust generation is unavoidable, a full-face respirator with appropriate particulate filters should be used.[7][9]

Section 5: Safe Handling, Storage, and Workflow

A systematic workflow minimizes the risk of exposure and cross-contamination at every step.

start Start: Receipt of Chemical storage Storage • Cool, dry, well-ventilated • Tightly sealed container • Away from oxidizers start->storage Verify Integrity handling Handling & Use • Inside Fume Hood • Full PPE Required • Minimize Dust storage->handling Transport Safely handling->storage Return Unused waste Waste Collection • Segregated, labeled, sealed • Awaiting disposal handling->waste Collect Waste disposal Disposal • Via certified EHS provider • Follow all regulations waste->disposal

Caption: A systematic workflow for handling the research chemical from receipt to disposal.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.

  • Weighing: Conduct all weighing operations on a disposable weigh boat or paper inside the fume hood to contain any spilled powder.

  • Transfer: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.

  • Post-Handling: After use, securely close the primary container. Decontaminate the spatula and the work surface within the fume hood.

  • Hygiene: Remove gloves and lab coat before leaving the work area. Wash hands immediately and thoroughly.[8]

Storage Protocols:

  • Conditions: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[8]

  • Container: Keep the container tightly sealed to prevent moisture absorption and potential degradation.[8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[8]

  • Incompatibilities: Store separately from strong oxidizing agents and acids, as these may cause vigorous or hazardous reactions.[8]

  • Security: For potent or highly toxic compounds, storing in a locked cabinet is a best practice.[5]

Section 6: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air.[3] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[12] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[3]

Spill Response Protocol:

  • Evacuate: Alert others in the area and evacuate all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain: Gently cover the solid spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

  • Collect: Carefully sweep the material into a designated, labeled waste container. Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

  • Dispose: Seal the waste container and dispose of it through your institution's Environmental Health and Safety (EHS) department.

Section 7: Disposal Considerations

Chemical waste disposal is strictly regulated.

  • Responsibility: All waste containing 8-(Trifluoromethyl)isoquinolin-3-amine, including empty containers and contaminated materials, must be treated as hazardous waste.

  • Procedure: Dispose of the material through a licensed and approved waste disposal facility.[3][5] Do not dispose of it in the regular trash or pour it down the drain.

  • Compliance: Adhere to all federal, state, and local environmental regulations. Consult with your institution's EHS office for specific guidance and procedures.

References

  • SAFETY DATA SHEET for Isoquinoline. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET for 8-Aminoisoquinoline. (2010). Fisher Scientific.
  • SAFETY DATA SHEET for 8-Quinolinamine. (2009). Thermo Fisher Scientific.
  • 8-(trifluoromethyl)
  • First Aid Procedures for Chemical Hazards.NIOSH - CDC.
  • MATERIAL SAFETY DATA SHEET for Trifluoromethane.
  • MATERIAL SAFETY D
  • 8-Fluoroisoquinoline SDS.ECHEMI.
  • Safety Data Sheet: Tris(3-hydroxypropyltriazolylmethyl)amine.Carl ROTH.
  • TR-276: 8-Hydroxyquinoline in F344/N Rats and B6C3F1Mice.
  • Isoquinolin-3-Amine Hazard D
  • Isoquinolin-8-amine Hazard D
  • Hazard Identification and First Aid Measures.Gurtler Industries Inc..
  • SAFETY DATA SHEET for (+)-Bis[(R)-1-phenylethyl]amine. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET for 6-Chloro-2-(trifluoromethyl)quinolin-4-ol.
  • Safety Data Sheet for Tetramethylammonium (trifluoromethyl)sulfanide.Synquest Labs.
  • 8-(Trifluoromethyl)isoquinolin-3-amine Product Page.ChemScene.

Sources

A Technical Guide to the Spectroscopic Profile of 8-(Trifluoromethyl)isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Spectroscopic Characterization

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a widely employed strategy to enhance metabolic stability, lipophilicity, and receptor binding affinity.[1] 8-(Trifluoromethyl)isoquinolin-3-amine represents a key pharmacophore, and a comprehensive understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in structure-activity relationships (SAR) during drug discovery and development.

This guide provides a detailed analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 8-(Trifluoromethyl)isoquinolin-3-amine. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust predictive profile. This approach is designed to empower researchers in their synthetic and analytical endeavors.

Molecular Structure and Spectroscopic Overview

The structure of 8-(Trifluoromethyl)isoquinolin-3-amine, presented below, dictates its unique spectroscopic fingerprint. The isoquinoline core provides a rigid aromatic framework, while the electron-withdrawing trifluoromethyl group and the electron-donating amine substituent significantly influence the electronic environment of the molecule, leading to characteristic shifts and patterns in its spectra.

Caption: Chemical structure of 8-(Trifluoromethyl)isoquinolin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 8-(Trifluoromethyl)isoquinolin-3-amine, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of each atom.

¹H NMR (Proton NMR) Spectroscopy

The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values. The predicted ¹H NMR data is summarized in the table below, with assignments based on the analysis of related structures such as 4-amino-2-methyl-8-(trifluoromethyl)quinoline.[2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale
H-1~8.9 - 9.1Singlet (s)Deshielded proton adjacent to the ring nitrogen.
Aromatic Protons (H-4, H-5, H-6, H-7)~7.0 - 8.0Multiplet (m)Complex coupling patterns in the aromatic region, influenced by the CF₃ and NH₂ groups.
NH₂ Protons~5.0 - 6.0Broad Singlet (br s)Protons attached to nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange with trace amounts of water.[3] This peak will disappear upon D₂O exchange.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of 8-(Trifluoromethyl)isoquinolin-3-amine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts.[3]

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, relaxation delay, and spectral width.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Tetramethylsilane (TMS) is typically used as an internal standard with a chemical shift of 0.0 ppm.[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into NMR Spectrometer prep2->acq1 acq2 Acquire Spectrum acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase Correction & Integration proc1->proc2 Final Spectrum Final Spectrum proc2->Final Spectrum

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the influence of the trifluoromethyl group, a key feature will be the C-CF₃ signal, which will appear as a quartet due to C-F coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-3~150 - 155Carbon bearing the amine group, significantly influenced by the nitrogen's electronegativity.
Aromatic Carbons~110 - 140A complex set of signals for the carbons of the isoquinoline core.
C-8~125 - 130 (quartet)Carbon attached to the CF₃ group, showing coupling to the three fluorine atoms.
CF₃~120 - 125 (quartet)The carbon of the trifluoromethyl group itself, exhibiting a strong C-F coupling.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that for ¹H NMR, with the primary difference being the longer acquisition times required due to the lower natural abundance of the ¹³C isotope. Decoupling techniques are typically used to simplify the spectrum by removing C-H coupling.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 8-(Trifluoromethyl)isoquinolin-3-amine will be characterized by absorptions corresponding to N-H, C-N, C=C, and C-F bonds.

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (primary amine)3400 - 3250Two distinct bands, one for the symmetric and one for the asymmetric stretch.[4]
C-H Stretch (aromatic)3100 - 3000Medium to weak bands.
N-H Bend (primary amine)1650 - 1580A sharp band.[4]
C=C Stretch (aromatic)1600 - 1450Multiple sharp bands of varying intensity.
C-N Stretch (aromatic amine)1335 - 1250A strong band.[4]
C-F Stretch (CF₃)1300 - 1100Strong, characteristic absorptions.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Background Collection: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Spectrum Collection: Apply pressure to ensure good contact and collect the sample spectrum.

  • Data Processing: The instrument's software will automatically generate the transmittance or absorbance spectrum.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Mass Spectrum Data

  • Molecular Ion (M⁺): The molecular weight of 8-(Trifluoromethyl)isoquinolin-3-amine is 212.17 g/mol .[6] A prominent peak at m/z = 212 is expected in the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Fragmentation Pattern: The fragmentation of the isoquinoline core is a key diagnostic feature.[7] Common fragmentation pathways may involve the loss of HCN or the trifluoromethyl group.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

G cluster_sample Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection intro Introduce Sample ionize Electron Ionization intro->ionize analyze Separate Ions by m/z ionize->analyze detect Detect Ions analyze->detect Mass Spectrum Mass Spectrum detect->Mass Spectrum

Sources

A Technical Guide to the Therapeutic Potential of Isoquinoline Alkaloids: From Traditional Medicine to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Enduring Relevance of a Privileged Scaffold

Isoquinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing heterocyclic compounds, primarily derived from the amino acid tyrosine in the plant kingdom.[1][2] Their history is deeply intertwined with human medicine, from the potent analgesic properties of morphine isolated from Papaver somniferum in the early 19th century to the widespread use of berberine in traditional remedies.[3] This chemical scaffold has proven to be a "privileged structure" in medicinal chemistry, a framework that is capable of binding to a wide range of biological targets with high affinity. This guide provides a technical overview for researchers and drug development professionals on the core therapeutic applications of these compounds, focusing on the underlying mechanisms of action, methodologies for their investigation, and future perspectives in drug discovery.

Section 1: The Spectrum of Bioactivity: Key Therapeutic Arenas

The therapeutic potential of isoquinoline alkaloids is remarkably broad, spanning applications from oncology to neurology.[3][4] This versatility stems from their ability to interact with fundamental cellular targets, including nucleic acids, functional proteins, and key enzymes involved in signal transduction.[5][6] We will explore the most robustly researched and promising of these applications.

Anticancer Applications: Multi-Targeted Cellular Assault

A significant body of evidence underscores the potential of isoquinoline alkaloids as anticancer agents.[5][7] Unlike highly specific targeted therapies, many of these natural compounds exert their effects through a multi-pronged attack on cancer cell proliferation, survival, and metastasis.[5][8] Key mechanisms include the induction of cell cycle arrest, apoptosis, and autophagy.[5]

Berberine: This protoberberine alkaloid, extracted from plants of the Berberis genus, is one of the most extensively studied.[9][10] Its anticancer activity is linked to the modulation of several key signaling pathways.[11] In pancreatic cancer models, for instance, berberine has been shown to suppress cancer stem cell populations and inhibit cell viability by dysregulating cellular energetics.[12] It upregulates tumor suppressor genes and activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.[12]

Sanguinarine: A benzophenanthridine alkaloid from the bloodroot plant (Sanguinaria canadensis), sanguinarine demonstrates potent pro-apoptotic and anti-proliferative effects across various cancer types.[13][14][15] Its mechanisms include the inhibition of aberrantly activated signal transduction pathways and the induction of cell death.[16] It is a potent inhibitor of NF-κB activation, a critical pathway in inflammation-driven cancers.[6]

The table below summarizes the cytotoxic activity of selected isoquinoline alkaloids against various cancer cell lines.

AlkaloidCancer Cell LineIC50 Value (µM)Primary Mechanism of ActionReference
Berberine Pancreatic (PDAC)VariesAMPK activation, apoptosis induction[12]
Sanguinarine VariousVariesPro-apoptotic, anti-inflammatory (NF-κB inhibition)[6][14]
9-demethylmucroniferanine A Gastric (MGC-803)5.1Topoisomerase I inhibition, G2/M phase arrest, apoptosis[3]
9-demethylmucroniferanine A Gastric (HGC-27)7.6Topoisomerase I inhibition, G2/M phase arrest, apoptosis[3]
3,4-2H-tomentelline C Liver (HepG2)7.42Cytotoxicity[3]
Neurological and Analgesic Applications: Modulating the Central Nervous System

The most famous application of an isoquinoline alkaloid is the use of morphine for pain management.[17] This field has expanded to investigate the neuroprotective potential of other members of this class in the context of complex neurodegenerative diseases like Alzheimer's and Parkinson's.[4][18]

Morphine: The archetypal opioid analgesic, morphine exerts its effects primarily by acting as an agonist at the μ-opioid receptor (MOR) in the central nervous system.[19] Binding to these presynaptic receptors inhibits neurotransmitter release, thereby dampening the transmission of pain signals.[20][21] This CNS depression results in analgesia and sedation.[19][21]

Berberine and other alkaloids have shown promise in neuroprotection.[22] Studies suggest they can exert neuroprotective effects by inhibiting neuroinflammation, combating oxidative damage, regulating autophagy, and improving mitochondrial dysfunction.[22] For example, berberine has been reported to have a neuroprotective effect against cerebral ischemia by activating the PI3K/Akt signaling pathway, a key pro-survival cascade.[23] Some tetrahydroisoquinoline derivatives have been found to possess neurochemical properties that may be relevant to Parkinson's disease, acting as precursors to active neurotoxins that affect dopaminergic neurons.[1]

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammation is a key driver of numerous diseases. Isoquinoline alkaloids have demonstrated significant anti-inflammatory properties, often by modulating core signaling pathways.[9][24]

Many of these compounds, including sanguinarine and the novel alkaloid Litcubanine A, inhibit the NF-κB pathway.[6][25] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS). The alkaloid Litcubanine A was shown to suppress the activation of inflammatory macrophages by modulating the NF-κB pathway and by directly binding to and inhibiting iNOS.[25] Furthermore, some isoquinoline alkaloids have been investigated for their dual anti-inflammatory and antiviral activities, with papaverine and emetine showing potential against SARS-CoV-2 by inhibiting targets like the p38 MAPK signaling pathway.[24]

Antimicrobial Activity

Historically, many plant extracts rich in isoquinoline alkaloids were used as antimicrobial agents in folk medicine.[5][6] Modern research has validated these uses, identifying specific compounds with activity against a range of pathogens. Berberine, for example, is noted for its broad-spectrum antibacterial properties.[3][10] The mechanism of action can involve disruption of bacterial cell structures, inhibition of key enzymes, or interference with nucleic acid synthesis.[26] Naphthylisoquinoline alkaloids from plants like Ancistrocladus heyneanus have also shown considerable activity, particularly against Gram-positive bacteria.[27]

Section 2: Investigating Bioactivity: Core Methodologies

Validating the therapeutic potential of isoquinoline alkaloids requires a systematic pipeline of in vitro and in vivo experimentation. The trustworthiness of these investigations hinges on robust, well-controlled protocols.

Experimental Workflow for In Vitro Cytotoxicity Screening

The initial assessment of anticancer potential typically involves screening for cytotoxicity against a panel of cancer cell lines. This workflow provides a logical progression from initial compound handling to hit identification.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Outcome Compound Isoquinoline Alkaloid Stock Solution Treatment Compound Treatment (Dose-Response) Compound->Treatment Cells Cancer Cell Line Culture & Expansion Seeding Cell Seeding (96-well plate) Cells->Seeding Seeding->Treatment Assay Cytotoxicity Assay (e.g., MTT, MTS) Treatment->Assay Readout Spectrophotometric Reading (OD) Assay->Readout Calc Data Analysis (% Viability, IC50) Readout->Calc Hit Hit Identification Calc->Hit

Caption: A typical workflow for in vitro screening of isoquinoline alkaloids for anticancer activity.

Detailed Protocol: MTT Assay for Cell Viability

This protocol details a common colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability, after treatment with a test compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an isoquinoline alkaloid on a selected cancer cell line.

A. Materials & Reagents:

  • Cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Isoquinoline alkaloid stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

B. Experimental Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency in a T-75 flask.

    • Wash cells with PBS, then detach using Trypsin-EDTA.

    • Neutralize trypsin with complete medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Control: Include wells for "untreated" (cells + medium only) and "vehicle" (cells + medium with the highest concentration of DMSO used).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the isoquinoline alkaloid in complete medium from the stock solution. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, 100 µM.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate for another 48-72 hours (treatment duration should be optimized based on the cell line's doubling time).

  • MTT Assay:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

C. Data Acquisition and Analysis:

  • Readout: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(OD_Treated - OD_Blank) / (OD_Vehicle_Control - OD_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Section 3: Deciphering Mechanisms: Signaling Pathways

Understanding how these alkaloids work is paramount for their development as therapeutic agents. Many, like berberine, modulate complex intracellular signaling networks.

Berberine's Anticancer Mechanism via PI3K/Akt Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical pro-survival signaling axis that is frequently hyperactivated in cancer. It promotes cell growth, proliferation, and inhibits apoptosis. Berberine has been shown to exert its anticancer effects in part by inhibiting this pathway.

G cluster_survival Cell Survival & Proliferation cluster_apoptosis Apoptosis Berberine Berberine PI3K PI3K Berberine->PI3K inhibits Akt Akt Berberine->Akt inhibits PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Caspase Caspase Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Sources

Methodological & Application

Application Notes and Protocols for 8-(Trifluoromethyl)isoquinolin-3-amine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 8-(Trifluoromethyl)isoquinolin-3-amine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. The 8-(trifluoromethyl)isoquinolin-3-amine core has emerged as a privileged structure, particularly in the design of targeted therapies such as kinase inhibitors. The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature enhances metabolic stability by blocking potential sites of oxidation and can increase the acidity of nearby protons. Furthermore, the -CF3 group often improves a molecule's lipophilicity, which can enhance cell membrane permeability and target engagement.

The isoquinoline framework is a well-established pharmacophore found in numerous natural products and synthetic drugs. The amino group at the 3-position provides a crucial handle for synthetic elaboration, allowing for the construction of diverse compound libraries through reactions such as amide bond formation and cross-coupling reactions. This combination of a trifluoromethylated isoquinoline core with a reactive amino group makes 8-(trifluoromethyl)isoquinolin-3-amine a highly valuable intermediate for the synthesis of next-generation therapeutics, particularly in oncology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 8-(trifluoromethyl)isoquinolin-3-amine as a pharmaceutical intermediate. We will delve into its chemical properties, a proposed synthetic protocol, and a detailed application protocol for its use in the synthesis of a potent kinase inhibitor, supported by mechanistic insights and safety considerations.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of 8-(trifluoromethyl)isoquinolin-3-amine is fundamental for its effective use in synthesis.

PropertyValueSource
CAS Number 1357945-83-5[1]
Molecular Formula C₁₀H₇F₃N₂[1]
Molecular Weight 212.17 g/mol [1]
Appearance Off-white to light yellow crystalline powder[2]
Solubility Slightly soluble in water; soluble in organic solvents such as DMSO and ethanol.[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Proposed Synthesis of 8-(Trifluoromethyl)isoquinolin-3-amine

Conceptual Synthetic Pathway

G A 2-Bromo-3-methylbenzotrifluoride B 2-Bromo-3-(bromomethyl)benzotrifluoride A->B NBS, AIBN, CCl4, reflux C 2-(2-Bromo-3-(trifluoromethyl)phenyl)acetonitrile B->C NaCN, DMSO D 8-(Trifluoromethyl)isoquinolin-3-ol C->D Base-mediated cyclization (e.g., NaH, THF) E 8-(Trifluoromethyl)isoquinolin-3-amine D->E Amination (e.g., Buchwald-Hartwig amination or nucleophilic aromatic substitution)

Caption: Proposed synthetic route to 8-(Trifluoromethyl)isoquinolin-3-amine.

Experimental Protocol (Proposed)

Step 1: Bromination of 2-Bromo-3-methylbenzotrifluoride

  • To a solution of 2-bromo-3-methylbenzotrifluoride in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield crude 2-bromo-3-(bromomethyl)benzotrifluoride, which can be used in the next step without further purification.

Step 2: Cyanation

  • Dissolve the crude 2-bromo-3-(bromomethyl)benzotrifluoride in dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) portion-wise at room temperature, ensuring the temperature does not exceed 40 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(2-bromo-3-(trifluoromethyl)phenyl)acetonitrile.

Step 3: Cyclization to form the Isoquinolinone Core

  • To a suspension of a strong base, such as sodium hydride (NaH), in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 2-(2-bromo-3-(trifluoromethyl)phenyl)acetonitrile in THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture and quench carefully with water.

  • Extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to yield 8-(trifluoromethyl)isoquinolin-3-ol.

Step 4: Amination to 8-(Trifluoromethyl)isoquinolin-3-amine

  • A common route for the synthesis of 3-aminoquinolines involves the reaction of the corresponding 3-hydroxyquinoline with ammonia at elevated temperature and pressure.[3]

  • Alternatively, the hydroxyl group can be converted to a better leaving group (e.g., a triflate) followed by a Buchwald-Hartwig amination with an ammonia surrogate.

Application Protocol: Synthesis of a Potent FLT3 Kinase Inhibitor

The 3-aminoisoquinoline scaffold is a key component of potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[3][4] The following protocol details the use of 8-(trifluoromethyl)isoquinolin-3-amine in a Sonogashira coupling followed by an amidation to construct a representative FLT3 inhibitor.

Workflow for the Synthesis of a Representative FLT3 Inhibitor

G A 8-(Trifluoromethyl)isoquinolin-3-amine C N-(8-(Trifluoromethyl)isoquinolin-3-yl)-4-ethynylbenzamide A->C Amide Coupling (e.g., Pyridine, DCM) B 4-Ethynylbenzoyl chloride B->C E Final FLT3 Inhibitor C->E Sonogashira Coupling (Pd catalyst, Cu(I) co-catalyst, base) D Substituted Aryl Halide D->E

Caption: Synthetic workflow for a representative FLT3 inhibitor.

Detailed Experimental Protocol

Part 1: Amide Coupling

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 8-(trifluoromethyl)isoquinolin-3-amine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine (1.2 eq.) to the solution and cool to 0 °C.

  • Acylation: Slowly add a solution of 4-ethynylbenzoyl chloride (1.1 eq.) in DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-(8-(trifluoromethyl)isoquinolin-3-yl)-4-ethynylbenzamide.

Part 2: Sonogashira Coupling

  • Catalyst Preparation: In a separate flask, degas a mixture of a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper(I) co-catalyst (e.g., CuI, 10 mol%) in a suitable solvent system (e.g., THF/triethylamine). The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds.[5]

  • Reaction Mixture: To the catalyst mixture, add N-(8-(trifluoromethyl)isoquinolin-3-yl)-4-ethynylbenzamide (1.0 eq.) and the desired substituted aryl halide (e.g., a substituted bromobenzene, 1.2 eq.).

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the residue by column chromatography to afford the final FLT3 inhibitor.

Safety and Handling

Based on available safety data sheets, 8-(trifluoromethyl)isoquinolin-3-amine should be handled with appropriate precautions.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves/ eye protection/ face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P332 + P313: If skin irritation occurs: Get medical advice/ attention.

    • P337 + P313: If eye irritation persists: Get medical advice/ attention.[1]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

8-(Trifluoromethyl)isoquinolin-3-amine is a valuable and versatile pharmaceutical intermediate with significant potential in the development of targeted therapies, particularly kinase inhibitors. Its unique combination of a trifluoromethyl group and a reactive amine on the isoquinoline scaffold provides a powerful platform for the synthesis of novel drug candidates with enhanced pharmacological properties. The protocols and insights provided in these application notes are intended to empower researchers to effectively utilize this important building block in their drug discovery and development endeavors.

References

  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. (2017). Future Medicinal Chemistry.

  • Synthesis of N-trifluoromethylthio-1H-isochromen-1-imines via N-trifluoromethylthiolation/iminolactonization of o-alkynyl aryl amides with N-trifluoromethylthiosaccharin. (2023). Organic Chemistry Frontiers.

  • Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. (2017). PubMed.

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2011). Chemical Reviews.

  • Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications. (2025). BenchChem.

  • Novel process for preparing 3-fluoroquinolines. (2005). Google Patents.

  • 8-(Trifluoromethyl)isoquinolin-3-amine. (n.d.). BLD Pharm.

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. (2022). ResearchGate.

  • A Technical Guide to the Spectroscopic Profile of 3-Aminoisoquinoline. (2025). BenchChem.

  • Design, synthesis and biological evaluation of 8-phenylquinazolin-2-amine derivatives as FLT3 covalent inhibitors targeting cysteine 828 in the ATP pocket. (2025). ResearchGate.

  • 8-Aminoquinoline patented technology retrieval search results. (n.d.). Patsnap.

  • Synthesis route to furnish 4-anilinoquinoline (8). (n.d.). ResearchGate.

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (2023). PMC.

  • Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. (2023). PubMed.

  • Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets. (2004). PubMed.

  • Compounds and methods of use. (2023). Google Patents.

  • Sonogashira coupling. (2023). Wikipedia.

  • 8-(trifluoromethyl)isoquinolin-3-amine - Crystalline Powder, Cas No: 65439-61-2, 98% Purity, Slightly Soluble In Water, Toxic Properties. (n.d.). Tradeindia.

Sources

Application Note & Protocol: A Modular Approach to the Synthesis of 8-(Trifluoromethyl)isoquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 8-(trifluoromethyl)isoquinolin-3-amine and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The presented synthetic strategy is modular, allowing for the introduction of various substituents, and is based on established and reliable organic chemistry transformations. The protocol is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring technical accuracy and reproducibility.

Introduction: The Significance of Trifluoromethylated Isoquinolines in Drug Discovery

The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-established strategy in modern drug design.[2] The high electronegativity and steric bulk of the CF3 group can significantly alter the electronic properties and conformation of a molecule, leading to improved pharmacokinetic profiles and enhanced biological activity.[1] Isoquinoline cores are prevalent in a wide range of biologically active natural products and synthetic pharmaceuticals. The combination of these two moieties in 8-(trifluoromethyl)isoquinolin-3-amine derivatives presents a promising avenue for the development of novel therapeutics.

This guide details a robust synthetic route to access this valuable scaffold, beginning with the construction of the 8-(trifluoromethyl)isoquinoline core, followed by the strategic introduction of the 3-amino group, which serves as a handle for further derivatization.

Overall Synthetic Strategy

The synthesis of 8-(trifluoromethyl)isoquinolin-3-amine is proposed via a multi-step sequence, designed for flexibility and amenability to library synthesis. The overall workflow is depicted below:

Synthesis_Workflow cluster_0 Part 1: Synthesis of 8-(Trifluoromethyl)isoquinoline Core cluster_1 Part 2: Halogenation at the 3-Position cluster_2 Part 3: Amination at the 3-Position A 2-(Trifluoromethyl)benzaldehyde C Benzalaminoacetal Intermediate A->C Condensation B Aminoacetaldehyde diethyl acetal B->C D 8-(Trifluoromethyl)isoquinoline C->D Pomeranz-Fritsch Cyclization E 8-(Trifluoromethyl)isoquinoline F 3-Bromo-8-(trifluoromethyl)isoquinoline E->F Bromination G 3-Bromo-8-(trifluoromethyl)isoquinoline H 8-(Trifluoromethyl)isoquinolin-3-amine G->H Buchwald-Hartwig Amination

Figure 1: Proposed synthetic workflow for 8-(Trifluoromethyl)isoquinolin-3-amine.

Part 1: Synthesis of the 8-(Trifluoromethyl)isoquinoline Core via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic and effective method for the synthesis of isoquinolines from a benzaldehyde and a 2,2-dialkoxyethylamine.[3][4][5] This approach allows for the construction of the isoquinoline core with the trifluoromethyl group already in the desired 8-position, starting from the commercially available 2-(trifluoromethyl)benzaldehyde.

Step 1.1: Formation of the Benzalaminoacetal Intermediate

This initial step involves the condensation of 2-(trifluoromethyl)benzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base, which is the direct precursor for the cyclization.[5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-(Trifluoromethyl)benzaldehyde174.1210.01.74 g
Aminoacetaldehyde diethyl acetal133.1910.51.40 g
Toluene--50 mL
Anhydrous Magnesium Sulfate (MgSO4)--As needed

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-(trifluoromethyl)benzaldehyde (1.74 g, 10.0 mmol) and toluene (50 mL).

  • Add aminoacetaldehyde diethyl acetal (1.40 g, 10.5 mmol) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, with azeotropic removal of water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude benzalaminoacetal intermediate as an oil. This intermediate is often used in the next step without further purification.

Step 1.2: Acid-Catalyzed Cyclization to 8-(Trifluoromethyl)isoquinoline

The crude benzalaminoacetal intermediate is cyclized in the presence of a strong acid to form the aromatic isoquinoline ring.[3][4][5]

Materials and Reagents:

ReagentConcentrationQuantity (mmol)Volume/Mass
Crude Benzalaminoacetal Intermediate-~10.0From previous step
Concentrated Sulfuric Acid (H2SO4)98%-20 mL
Crushed Ice--~100 g
30% Ammonium Hydroxide (NH4OH) solution--As needed
Dichloromethane (DCM)--3 x 50 mL
Brine--20 mL
Anhydrous Sodium Sulfate (Na2SO4)--As needed

Protocol:

  • Carefully add the crude benzalaminoacetal intermediate dropwise to a flask containing chilled (0 °C) concentrated sulfuric acid (20 mL) with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice (~100 g) in a beaker.

  • Basify the acidic solution to pH > 9 with 30% ammonium hydroxide solution, ensuring the temperature is kept low with an ice bath.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 8-(trifluoromethyl)isoquinoline.

Part 2: Synthesis of 3-Bromo-8-(trifluoromethyl)isoquinoline

With the 8-(trifluoromethyl)isoquinoline core in hand, the next step is to introduce a halogen at the 3-position, which will serve as a handle for the subsequent amination reaction. While direct bromination of isoquinoline can be complex, a plausible route involves the N-oxidation of the isoquinoline followed by bromination.

Step 2.1: N-Oxidation of 8-(Trifluoromethyl)isoquinoline

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
8-(Trifluoromethyl)isoquinoline197.155.00.986 g
meta-Chloroperoxybenzoic acid (m-CPBA)172.577.51.29 g
Dichloromethane (DCM)--50 mL
Saturated Sodium Bicarbonate (NaHCO3)--2 x 20 mL

Protocol:

  • Dissolve 8-(trifluoromethyl)isoquinoline (0.986 g, 5.0 mmol) in dichloromethane (50 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.29 g, 7.5 mmol) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 8-(trifluoromethyl)isoquinoline N-oxide.

Step 2.2: Bromination of 8-(Trifluoromethyl)isoquinoline N-oxide

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
8-(Trifluoromethyl)isoquinoline N-oxide213.154.00.853 g
Phosphorus oxybromide (POBr3)286.696.01.72 g
Chloroform (CHCl3)--30 mL

Protocol:

  • In a round-bottom flask, dissolve 8-(trifluoromethyl)isoquinoline N-oxide (0.853 g, 4.0 mmol) in chloroform (30 mL).

  • Add phosphorus oxybromide (1.72 g, 6.0 mmol) and heat the mixture to reflux for 3 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with chloroform, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain 3-bromo-8-(trifluoromethyl)isoquinoline.

Part 3: Synthesis of 8-(Trifluoromethyl)isoquinolin-3-amine

The final step is the introduction of the amino group at the 3-position via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass/Other
3-Bromo-8-(trifluoromethyl)isoquinoline276.042.00.552 g
Benzophenone imine181.242.40.435 g
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)915.720.04 (2 mol%)36.6 mg
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)622.670.08 (4 mol%)49.8 mg
Sodium tert-butoxide (NaOtBu)96.102.80.269 g
Toluene (anhydrous)--20 mL
2 M Hydrochloric Acid (HCl)--As needed
1 M Sodium Hydroxide (NaOH)--As needed
Ethyl Acetate--For extraction

Protocol:

  • To an oven-dried Schlenk tube, add 3-bromo-8-(trifluoromethyl)isoquinoline (0.552 g, 2.0 mmol), sodium tert-butoxide (0.269 g, 2.8 mmol), Pd2(dba)3 (36.6 mg, 0.04 mmol), and BINAP (49.8 mg, 0.08 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (20 mL) and benzophenone imine (0.435 g, 2.4 mmol).

  • Heat the reaction mixture at 100 °C for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and add 2 M HCl (10 mL). Stir for 1 hour to hydrolyze the imine.

  • Neutralize the mixture with 1 M NaOH solution and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 8-(trifluoromethyl)isoquinolin-3-amine.

Characterization

The final product and all intermediates should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

This application note provides a detailed and rational protocol for the synthesis of 8-(trifluoromethyl)isoquinolin-3-amine derivatives. The described multi-step synthesis is based on well-established chemical reactions and offers the flexibility to introduce a variety of substituents, making it a valuable tool for medicinal chemists and drug discovery professionals. The strategic incorporation of the trifluoromethyl group at the 8-position and the amino group at the 3-position of the isoquinoline core creates a versatile scaffold for the development of new and potent therapeutic agents.

References

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., Terai, R., Sakaguchi, K., Ikejiri, M., & Miyashita, K. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 573.
  • BenchChem. (2025). A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem Tech Support.
  • Pomeranz–Fritsch reaction. In Wikipedia. Retrieved from [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Miyashita, K., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573-584.
  • Pictet-Spengler reaction. In Wikipedia. Retrieved from [Link]

  • Nucleophilic aromatic substitution. In Wikipedia. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-(2-Trifluoromethylphenoxy)ethylamine. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Balog, J., Riedl, Z., Hajós, G., Miskolczy, Z., & Biczók, L. (2012). Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ARKIVOC, 2012(5), 109-119.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Request PDF. (2025, August 6). Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane.
  • Cambridge University Press. (n.d.). Bischler-Napieralski Reaction.
  • The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.
  • Química Organica.org. (n.d.). Nucleophilic substitution in quinoline and isoquinoline. Retrieved from [Link]

  • Stanford University. (2017, September 26).
  • ResearchGate. (n.d.).
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Synthesis of N-trifluoromethylthio-1H-isochromen-1-imines via N-trifluoromethylthiolation/iminolactonization of o-alkynyl aryl amides with N-trifluoromethylthiosaccharin.
  • RSC Publishing. (n.d.).
  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. (n.d.).
  • Google Patents. (n.d.).
  • The Pictet-Spengler Reaction. (n.d.).
  • Science of Synthesis. (n.d.). 15.5 Isoquinolines.
  • Fisher Scientific. (n.d.).
  • Pomeranz-Fritsch Reaction. (n.d.).
  • PubMed. (n.d.). Enantiospecific synthesis of 3-fluoromethyl-, 3-hydroxymethyl-, and 3-chloromethyl-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor.
  • PubChem. (n.d.). Isoquinolin-8-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.
  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz–Fritsch Reaction.
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro-.
  • MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • NIH. (n.d.). Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction.
  • NSF Public Access Repository. (n.d.). N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions.
  • PMC. (2021, February 17). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines.
  • Google Patents. (n.d.). Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine.
  • Sciencemadness.org. (n.d.). SYNTHESIS OF 3-METHYL ISOQUINOLINES This paper is concerned with a study of the limitations and usefulness of a novel method dev.
  • ResearchGate. (n.d.). Bischler‐Napieralski reaction.

Sources

Application Note and Protocol: High-Resolution ¹⁹F NMR Spectroscopy for the Analysis of 8-(Trifluoromethyl)isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ascendancy of Fluorine in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making it a critical tool in the optimization of drug candidates. Consequently, the ability to precisely characterize fluorinated molecules is paramount. Among the analytical techniques available, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its exceptional sensitivity and specificity.[1] The ¹⁹F nucleus boasts 100% natural abundance and a spin of ½, rendering it highly amenable to NMR studies.[2] Furthermore, the large chemical shift dispersion of ¹⁹F NMR, spanning approximately 800 ppm, minimizes signal overlap and provides a clear window for analysis, often without interference from complex biological matrices or protonated solvents.[2][3]

This application note provides a comprehensive, field-proven protocol for the acquisition and analysis of ¹⁹F NMR spectra of 8-(Trifluoromethyl)isoquinolin-3-amine, a compound of interest in pharmaceutical research. The trifluoromethyl (CF₃) group is a common motif in drug candidates, and understanding its electronic environment is crucial for structure elucidation, purity assessment, and quantitative analysis.[4][5] This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure technical accuracy and reproducibility.

Core Principles: Understanding the ¹⁹F NMR Experiment for Trifluoromethyl Groups

The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. For a trifluoromethyl group attached to an aromatic system, such as in 8-(Trifluoromethyl)isoquinolin-3-amine, the ¹⁹F chemical shift provides a sensitive probe of the electronic effects of the isoquinoline ring. Typically, CF₃ groups exhibit signals in the range of -55 to -90 ppm in the ¹⁹F NMR spectrum, and these signals often appear as sharp singlets in the absence of coupling to other nearby fluorine or phosphorus atoms.[4]

A key consideration in quantitative ¹⁹F NMR (qNMR) is the Nuclear Overhauser Effect (NOE), which can alter signal intensities and compromise quantification. To mitigate this, an inverse gated decoupling pulse sequence is employed.[4][6] This technique applies proton decoupling only during the acquisition of the free induction decay (FID), allowing the NOE to build up during the relaxation delay and then dissipate before the next pulse, ensuring that the resulting signal intensities are directly proportional to the number of fluorine nuclei.

Another important aspect is the presence of ¹²C and ¹³C satellites in the ¹⁹F NMR spectrum, arising from the coupling of the fluorine nuclei to the carbon atoms of the CF₃ group.[4][5] These satellites can be distinguished from impurity signals by comparing coupled and decoupled spectra. For accurate quantification, a consistent integration method that either includes or excludes these satellites for both the analyte and the reference standard must be applied.[4]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the ¹⁹F NMR spectroscopy protocol for 8-(Trifluoromethyl)isoquinolin-3-amine.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock & Shim D->E F Set Up Acquisition Parameters E->F G Acquire Data F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Referencing I->J K Integration & Analysis J->K

Caption: Experimental workflow for ¹⁹F NMR analysis.

Detailed Protocol for ¹⁹F NMR of 8-(Trifluoromethyl)isoquinolin-3-amine

This protocol is designed for a standard 400 MHz NMR spectrometer equipped with a broadband probe.

Materials and Reagents
Material/ReagentGradeSupplierNotes
8-(Trifluoromethyl)isoquinolin-3-amine≥98% PurityCommercially AvailableStore in a cool, dry place.
Dimethyl sulfoxide-d₆ (DMSO-d₆)NMR Grade, ≥99.8% DSigma-Aldrich, Cambridge Isotope Laboratories, etc.Use a freshly opened ampule to minimize water content.
Trifluoroacetic acid (TFA)Certified Reference Material (CRM) GradeSigma-Aldrich, etc.To be used as an internal standard for quantification.
5 mm NMR TubesHigh PrecisionNorell, Wilmad-LabGlass, etc.Ensure cleanliness and freedom from paramagnetic impurities.
Sample Preparation

The solubility of 8-(Trifluoromethyl)isoquinolin-3-amine is reported to be good in organic solvents such as DMSO and ethanol.[7] DMSO-d₆ is an excellent choice for this analysis due to its high boiling point and ability to dissolve a wide range of organic compounds.[3]

  • Analyte Preparation: Accurately weigh approximately 5 mg of 8-(Trifluoromethyl)isoquinolin-3-amine into a clean, dry vial.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard, Trifluoroacetic acid (TFA), in DMSO-d₆. The concentration should be chosen to yield a signal with a comparable intensity to the analyte signal. A concentration of 1-2 mg/mL is a good starting point.

  • Sample Formulation: To the vial containing the analyte, add a precise volume of the internal standard stock solution (e.g., 600 µL). Ensure complete dissolution by gentle vortexing.

  • Transfer to NMR Tube: Transfer the final solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are a robust starting point and may be further optimized based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Pulse Program zgig (or equivalent inverse gated decoupling)Minimizes NOE for accurate quantification.[4][6]
Transmitter Frequency Offset (O1P) Centered on the expected CF₃ region (~ -65 ppm)Ensures efficient excitation of the signal of interest.
Spectral Width (SW) ~200 ppmSufficient to cover the expected chemical shift range of the analyte and reference.
Acquisition Time (AQ) 1 - 2 secondsBalances resolution and signal-to-noise.
Relaxation Delay (D1) 5 x T₁ of the slowest relaxing nucleusEnsures full relaxation for accurate quantification. A conservative starting value is 30 seconds.[6] T₁ can be determined experimentally using an inversion-recovery pulse sequence.
Number of Scans (NS) 16 - 64 (or more)Dependent on sample concentration; sufficient to achieve a good signal-to-noise ratio.
Receiver Gain (RG) Optimized automatically by the spectrometerAvoids signal clipping.
Temperature 298 K (25 °C)Maintain a constant temperature for reproducible chemical shifts.
Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 - 1.0 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction, followed by manual adjustment if necessary, to ensure a flat baseline for accurate integration.

  • Chemical Shift Referencing: Reference the spectrum to the signal of the internal standard, Trifluoroacetic acid (TFA), which has a chemical shift of approximately -76.5 ppm relative to CFCl₃.[8]

  • Integration: Integrate the signal corresponding to the CF₃ group of 8-(Trifluoromethyl)isoquinolin-3-amine and the signal of the TFA internal standard. Ensure consistent integration of any ¹³C satellites for both peaks.[4]

  • Quantification: The concentration or purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of fluorine atoms in the signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Trustworthiness and Self-Validation

The protocol's integrity is ensured by the following self-validating checks:

  • Use of a Certified Reference Material: Employing a CRM as the internal standard provides traceability and ensures the accuracy of the quantification.[4][5]

  • Determination of T₁: Experimental determination of the spin-lattice relaxation time (T₁) and setting the relaxation delay (D1) to at least 5 times this value is crucial for accurate integration.[6]

  • Consistent Integration: The consistent treatment of ¹³C satellites for both the analyte and the standard is essential for reproducible results.[4]

  • Linearity: For method validation, a calibration curve should be generated using samples with varying concentrations of the analyte to demonstrate the linearity of the response.

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool in the arsenal of the modern drug discovery scientist. This detailed application note and protocol provide a robust framework for the reliable acquisition and analysis of ¹⁹F NMR data for 8-(Trifluoromethyl)isoquinolin-3-amine. By understanding the underlying principles and adhering to the outlined experimental procedures, researchers can confidently characterize this and other fluorinated molecules, thereby accelerating the drug development process. The inherent sensitivity and specificity of ¹⁹F NMR, coupled with the quantitative accuracy afforded by the described methods, make it a superior technique for the analysis of fluorinated pharmaceuticals.[3]

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega. [Link]

  • 19Flourine NMR. Weizmann Institute of Science. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Journal of Magnetic Resonance. [Link]

  • Fluorine NMR. University of California, Santa Barbara. [Link]

  • 19F Chemical Shifts and Coupling Constants. University of California, Santa Barbara. [Link]

  • 8-(trifluoromethyl)isoquinolin-3-amine - Crystalline Powder, Cas No: 65439-61-2, 98% Purity, Slightly Soluble In Water, Toxic Properties. Tradeindia. [Link]

Sources

Application Note: Strategic Synthesis of Novel Kinase Inhibitors via Palladium-Catalyzed Cross-Coupling of 8-(Trifluoromethyl)isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only.

Introduction: The Strategic Advantage of the 8-(Trifluoromethyl)isoquinoline Scaffold

The quest for selective and potent kinase inhibitors is a central theme in modern drug discovery, particularly in oncology and immunology.[1][2] Kinases, as key regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] Within the vast chemical space of potential inhibitors, nitrogen-containing heterocyclic compounds, such as isoquinolines, have emerged as "privileged scaffolds".[3] Their rigid structure and capacity for hydrogen bonding allow them to effectively mimic the adenine region of ATP, anchoring inhibitors within the kinase hinge region.[4]

This application note details a robust synthetic strategy centered on 8-(Trifluoromethyl)isoquinolin-3-amine , a highly valuable starting material for generating libraries of kinase inhibitors. The strategic incorporation of a trifluoromethyl (-CF3) group at the 8-position offers several distinct advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved pharmacokinetic profiles.[5][6]

  • Modulation of Physicochemical Properties: The -CF3 group is strongly electron-withdrawing and lipophilic, which can enhance membrane permeability and modulate the pKa of nearby functional groups, fine-tuning molecular properties for optimal target engagement.[5][7]

  • Improved Binding Affinity: The steric bulk and unique electronic nature of the -CF3 group can promote strong hydrophobic and electrostatic interactions within the kinase active site, often leading to increased potency and selectivity.[6][8][9]

This guide provides a detailed protocol for the synthesis of a model kinase inhibitor via a palladium-catalyzed cross-coupling reaction, a cornerstone of modern medicinal chemistry for its reliability and broad substrate scope.[10][11]

Scientific Rationale: The Pharmacophore Model

A pharmacophore model for a typical kinase inhibitor includes a hinge-binding motif (often a heterocycle), a hydrophobic region, and a solvent-front accessible region. The 8-(Trifluoromethyl)isoquinolin-3-amine scaffold is an ideal starting point for building molecules that fit this model. The 3-amino group serves as a versatile chemical handle for introducing diversity elements through reactions like Buchwald-Hartwig amination.[10][12] This allows for the exploration of the solvent-exposed region, which is critical for achieving selectivity among different kinases.

Diagram 1: Kinase Inhibitor Pharmacophore Model

G cluster_inhibitor Kinase Inhibitor Molecule cluster_kinase Kinase ATP Binding Site node_hinge Hinge Binder (Isoquinoline Core) node_hydrophobic Hydrophobic Pocket (CF3 Group) node_solvent Solvent Front (R-Group from Coupling) node_atp_hinge Hinge Region node_hinge->node_atp_hinge H-Bonds node_atp_hydro Hydrophobic Pocket node_hydrophobic->node_atp_hydro Hydrophobic Interactions node_atp_solvent Solvent Interface node_solvent->node_atp_solvent Selectivity Interactions

Caption: A simplified pharmacophore model for an isoquinoline-based kinase inhibitor.

Core Synthesis Protocol: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed C-N cross-coupling of 8-(Trifluoromethyl)isoquinolin-3-amine with an aryl bromide. The Buchwald-Hartwig amination is a powerful and versatile reaction for forming carbon-nitrogen bonds, a key step in the synthesis of many pharmaceutical agents.[10][11][12]

Reaction Scheme:

G reactant1 8-(Trifluoromethyl)isoquinolin-3-amine product N-Aryl-8-(Trifluoromethyl)isoquinolin-3-amine reactant1->product plus1 + reactant2 Aryl Bromide (Ar-Br) reactant2->product side_product HBr plus2 + conditions [Pd Catalyst] Ligand, Base Toluene, Heat conditions->product

Caption: General scheme for Buchwald-Hartwig amination.

Materials and Reagents
ReagentCAS NumberSupplierGradeNotes
8-(Trifluoromethyl)isoquinolin-3-amine1701990-77-9Various>97%Starting material.
4-Bromo-N,N-dimethylaniline586-77-6Various>98%Example aryl halide coupling partner.
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3VariousReagent GradePalladium(0) source. Handle in a fume hood.
XPhos564483-18-7Various>98%Ligand for the palladium catalyst.
Sodium tert-butoxide (NaOtBu)865-48-5Various>98%Strong, non-nucleophilic base. Handle under inert gas.
Toluene108-88-3VariousAnhydrous, >99.8%Reaction solvent.
Diethyl ether60-29-7VariousACS GradeFor extraction.
Saturated Sodium Bicarbonate SolutionN/ALab preparedN/AFor aqueous workup.
BrineN/ALab preparedN/AFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO4)7487-88-9VariousACS GradeFor drying organic layers.
Silica Gel7631-86-9Various230-400 meshFor column chromatography.
Step-by-Step Protocol
  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 8-(Trifluoromethyl)isoquinolin-3-amine (212 mg, 1.0 mmol, 1.0 equiv).

    • Add 4-Bromo-N,N-dimethylaniline (220 mg, 1.1 mmol, 1.1 equiv).

    • Add Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).

    • Add XPhos (48 mg, 0.1 mmol, 10 mol%).

    • Add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (46 mg, 0.05 mmol, 5 mol%).

    • Scientist's Note: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, leading to higher yields.[10] The use of a strong, non-nucleophilic base like NaOtBu is necessary to deprotonate the amine without competing in the coupling reaction.[13]

  • Solvent Addition and Reflux:

    • Evacuate and backfill the Schlenk flask with argon or nitrogen gas three times to ensure an inert atmosphere.

    • Add 10 mL of anhydrous toluene via syringe.

    • Place the flask in a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously for 12-18 hours. The mixture will typically turn dark brown or black.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • TLC System: 30% Ethyl Acetate in Hexanes. Visualize with UV light (254 nm). The product should be a new, less polar spot compared to the starting amine.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Quench the reaction by slowly adding 15 mL of water.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Eluent: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid.

Characterization and Quality Control

To ensure the identity and purity of the synthesized N-(4-(dimethylamino)phenyl)-8-(trifluoromethyl)isoquinolin-3-amine, the following characterization is essential:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Application in Kinase Assays

The synthesized inhibitor can be evaluated for its activity against a panel of kinases.

Brief Protocol for a Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
  • Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer.

  • Kinase Reaction: In a 384-well plate, combine the kinase, the appropriate substrate, and ATP with the serially diluted inhibitor.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the newly formed ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal versus the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst; Insufficiently inert atmosphere; Poor quality base or solvent.Use a fresh bottle of catalyst or a pre-catalyst. Ensure the reaction is set up under a robust inert atmosphere (glovebox or Schlenk line). Use freshly opened anhydrous solvent and a fresh container of base.
Incomplete Reaction Insufficient reaction time or temperature; Steric hindrance from coupling partner.Extend the reaction time to 24 hours. Increase the temperature slightly (e.g., to 120°C in a sealed tube). Consider a different, more active ligand system (e.g., a Josiphos-type ligand).
Side Product Formation Hydrodehalogenation of the aryl bromide; Homocoupling of the aryl bromide.Lower the reaction temperature. Ensure the base is added last to the dry reagents before solvent addition. Screen different palladium sources and ligands.

References

  • Al-Otaibi, J. S., et al. (2020). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry. Available from: [Link]

  • Ali, A., et al. (2018). Isoquinolines as inhibitors of hpk1. Google Patents (WO2018183964A1).
  • Ferreira, R. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]

  • Vilar, S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]

  • Darses, B., et al. (2014). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates: Rapid and Efficient Access to Secondary Arylmethylamines. PMC - NIH. Available from: [Link]

  • Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Di Masi, A., et al. (2024). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. Available from: [Link]

  • HATCH, C., et al. (2018). Isoquinoline derivatives as perk inhibitors. Google Patents (WO2018015879A1).
  • Guchhait, G., & Shrivastava, A. (2022). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Betageri, R., et al. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. Available from: [Link]

  • Sharma, V., & Kumar, V. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available from: [Link]

  • Pieńkowska, K., & Albrecht, Ł. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journals. Available from: [Link]

  • Anizon, F., et al. (2017). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. Available from: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available from: [Link]

  • Sharma, V., et al. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Taylor & Francis Online. Available from: [Link]

  • ResearchGate. Scheme 1 Synthesis of compound 8. Reagents and conditions. Available from: [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. PMC - NIH. Available from: [Link]

  • ChEMBL. Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga.... Available from: [Link]

  • Liu, H., et al. (2009). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. PubMed. Available from: [Link]

  • Srivastava, S. K., et al. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. Available from: [Link]

  • Worrell, B. T., & Engle, K. M. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. Available from: [Link]

  • Sowa, M., & Skorka, L. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. Available from: [Link]

  • Grokipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Kumar, A., & Singh, J. (2022). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. NIH. Available from: [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1][2] The ability to precisely modify this heterocyclic system is paramount for drug discovery and development. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, enabling the formation of a wide array of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3][4] This guide provides an in-depth exploration of key palladium-catalyzed reactions applied to substituted isoquinolines, including detailed mechanistic insights, field-proven experimental protocols, and troubleshooting strategies designed for researchers, chemists, and drug development professionals.

Introduction: The Strategic Importance of Isoquinoline Functionalization

Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, are foundational but often lack the flexibility needed for late-stage functionalization, a critical step in modern drug development.[5] These methods typically require harsh conditions and are limited by the electronic nature of the precursors.[2] Palladium-catalyzed cross-coupling reactions circumvent these limitations, offering a modular approach to append diverse chemical moieties onto a pre-formed isoquinoline core. This strategy allows for the systematic exploration of structure-activity relationships (SAR) by enabling precise modifications at specific positions of the isoquinoline ring.

The power of this approach lies in its convergence, allowing complex molecules to be assembled from readily available building blocks.[2] This guide will focus on the practical application of several cornerstone reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, as well as the emerging field of direct C-H functionalization.

Mechanistic Fundamentals: The Palladium Catalytic Cycle

A foundational understanding of the general mechanism is crucial for rational protocol design and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[6][7]

The Three Key Steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (or triflate), inserting itself into the carbon-halogen bond. This oxidizes the metal from Pd(0) to a Pd(II) species.[3] This is often the rate-limiting step of the cycle.

  • Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck):

    • In reactions like the Suzuki coupling, a second organic group is transferred from an organometallic reagent (e.g., an organoboron compound) to the Pd(II) center, displacing the halide. This step is known as transmetalation.[8]

    • In the Heck reaction, the Pd(II) complex coordinates to an alkene, followed by migratory insertion of the alkene into the palladium-carbon bond (carbopalladation).[9]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10]

dot digraph "General_Pd_Catalytic_Cycle" { graph [layout=circo, splines=curved, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="General Palladium Cross-Coupling Cycle", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2];

// Nodes Pd0 [label="Pd(0)L_n\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_RX [label="R-Pd(II)L_n-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\nor Carbopalladation", shape=plaintext, fontcolor="#202124"]; PdII_R_R [label="R-Pd(II)L_n-R'", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [arrowhead=vee, color="#34A853"]; OxAdd -> PdII_RX [arrowhead=vee, color="#34A853", label=" R-X"]; PdII_RX -> Transmetal [arrowhead=vee, color="#34A853"]; Transmetal -> PdII_R_R [arrowhead=vee, color="#34A853", label=" R'-M"]; PdII_R_R -> RedElim [arrowhead=vee, color="#34A853"]; RedElim -> Pd0 [arrowhead=vee, color="#34A853", label=" R-R'"]; } केंदot Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Expert Insight: The nitrogen atom in the isoquinoline ring can act as a ligand, coordinating to the palladium center. This can sometimes inhibit catalysis by sequestering the active catalyst. The choice of bulky, electron-rich phosphine ligands is often a deliberate strategy to minimize this unproductive coordination and promote the desired catalytic turnover.

Application Protocols

The following sections provide detailed, step-by-step protocols for key reactions. These are intended as robust starting points and may require optimization depending on the specific substrates used.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C(sp²)-C(sp²) bonds due to the stability, low toxicity, and commercial availability of boronic acid coupling partners.[8][11] It is exceptionally versatile for attaching aryl or vinyl groups to a halo-substituted isoquinoline.

Causality Behind Component Choices:

  • Palladium Precatalyst: Pd(PPh₃)₄ or PdCl₂(dppf) are common choices. They are stable and reliably generate the active Pd(0) species in situ.

  • Ligand: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that stabilizes the palladium center and facilitates both oxidative addition and reductive elimination.

  • Base: A base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is essential. It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8]

  • Solvent: A mixture of an organic solvent (like Dioxane or Toluene) and water is typically used to dissolve both the organic substrates and the inorganic base.

dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="General Experimental Workflow", fontcolor="#202124", rankdir=TB]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4", arrowhead=vee];

// Nodes Setup [label="1. Reaction Setup\n(Flask, Reagents, Atmosphere)"]; Reaction [label="2. Heating & Stirring\n(Monitor by TLC/LC-MS)"]; Workup [label="3. Aqueous Workup\n(Quench, Extract)"]; Purify [label="4. Purification\n(Column Chromatography)"]; Analyze [label="5. Analysis\n(NMR, MS)"];

// Edges Setup -> Reaction; Reaction -> Workup; Workup -> Purify; Purify -> Analyze; } केंदot Caption: A typical workflow for cross-coupling reactions.

Materials:

ReagentMolar Eq.Amount (for 1 mmol scale)Purpose
4-Chloroisoquinoline1.0163.6 mgSubstrate
Phenylboronic Acid1.2146.3 mgCoupling Partner
PdCl₂(dppf)·CH₂Cl₂0.0324.5 mgCatalyst
Sodium Carbonate (Na₂CO₃)2.0212.0 mgBase
1,4-Dioxane-8 mLSolvent
Water-2 mLSolvent

Procedure:

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add the 4-chloroisoquinoline, phenylboronic acid, PdCl₂(dppf)·CH₂Cl₂, and sodium carbonate.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere. This is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Using a syringe, add the 1,4-dioxane and water.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain 4-phenylisoquinoline.

Heck Alkenylation: C-C Bond Formation with Alkenes

The Heck reaction forms a C-C bond between an aryl halide and an alkene, offering a powerful method to introduce vinyl groups onto the isoquinoline core.[9]

Causality Behind Component Choices:

  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common and inexpensive precatalyst.

  • Ligand: A phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) is often used to stabilize the catalyst and promote the reaction.[9]

  • Base: A hindered organic base like triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) is used. Its role is to neutralize the H-X acid generated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.

  • Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically used.

Materials:

ReagentMolar Eq.Amount (for 1 mmol scale)Purpose
1-Bromoisoquinoline1.0208.0 mgSubstrate
Styrene1.5156.2 mg (171 µL)Coupling Partner
Pd(OAc)₂0.0511.2 mgCatalyst
P(o-tol)₃0.130.4 mgLigand
Triethylamine (NEt₃)2.0202.4 mg (278 µL)Base
N,N-Dimethylformamide (DMF)-5 mLSolvent

Procedure:

  • Vessel Preparation: In a sealed tube, combine 1-bromoisoquinoline, Pd(OAc)₂, and P(o-tol)₃.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with Argon or Nitrogen three times.

  • Reagent Addition: Add DMF, triethylamine, and styrene via syringe.

  • Reaction: Tightly seal the tube and heat in an oil bath at 110 °C for 16 hours.

  • Workup: Cool to room temperature. Pour the reaction mixture into a separatory funnel containing 30 mL of water and 30 mL of ethyl acetate.

  • Extraction & Purification: Separate the layers, extract the aqueous phase with ethyl acetate (2 x 20 mL), combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a cornerstone of modern medicinal chemistry for its ability to form C-N bonds, coupling aryl halides with a vast range of amines.[12][13] The key to its success lies in the development of bulky, electron-rich phosphine ligands that promote the challenging reductive elimination step to form the C-N bond.[14]

Causality Behind Component Choices:

  • Catalyst/Ligand System: Pre-formed catalysts or a combination of a palladium source (like Pd₂(dba)₃) and a specialized ligand (like XPhos or SPhos) are used. These bulky ligands accelerate the reaction and increase its scope.[13][14]

  • Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine, making it a more effective nucleophile in the catalytic cycle.

Materials:

ReagentMolar Eq.Amount (for 1 mmol scale)Purpose
3-Bromoisoquinoline1.0208.0 mgSubstrate
Morpholine1.2104.5 mg (105 µL)Coupling Partner
Pd₂(dba)₃0.0218.3 mgCatalyst Source
XPhos0.0838.1 mgLigand
Sodium tert-butoxide1.4134.6 mgBase
Toluene-5 mLSolvent

Procedure:

  • Vessel Preparation: In a glovebox, add sodium tert-butoxide, XPhos, and Pd₂(dba)₃ to an oven-dried vial with a stir bar. The base and catalyst system are often sensitive to air and moisture.

  • Reagent Addition: Add 3-bromoisoquinoline, toluene, and finally morpholine.

  • Reaction: Seal the vial and remove it from the glovebox. Heat in an oil bath at 100 °C for 8-16 hours, stirring vigorously.

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield 3-(morpholino)isoquinoline.[15]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This table outlines common issues and potential solutions.

ObservationProbable Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong or soluble base.3. Poor quality solvent/reagents.1. Ensure a strictly inert atmosphere; use fresh catalyst/ligand.2. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃ for Suzuki; LHMDS for Buchwald).3. Use freshly distilled or anhydrous solvents.
Formation of Side Products 1. (Suzuki) Homocoupling of boronic acid.2. (Heck) Isomerization of the alkene product.3. Dehalogenation of starting material.1. Use a slight excess of the halide; lower reaction temperature.2. Add a phosphine scavenger or use a different ligand.3. Ensure the base is not excessively strong; check for sources of hydride.
Difficulty in Purification 1. Residual catalyst.2. Emulsion during workup.1. Pass the crude mixture through a plug of silica or a scavenger resin (e.g., QuadraSil).2. Add brine (saturated NaCl solution) to break the emulsion.

Comparative Summary of Methods

dot digraph "Coupling_Comparison" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Functionalization of the Isoquinoline Core", fontcolor="#202124"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Core Node Isoquinoline [label="Isoquinoline\nCore", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF", style="rounded,filled"];

// Reaction Nodes Suzuki [label="Suzuki-Miyaura", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heck [label="Heck", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges from Core to Reactions Isoquinoline -> Suzuki [label="Forms C-Aryl\nC-Vinyl", color="#4285F4"]; Isoquinoline -> Heck [label="Forms C-Vinyl", color="#EA4335"]; Isoquinoline -> Buchwald [label="Forms C-N", color="#34A853"]; Isoquinoline -> Sonogashira [label="Forms C-Alkynyl", color="#FBBC05"]; } केंदot Caption: Comparison of common palladium-catalyzed coupling reactions.

ReactionBond FormedKey ReagentsAdvantagesCommon Challenges
Suzuki-Miyaura C-CBoronic Acids, BaseHigh functional group tolerance, stable reagentsPotential for boronic acid homocoupling
Heck C-C (vinyl)Alkenes, Organic BaseAtom economical (no organometallic reagent)Regioselectivity can be an issue with some alkenes
Sonogashira C-C (alkynyl)Terminal Alkynes, Cu(I) co-catalystDirect installation of alkynesRequires careful exclusion of oxygen to prevent alkyne homocoupling
Buchwald-Hartwig C-NAmines, Strong BaseExtremely broad amine scopeRequires specialized, often air-sensitive, ligands and bases

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of substituted isoquinolines. By understanding the underlying mechanisms and carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can efficiently generate diverse libraries of isoquinoline derivatives. The protocols and insights provided in this guide serve as a comprehensive resource to empower scientists in drug discovery and chemical synthesis to leverage these powerful transformations for their specific research goals.

References

  • Palladium-Catalyzed Asymmetric Larock Isoquinoline Synthesis to Access Axially Chiral 3,4-Disubstituted Isoquinolines. Journal of the American Chemical Society. [Link][16]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules. [Link][1]

  • Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. Organic Letters. [Link][5]

  • Palladium Catalysts for Cross-Coupling Reaction. Molecules. [Link][3]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link][10]

  • Synthesis of Substituted Isoquinolines via Pd-Catalyzed Cross-Coupling Approaches. Organic Letters. [Link][17]

  • Synthesis of Indolo[2,1-a]isoquinolines by Nickel-Catalyzed Mizoroki–Heck/Amination Cascade Reaction. Organic Letters. [Link][18]

  • Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald-Hartwig Reaction. Synthesis. [Link]

  • Synthesis of Tetrazolo[5,1-a]isoquinolines via a Suzuki-Miyaura Coupling Reaction/[3 + 2] Cycloaddition Sequence. The Journal of Organic Chemistry. [Link][19]

  • Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. Beilstein Journal of Organic Chemistry. [Link][2]

  • A one-pot double C-H activation palladium catalyzed route to a unique class of highly functionalized thienoisoquinolines. Organic Letters. [Link][20]

  • Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. ARKIVOC. [Link][15]

  • Synthesis of functionalized isoquinolines via sequential cyclization/cross-coupling reactions. Journal of Combinatorial Chemistry. [Link][21]

  • Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. Catalysis Science & Technology. [Link][22]

  • Scheme 20. Palladium-catalyzed route to isoquinolines. ResearchGate. [Link]

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation. Molecules. [Link][23]

  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link][6]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link][7]

  • Buchwald–Hartwig amination. Wikipedia. [Link][12]

  • Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link][4]

  • Suzuki Coupling. Organic Chemistry Portal. [Link][8]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link][13]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link][9]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link][11]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link][14]

Sources

Application Notes and Protocols for the Functionalization of 8-(Trifluoromethyl)isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

8-(Trifluoromethyl)isoquinolin-3-amine is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group at the 8-position significantly influences the electronic properties of the isoquinoline ring system, rendering the amine group at the 3-position less nucleophilic compared to unsubstituted 3-aminoisoquinoline. This reduced reactivity necessitates carefully optimized protocols for its functionalization. This guide provides detailed experimental procedures for the acylation, sulfonylation, and reductive amination of 8-(trifluoromethyl)isoquinolin-3-amine, offering researchers a reliable starting point for the synthesis of novel derivatives. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to facilitate troubleshooting and further development.

The electron-withdrawing nature of the trifluoromethyl group decreases the electron density on the isoquinoline ring and, by extension, on the exocyclic amine. This effect, while posing a challenge for reactions that rely on the nucleophilicity of the amine, can be overcome by the appropriate choice of reagents and reaction conditions. The following protocols have been developed by drawing upon established methods for the functionalization of electron-deficient anilines and other heterocyclic amines.

I. Acylation: Synthesis of Amide Derivatives

The formation of an amide bond is a cornerstone of synthetic chemistry.[1] For electron-deficient amines such as 8-(trifluoromethyl)isoquinolin-3-amine, standard acylation conditions may prove sluggish. The use of potent coupling agents is therefore recommended to facilitate the reaction with carboxylic acids.

Protocol 1: Acylation using HATU

This protocol employs Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), a highly efficient coupling agent, in the presence of a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA).

Reaction Scheme:

Acylation of 8-(Trifluoromethyl)isoquinolin-3-amine.

Materials:

ReagentCAS NumberMolecular Weight
8-(Trifluoromethyl)isoquinolin-3-amine1357945-83-5212.17
Carboxylic Acid (R-COOH)VariableVariable
HATU148893-10-1380.23
DIPEA7087-68-5129.24
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Dichloromethane (DCM)75-09-284.93
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01
BrineN/AN/A
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37

Step-by-Step Protocol:

  • To a solution of the carboxylic acid (1.2 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add HATU (1.2 mmol, 456 mg).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add 8-(trifluoromethyl)isoquinolin-3-amine (1.0 mmol, 212 mg) to the reaction mixture.

  • Add DIPEA (2.0 mmol, 0.35 mL) dropwise to the stirring solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl derivative.

Rationale: The pre-activation of the carboxylic acid with HATU forms a highly reactive acyl-OAt species, which is susceptible to nucleophilic attack by the weakly basic amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.

II. Sulfonylation: Synthesis of Sulfonamide Derivatives

Sulfonamides are a key functional group in many pharmaceutical agents. The reaction of 8-(trifluoromethyl)isoquinolin-3-amine with sulfonyl chlorides in the presence of a base provides a direct route to the corresponding sulfonamides.[2]

Protocol 2: Sulfonylation with Sulfonyl Chlorides

This protocol describes a general method for the synthesis of sulfonamides from 8-(trifluoromethyl)isoquinolin-3-amine and various sulfonyl chlorides.

Reaction Scheme:

Sulfonylation of 8-(Trifluoromethyl)isoquinolin-3-amine.

Materials:

ReagentCAS NumberMolecular Weight
8-(Trifluoromethyl)isoquinolin-3-amine1357945-83-5212.17
Sulfonyl Chloride (R-SO₂Cl)VariableVariable
Pyridine, anhydrous110-86-179.10
Dichloromethane (DCM), anhydrous75-09-284.93
1 M Hydrochloric acid (HCl)7647-01-036.46
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01
BrineN/AN/A
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37

Step-by-Step Protocol:

  • Dissolve 8-(trifluoromethyl)isoquinolin-3-amine (1.0 mmol, 212 mg) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add anhydrous pyridine (2.0 mmol, 0.16 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the sulfonyl chloride (1.1 mmol) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (15 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-sulfonyl derivative.

Rationale: Pyridine serves as a base to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst. The use of a slight excess of the sulfonyl chloride ensures complete consumption of the starting amine.

III. Reductive Amination: Synthesis of N-Alkyl Derivatives

Reductive amination is a versatile method for the N-alkylation of amines.[3] This two-step, one-pot process involves the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine.[4] For a weakly nucleophilic amine like 8-(trifluoromethyl)isoquinolin-3-amine, the choice of reducing agent is critical to ensure the selective reduction of the imine in the presence of the starting aldehyde or ketone.

Protocol 3: Reductive Amination with Sodium Triacetoxyborohydride

This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is particularly effective for the reductive amination of less reactive amines.[5]

Reaction Scheme:

Reductive Amination of 8-(Trifluoromethyl)isoquinolin-3-amine.

Materials:

ReagentCAS NumberMolecular Weight
8-(Trifluoromethyl)isoquinolin-3-amine1357945-83-5212.17
Aldehyde or Ketone (R¹R²C=O)VariableVariable
Sodium triacetoxyborohydride (STAB)56553-60-7211.94
1,2-Dichloroethane (DCE), anhydrous107-06-298.96
Acetic Acid64-19-760.05
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01
Dichloromethane (DCM)75-09-284.93
BrineN/AN/A
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04

Step-by-Step Protocol:

  • To a stirred suspension of 8-(trifluoromethyl)isoquinolin-3-amine (1.0 mmol, 212 mg) and the aldehyde or ketone (1.2 mmol) in anhydrous DCE (10 mL), add a catalytic amount of acetic acid (0.1 mmol, 6 µL).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol, 318 mg) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ (10 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Rationale: The reaction is typically carried out in a non-protic solvent like DCE. A catalytic amount of acetic acid facilitates the formation of the iminium ion intermediate, which is then reduced by STAB. STAB is a milder reducing agent than sodium borohydride and is particularly effective for the reduction of imines and enamines in the presence of aldehydes and ketones.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The reagents used in these protocols are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for each reagent before use.

References

  • Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Molecules, 2022 , 27(22), 8088. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 2021 , 26(24), 7592. [Link]

  • Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides... ResearchGate. [Link]

  • Preparation of amino acid amides.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 2023 , 28(6), 2509. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • PROCESS FOR THE SYNTHESIS OF SULFONIMIDES AND THEIR SALTS.
  • C2–H alkylation of 8-acylaminoquinoline scaffolds and the reaction mechanism. RSC Advances, 2018 , 8, 26848-26852. [Link]

  • Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 2023 , 13, 17589. [Link]

  • Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. ResearchGate. [Link]

  • Acid-catalyzed reductive amination of aldoses with 8-aminopyrene-1,3,6-trisulfonate. Journal of Chromatography A, 2000 , 894(1-2), 291-297. [Link]

  • An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl. Molecules, 2019 , 24(7), 1294. [Link]

  • CHEM 2212L Experiment 8 - Amide Synthesis. YouTube. [Link]

  • Reductive amination. Wikipedia. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(Trifluoromethyl)isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-(Trifluoromethyl)isoquinolin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you improve the yield and purity of your synthesis.

I. Overview of the Synthesis

The synthesis of 8-(Trifluoromethyl)isoquinolin-3-amine can be a challenging multi-step process. A common and effective approach involves a variation of the Bischler-Napieralski reaction, a powerful method for constructing the isoquinoline core.[1][2][3] This reaction involves the cyclodehydration of a β-arylethylamide. The key steps typically include the formation of a suitable amide precursor followed by a cyclization and subsequent aromatization/amination to yield the desired product.

The trifluoromethyl group at the 8-position introduces significant electronic effects that can influence the reactivity of the aromatic ring and the stability of intermediates. These factors must be carefully considered to optimize reaction conditions and maximize yield.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 8-(Trifluoromethyl)isoquinolin-3-amine in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My Bischler-Napieralski cyclization is giving a low yield. What are the most likely causes?

A1: Low yields in the Bischler-Napieralski reaction are a frequent challenge. Several factors can contribute to this:

  • Insufficiently strong dehydrating agent: This reaction requires a potent dehydrating agent to drive the cyclization. Phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) are commonly used.[1][2] If the yield is low, consider increasing the equivalents of the dehydrating agent or using a combination of agents, such as POCl₃ with ZnCl₂.[3]

  • Reaction temperature and time: The reaction often requires elevated temperatures to proceed efficiently. However, excessively high temperatures can lead to decomposition and the formation of byproducts. It is crucial to carefully optimize the temperature and reaction time. We recommend starting with the conditions reported in the literature and then systematically varying the temperature to find the optimal balance.

  • Purity of the starting amide: Impurities in the starting β-arylethylamide can interfere with the cyclization. Ensure your starting material is of high purity, and consider recrystallization or chromatographic purification if necessary.

  • Formation of abnormal products: In some cases, the cyclization can occur at an alternative position on the aromatic ring, leading to isomeric impurities.[2][4] This is particularly relevant when the aromatic ring has strong activating or deactivating groups. Careful analysis of the crude product by NMR and LC-MS is essential to identify any such byproducts.

Q2: I am observing the formation of significant byproducts during the reaction. How can I minimize them?

A2: Byproduct formation is a common issue, especially in complex multi-step syntheses. Here are some strategies to minimize them:

  • Control of reaction stoichiometry: Carefully control the stoichiometry of your reagents. An excess of either the starting material or the cyclizing agent can lead to the formation of unwanted side products.

  • Inert atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.

  • Stepwise optimization: If the synthesis involves multiple steps, it is beneficial to optimize each step individually before proceeding to the next. This will help to identify the source of byproduct formation.

  • Purification of intermediates: Purifying the intermediate products at each stage can prevent the carryover of impurities that might interfere with subsequent reactions.

Q3: The purification of the final product is proving difficult. What purification strategies do you recommend?

A3: The purification of trifluoromethylated isoquinolines can be challenging due to their unique solubility and chromatographic behavior. Here are some recommended strategies:

  • Column Chromatography: Flash column chromatography on silica gel is a common method for purification. A systematic screening of solvent systems using Thin Layer Chromatography (TLC) is crucial to find an eluent that provides good separation.[5] For compounds that are difficult to separate, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[5] Dry loading the crude product onto the column can also improve separation.[6]

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[5][7] A thorough solvent screen is necessary to identify a suitable solvent or solvent mixture. Techniques like slow evaporation, cooling, or vapor diffusion can be employed to induce crystallization.[5]

  • Acid-Base Extraction: The basic nitrogen of the isoquinoline ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to extract the product into the aqueous phase. The aqueous phase is then basified, and the product is extracted back into an organic solvent. This can be an effective way to remove non-basic impurities.

  • Salt Formation: Forming a salt of the amine product (e.g., the hydrochloride salt) can sometimes facilitate purification by precipitation or crystallization. The free base can then be regenerated by treatment with a base.

Troubleshooting Flowchart

G start Low Yield or Purity Issue check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm purify_sm Purify Starting Material (Recrystallization/Chromatography) check_sm->purify_sm Impurities Detected check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_sm->check_conditions Purity Confirmed purify_sm->check_conditions optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions Suboptimal check_byproducts Analyze Crude Product for Byproducts (LC-MS, NMR) check_conditions->check_byproducts Optimized optimize_conditions->check_byproducts modify_workup Modify Workup/Purification Strategy check_byproducts->modify_workup Byproducts Identified consider_alt_route Consider Alternative Synthetic Route check_byproducts->consider_alt_route Major Issues success Improved Yield and Purity modify_workup->success consider_alt_route->success

Caption: A decision-making flowchart for troubleshooting the synthesis of 8-(Trifluoromethyl)isoquinolin-3-amine.

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for a key step in the synthesis of 8-(Trifluoromethyl)isoquinolin-3-amine, incorporating best practices for yield optimization.

Protocol: Bischler-Napieralski Cyclization

Objective: To achieve a high-yield synthesis of the 3,4-dihydroisoquinoline intermediate.

Materials:

  • N-[2-(2-(Trifluoromethyl)phenyl)ethyl]acetamide (starting amide)

  • Phosphoryl chloride (POCl₃)

  • Anhydrous toluene

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the N-[2-(2-(Trifluoromethyl)phenyl)ethyl]acetamide (1.0 eq) in anhydrous toluene (10 mL per 1 g of amide).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add phosphoryl chloride (2.0 - 3.0 eq) dropwise to the stirred solution. (CAUTION: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.)

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 110 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 3,4-dihydroisoquinoline intermediate.

Data Summary Table
ParameterRecommended RangeRationale
POCl₃ Equivalents 2.0 - 3.0Ensures complete dehydration and cyclization.
Reaction Temperature 110 °C (Toluene reflux)Provides sufficient energy for the reaction while minimizing decomposition.
Reaction Time 2 - 4 hoursTypically sufficient for completion; monitor by TLC/LC-MS.
pH of Workup ~8Ensures the product is in its free base form for efficient extraction.

IV. Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting. The Bischler-Napieralski reaction proceeds through an intramolecular electrophilic aromatic substitution.

G A Starting Amide B Vilsmeier-like Intermediate A->B + POCl3 C Nitrilium Ion B->C - [PO2Cl2]- D Cyclized Intermediate C->D Intramolecular Electrophilic Aromatic Substitution E 3,4-Dihydroisoquinoline D->E - H+

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

The reaction is initiated by the activation of the amide carbonyl with a Lewis acid, such as POCl₃, forming a Vilsmeier-like intermediate. This is followed by the elimination of a phosphate species to generate a highly electrophilic nitrilium ion. The aromatic ring then attacks the nitrilium ion in an intramolecular electrophilic aromatic substitution to form the cyclized intermediate. Finally, deprotonation restores aromaticity and yields the 3,4-dihydroisoquinoline product.

V. References

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). JPH01153679A - Purification of isoquinoline. Retrieved from

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 1-aminoisoquinolines. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC. Retrieved from [Link]

  • PubMed. (2023). Synthesis of 3-Oxo Quinolines by Cyclization Using Lignin Models and 2-Aminobenzyl Alcohols. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • ACS Publications. (2021). 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of biologically important 1-trifluoromethylated.... Retrieved from [Link]

  • Reddit. (2018). How to purify halo-isoquinolines??. Retrieved from [Link]

  • ResearchGate. (n.d.). The Preparation of 3,4‐Dihydroisoquinolines and Related Compounds by the Bischler‐Napieralski Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Abnormal products in the Bischler–Napieralski isoquinoline synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalyst- and additive-free [3 + 3] cyclization–aromatization of β,γ-dioxobutanoate with amines for synthesis of p-aminophenols. Retrieved from [Link]

  • Capot Chemical. (n.d.). Specifications of 8-(trifluoromethyl)isoquinolin-3-amine. Retrieved from [Link]

Sources

Overcoming low solubility of 8-(Trifluoromethyl)isoquinolin-3-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 8-(Trifluoromethyl)isoquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. We will explore the underlying reasons for its poor solubility and provide a series of troubleshooting steps and advanced strategies, from simple pH adjustments to complex formulation techniques.

Understanding the Challenge: Why is 8-(Trifluoromethyl)isoquinolin-3-amine Poorly Soluble?

8-(Trifluoromethyl)isoquinolin-3-amine (MW: 212.17 g/mol ) is an off-white to light yellow crystalline powder.[1] Its molecular structure is the primary reason for its low solubility in aqueous media. The molecule possesses a large, rigid, and aromatic isoquinoline core, which is inherently hydrophobic. This hydrophobicity is significantly amplified by the presence of a trifluoromethyl (-CF3) group, one of the most lipophilic substituents used in medicinal chemistry.

Furthermore, as a crystalline solid, the compound's molecules are tightly packed in a crystal lattice.[1] For dissolution to occur, energy must be supplied to overcome both this lattice energy and the energy required to create a cavity for the molecule within the solvent (water). The poor affinity of its hydrophobic structure for the polar water environment makes this process energetically unfavorable.

PropertyValue / DescriptionSource
Molecular Formula C₁₀H₇F₃N₂[2]
Molecular Weight 212.17 g/mol [1][2]
Appearance Off-white to light yellow crystalline powder[1]
Aqueous Solubility Described as "Slightly soluble in water"[1]
Organic Solvents Soluble in DMSO and ethanol[1]

Frequently Asked Questions & Troubleshooting Guide

Q1: I've added 8-(Trifluoromethyl)isoquinolin-3-amine to my standard phosphate-buffered saline (PBS) at pH 7.4, and it won't dissolve. What's the first thing I should try?

Answer: The most direct and often simplest approach is to modify the pH of your buffer. Your compound has a basic amine group (-NH₂) on the isoquinoline ring. In acidic conditions, this amine group can become protonated (-NH₃⁺), creating a positively charged ion. This charged species will have a much greater affinity for polar water molecules, leading to a significant increase in solubility.

The solubility of basic compounds like this one follows a "U-shaped" curve with respect to pH, where the lowest solubility is observed at and above its isoelectric point, and solubility increases dramatically as the pH drops below the compound's pKa.[3]

Expert Recommendation: Your first step should be to determine a rudimentary pH-solubility profile. This will tell you the optimal pH range for your experiments and whether a simple pH adjustment is a viable strategy.

Protocol 1: Determining a pH-Solubility Profile
  • Prepare Buffers: Make a series of biologically common buffers (e.g., citrate, acetate, phosphate) covering a pH range from 2.0 to 7.4.

  • Add Compound: Add an excess amount of 8-(Trifluoromethyl)isoquinolin-3-amine to a fixed volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved at the end.

  • Equilibrate: Tightly cap the vials and shake or agitate them at a constant temperature (e.g., room temperature or 37°C) for a sufficient period (typically 2-24 hours) to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed or filter them using a 0.22 µm syringe filter to remove all undissolved solid.

  • Quantify: Dilute an aliquot of the clear supernatant in a suitable organic solvent (like methanol or acetonitrile) and measure the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.

cluster_low_ph Low pH (e.g., pH < pKa) cluster_high_ph High pH (e.g., pH > pKa) low_ph_node R-NH₃⁺ (Protonated, Charged) Highly Soluble deprotonation H⁺ Removed (pH Increases) low_ph_node->deprotonation high_ph_node R-NH₂ (Neutral, Uncharged) Poorly Soluble protonation H⁺ Added (pH Decreases) high_ph_node->protonation protonation->low_ph_node Protonation deprotonation->high_ph_node Deprotonation

Caption: pH effect on the ionization and solubility of an amine-containing compound.

Q2: Adjusting the pH helped, but not enough for my required concentration, or my assay is pH-sensitive. What is the next logical step?

Answer: The use of co-solvents is a widely accepted technique to solubilize hydrophobic compounds.[4] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system. This makes the environment more favorable for a hydrophobic molecule, thereby increasing its solubility.

Commonly used co-solvents in research settings include Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol.[5] The increase in solubility is often logarithmic with an increasing fraction of the co-solvent.[5]

Causality Behind Co-solvents: Water molecules form a highly ordered, hydrogen-bonded network. A non-polar solute disrupts this network, which is energetically costly. Co-solvents work by disrupting this water structure, reducing the energy penalty of creating a cavity for the solute.[6]

Trustworthiness Check: A major drawback of co-solvents is that the compound may precipitate when the solution is diluted into a larger volume of aqueous buffer (e.g., when adding a concentrated stock solution to cell culture media). Always perform a test dilution to check for precipitation at your final experimental concentration.

Co-SolventTypical Starting % (v/v)ProsCons
DMSO 1-10% (keep final ≤0.5%)Excellent solubilizing powerCan be toxic to cells at >0.5-1%
Ethanol 5-20%Biocompatible, volatileCan affect protein structure; potential for cell toxicity
PEG 400 10-40%Low toxicity, commonly used in formulationsCan be viscous; may not be as potent as DMSO
Propylene Glycol 10-40%Low toxicity, good safety profileLess potent than other co-solvents
Q3: My experiment is for an in vivo model, and I need to avoid co-solvents entirely. Is there a more advanced, biocompatible alternative?

Answer: Yes. For applications requiring high biocompatibility, particularly for in vivo studies, cyclodextrins are an excellent choice. Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. The exterior is hydrophilic (water-soluble), while the internal cavity is hydrophobic.[7]

This structure allows the cyclodextrin to act as a "molecular bucket," encapsulating the hydrophobic part of your drug molecule—in this case, the trifluoromethyl-isoquinoline core—within its cavity.[8] This host-guest complex effectively hides the hydrophobic drug from the aqueous environment, presenting a new, water-soluble exterior. This significantly increases the apparent water solubility of the compound.[][10]

Expert Recommendation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are two widely used derivatives with excellent safety profiles and enhanced solubilizing capacity compared to native β-cyclodextrin.

Protocol 2: Solubility Enhancement with Cyclodextrins
  • Prepare Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 40% w/v HP-β-CD) in your desired aqueous buffer.

  • Add Compound: Add an excess amount of 8-(Trifluoromethyl)isoquinolin-3-amine to the cyclodextrin solution.

  • Equilibrate: As in Protocol 1, shake or agitate the mixture until equilibrium is reached (typically 24-48 hours for complexation). Gentle heating (40-50°C) can sometimes accelerate this process.

  • Separate and Quantify: Centrifuge or filter the solution to remove undissolved compound and quantify the concentration in the clear supernatant via a suitable analytical method (e.g., HPLC-UV).

drug Drug Molecule (Poorly Soluble) complex Inclusion Complex (Water Soluble) drug->complex Encapsulation cd Cyclodextrin cd->complex water Aqueous Buffer complex->water Dissolves in

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.

Q4: I am a drug development professional working on an oral formulation. What are the industry-standard approaches for very challenging compounds like this?

Answer: For formal drug development, especially for oral delivery, more robust formulation strategies are employed to ensure consistent bioavailability. Two leading technologies are Amorphous Solid Dispersions (ASDs) and Lipid-Based Formulations.

  • Amorphous Solid Dispersions (ASD):

    • Mechanism: Crystalline compounds have low solubility partly due to their high lattice energy. ASD technology converts the drug from its low-energy, stable crystalline form into a high-energy, metastable amorphous state.[11] The drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS), which prevents it from recrystallizing.[12] This amorphous form has a much higher apparent solubility and faster dissolution rate.[13][14]

    • Application: This is a powerful and widely used technique in the pharmaceutical industry, with numerous FDA-approved products utilizing ASDs to enhance bioavailability.[15]

  • Lipid-Based Formulations:

    • Mechanism: This strategy embraces the lipophilicity of the compound by dissolving it in a mixture of oils, surfactants, and co-solvents.[16] These formulations, such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), are designed to spontaneously form a fine oil-in-water nanoemulsion when they come into contact with gastrointestinal fluids.[17] The drug remains dissolved in the tiny lipid droplets, which facilitates its absorption.[18]

    • Application: This is the preferred method for highly lipophilic (high LogP) compounds and can significantly enhance oral absorption.[19]

start Low Aqueous Solubility Problem ph_check Is the experiment pH-sensitive? start->ph_check ph_adjust Strategy 1: pH Adjustment (Acidic Buffer) ph_check->ph_adjust No cosolvent_check Are organic co-solvents acceptable? ph_check->cosolvent_check Yes end Solution Achieved ph_adjust->end cosolvents Strategy 2: Co-solvents (DMSO, PEG 400) cosolvent_check->cosolvents Yes cyclodextrins Strategy 3: Cyclodextrins (HP-β-CD) cosolvent_check->cyclodextrins No cosolvents->end advanced_check Is this for a formal drug formulation? cyclodextrins->advanced_check advanced Advanced Strategies: - Amorphous Solid Dispersions - Lipid-Based Formulations advanced_check->advanced Yes advanced_check->end No advanced->end

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

  • PubChem. Isoquinolin-3-Amine. National Center for Biotechnology Information. [Link]

  • Gould, J. M., et al. (2021). 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). ACS Omega. [Link]

  • Tradeindia. 8-(trifluoromethyl)isoquinolin-3-amine - Crystalline Powder. [Link]

  • Li, P., et al. (2021). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. PubMed. [Link]

  • Schellinger, A. P., & Carr, P. W. (2014). Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Craciunescu, O., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Kumar, L., & Verma, S. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Tran, P., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Expert Opinion on Drug Delivery. [Link]

  • Al-Omaim, S. S., et al. (2023). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]

  • Shah, A., & Serajuddin, A. T. M. (2022). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]

  • Thorat, Y. S., et al. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Pharmacy Research. [Link]

  • CompoundingToday.com. pH Adjusting Database. International Journal of Pharmaceutical Compounding. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

  • Pharmaceutical Technology. (2016). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • Loftsson, T., et al. (2016). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. International Journal of Pharmaceutics. [Link]

  • Prajapati, B. G., et al. (2013). A Review on Lipid Based Oral Drug Delivery Systems. ResearchGate. [Link]

  • Sharma, D., et al. (2021). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Tran, P., et al. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. Taylor & Francis Online. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences. [Link]

  • Moreton, C. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • Lee, H., et al. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Journal of Molecular Liquids. [Link]

  • Waterman, K. C., & Luke, C. A. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]

  • Pharmex. (2023). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Pharmex. [Link]

  • Prestidge, C. A., et al. (2018). Tableting lipid-based formulations for oral drug delivery: a case study with silica nanoparticle-lipid-mannitol hybrid microparticles. PubMed. [Link]

  • Sravani, G., et al. (2022). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Drug Delivery and Therapeutics. [Link]

  • Kumar, A., & Sahoo, S. K. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Friedman, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Schellinger, A. P., & Carr, P. W. (2006). Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. ResearchGate. [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Journal of Pharmaceutical Sciences. [Link]

  • Paudwal, S., et al. (2021). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. ResearchGate. [Link]

  • Singh, G., & Kaur, L. (2014). Optimizing oral drug delivery using lipid based formulations. SciSpace. [Link]

  • Wondraczek, H., et al. (2023). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. Biomacromolecules. [Link]

  • Chem-space. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry. [Link]

  • PubChem. 1-(3-(Trifluoromethyl)phenoxy)isoquinolin-5-amine. National Center for Biotechnology Information. [Link]

  • Wikipedia. 8-Aminoquinoline. [Link]

  • PubChem. 3-(Trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Enhancing Cell Permeability of Isoquinoline-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the common and complex challenges associated with enhancing the cell permeability of isoquinoline-based drug candidates. The unique physicochemical properties of the isoquinoline scaffold, while offering a privileged structure for diverse biological activities, often present significant hurdles to achieving optimal cell entry and, consequently, therapeutic efficacy.[1] This resource is designed to provide both strategic guidance and hands-on, validated methodologies to overcome these obstacles.

Section 1: Troubleshooting & FAQs - A First-Line Resource

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during experimental work.

Q1: My isoquinoline-based compound shows high potency in a biochemical (cell-free) assay but has little to no activity in cell-based assays. What is the likely cause?

A1: This is a classic and frequent challenge. The most probable cause is poor cell permeability, meaning the compound is not reaching its intracellular target at a sufficient concentration. There are two primary reasons for this:

  • Intrinsic Physicochemical Properties: The isoquinoline core is a weak base.[2] Depending on the pH and the compound's specific pKa, a significant portion of the molecules may be in a charged (protonated) state, which severely hinders passive diffusion across the lipid-rich cell membrane.[3] Other factors like a high number of hydrogen bond donors/acceptors or a large polar surface area on the substituents can also limit permeability.

  • Active Efflux: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the cell, preventing it from accumulating and reaching its target. Many natural isoquinoline alkaloids are known substrates of P-gp.[4]

Q2: My compound precipitates in the aqueous buffer during my Caco-2 permeability assay. How can I resolve this solubility issue without compromising the experiment?

A2: Solubility is a critical prerequisite for an accurate permeability assessment. If a compound is not fully dissolved, its permeability will be underestimated. Here are several strategies to address this, ranging from simple to more complex:

  • Modify Buffer Composition: For lipophilic compounds, adding a small percentage (e.g., 4%) of Bovine Serum Albumin (BSA) to the basolateral (receiver) compartment buffer can act as a "sink" and prevent the compound from adsorbing to the plasticware.[5]

  • Use of Co-solvents: While high concentrations should be avoided as they can damage the cell monolayer, a very low percentage of a water-miscible organic solvent like DMSO (typically ≤1%) in the final dosing solution is often acceptable. The tolerance of your specific Caco-2 cell culture should be validated.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6][7] Using a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD) in the donor solution can be a highly effective strategy.[8] It is crucial to ensure the cyclodextrin concentration itself does not impact cell monolayer integrity.

Q3: My PAMPA results show high permeability, but my Caco-2 results are low. What does this discrepancy mean?

A3: This is a highly informative result. The Parallel Artificial Membrane Permeability Assay (PAMPA) exclusively measures passive diffusion across a lipid layer.[3] In contrast, the Caco-2 assay uses a live cell monolayer that expresses active transport proteins.

The "High PAMPA, Low Caco-2" profile strongly suggests that your compound is a substrate for an active efflux pump. The compound has the physicochemical properties to passively diffuse across a membrane (hence the high PAMPA result), but once it enters the Caco-2 cells, it is actively transported out, leading to low net permeability.[3] This is a red flag indicating that efflux liability will likely be a problem in vivo. The next logical step is to perform a P-gp substrate assessment (see Section 4).

Section 2: Foundational Concepts - The "Why" Behind the "How"

Understanding the core principles governing cell permeability is essential for rational experimental design and troubleshooting.

The pH Partition Hypothesis and Basic Compounds

The cell membrane is a lipid bilayer, favoring the passage of neutral, lipophilic molecules. The permeability of an ionizable compound like a basic isoquinoline is dictated by the pH of its environment relative to its pKa (the pH at which 50% of the compound is ionized).

  • In the Stomach (pH ~1-3): A basic drug with a pKa of 8.0 will be almost entirely protonated (charged). Its permeability will be very low.

  • In the Intestine (pH ~6.5-7.4): A larger fraction of the drug will exist in its neutral, uncharged form. According to the pH partition hypothesis, only this neutral form can passively diffuse across the cell membrane.

This is why running permeability assays at different pH values (e.g., pH 6.5 and 7.4) can provide critical insights into a compound's likely absorption window in the gastrointestinal tract.[3]

Permeability Pathways: A Visual Guide

Cellular transport is not limited to passive diffusion. Understanding the different routes is key to interpreting assay data correctly.

G passive Passive Diffusion intracellular Intracellular Space passive->intracellular High to Low Conc. facilitated Facilitated Diffusion facilitated->intracellular Carrier-Mediated active_in Active Transport (Uptake) active_out Active Transport (Efflux) paracellular Paracellular Route intracellular->active_out Requires Energy (e.g., P-gp) extracellular Extracellular Space extracellular->passive extracellular->facilitated extracellular->active_in Requires Energy extracellular->paracellular

Caption: Key pathways for a drug candidate to cross a cellular barrier.

Section 3: Strategic Approaches to Enhance Permeability

If a promising isoquinoline candidate suffers from poor permeability, several strategic avenues can be explored. The choice of strategy depends on the root cause of the low permeability (e.g., poor lipophilicity vs. active efflux).

Decision Workflow for Permeability Enhancement

G start Start: Low Cell-Based Activity pampa Run PAMPA Assay start->pampa caco2 Run Caco-2 Assay start->caco2 check_efflux High PAMPA, Low Caco-2? caco2->check_efflux Compare Results low_passive Low PAMPA, Low Caco-2? check_efflux->low_passive No efflux_issue Primary Issue: Active Efflux check_efflux->efflux_issue Yes passive_issue Primary Issue: Poor Passive Diffusion low_passive->passive_issue Yes strategy_efflux Strategies: 1. Structural Modification to Evade P-gp 2. Co-dose with P-gp Inhibitor (Formulation) efflux_issue->strategy_efflux strategy_passive Strategies: 1. Prodrug Approach 2. Increase Lipophilicity (MedChem) 3. Formulation (e.g., Nanoemulsions) passive_issue->strategy_passive

Caption: A logical workflow for diagnosing and addressing permeability issues.

Medicinal Chemistry Approaches
  • Prodrug Strategy: This is a powerful technique where a polar functional group on the parent drug is temporarily masked with a more lipophilic moiety.[2][9][10] This modification renders the molecule more neutral and membrane-permeable. Once inside the cell, cellular enzymes (e.g., esterases) cleave the promoiety, releasing the active parent drug. For isoquinolines with exposed hydroxyl or amine groups, creating ester or amide prodrugs can be highly effective.[10] For example, berberrubine, a metabolite of berberine, has been used as a scaffold for creating prodrugs with enhanced cholesterol-lowering activities and improved bioavailability by adding a palmitate moiety.[11]

  • Structural Modifications to Evade Efflux: If P-gp efflux is the primary problem, specific structural changes can be made to reduce the compound's recognition by the transporter. Strategies include:

    • Reducing Hydrogen Bond Donors (HBDs): Replacing an N-H group with an N-Me group can disrupt a key interaction point with P-gp.[12][13]

    • Increasing Molecular Volume/Steric Hindrance: Adding bulky groups near the P-gp recognition motifs can sterically hinder the compound from properly fitting into the transporter's binding pocket.[12]

    • Modulating Basicity: Adjusting the pKa of the isoquinoline nitrogen can alter the charge state at physiological pH, which may influence P-gp recognition.[14]

Formulation-Based Approaches
  • Lipid-Based Nanoparticles: Encapsulating the isoquinoline candidate within lipid-based nanocarriers, such as Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs), can significantly improve oral bioavailability.[15][16][17][18] These systems can protect the drug from degradation, increase its solubility, and facilitate absorption through the lymphatic system, bypassing first-pass metabolism.[16]

  • Nanoemulsions and Mixed Micelles: These formulations can enhance both the solubility and permeability of poorly soluble compounds.[11][18][19] For instance, a mixed micelle formulation of berberine using Pluronic P85 and Tween 80 was shown to increase its plasma exposure by inhibiting both P-gp efflux and intestinal metabolism.[20]

  • Co-crystals: Creating a co-crystal of the active pharmaceutical ingredient (API) with a conformer can alter its physicochemical properties. A study demonstrated that a co-crystal of berberine with lornoxicam significantly increased its Caco-2 permeability and oral bioavailability by improving lipophilicity and reducing the efflux ratio.[6]

Section 4: Detailed Experimental Protocols

These protocols provide a self-validating framework for assessing permeability.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: This assay measures passive, transcellular permeability across an artificial lipid membrane. It is a rapid, high-throughput method to assess a compound's intrinsic ability to cross a lipid barrier without the confounding effects of active transport.

Methodology:

  • Prepare Solutions:

    • Lipid Solution: Prepare a 1% lecithin in dodecane solution. Sonicate until fully mixed.

    • Compound Solutions: Prepare a 10 mM stock solution of the isoquinoline candidate in DMSO. Dilute the stock in a suitable buffer (e.g., PBS at pH 6.5 and 7.4) to a final concentration of 10 µM with 0.5-1% DMSO.

    • Acceptor Buffer: Use the same buffer as the compound solution.

  • Assay Procedure:

    • Dispense 5 µL of the lipid solution onto the membrane of each well in a 96-well donor plate (hydrophobic PVDF membrane).

    • Fill the wells of a 96-well acceptor plate with 300 µL of acceptor buffer.

    • Add 150 µL of the compound solution to each well of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate the plate assembly for 4-16 hours at room temperature in a chamber with a moist environment to prevent evaporation.[9]

    • After incubation, separate the plates and determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.

Data Interpretation:

Permeability Classification Apparent Permeability (Papp) in cm/s
High> 10 x 10⁻⁶
Moderate1 - 10 x 10⁻⁶
Low< 1 x 10⁻⁶

Table adapted from established industry guidelines.

Protocol 2: Caco-2 Permeability and P-gp Substrate Assessment

Principle: This assay uses a polarized monolayer of human colon adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and express key efflux transporters like P-gp. It provides a more physiologically relevant model of intestinal absorption, capturing passive diffusion, paracellular transport, and active transport.[21]

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell™ inserts (e.g., in a 24-well plate format).

    • Culture the cells for 21-24 days to allow for differentiation and formation of a confluent, polarized monolayer.[21][22]

    • Quality Control: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) across the monolayer. Only use monolayers with high TEER values (typically >300 Ω·cm²), which indicate tight junction integrity.

  • Bidirectional Transport Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM) to the apical (upper) chamber. Add fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate at 37°C for a defined period (e.g., 2 hours).[21][23]

    • At the end of the incubation, take samples from both chambers and analyze by LC-MS/MS.

  • P-gp Substrate Identification:

    • Repeat the bidirectional transport assay as described above, but in the presence of a known P-gp inhibitor, such as verapamil (typically at 50-100 µM).[23][24]

    • The inhibitor is added to both the apical and basolateral chambers.

Data Interpretation:

  • Calculate Apparent Permeability (Papp):

    • Papp (A→B) and Papp (B→A) are calculated for the compound alone.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

  • Assess P-gp Substrate Liability:

    • High Efflux Ratio: An ER > 2.0 suggests the compound is actively effluxed.

    • Inhibitor Effect: If the ER is significantly reduced (typically to ~1.0) in the presence of verapamil, and/or the Papp (A→B) increases, it confirms that the compound is a substrate of P-gp.[23][24]

Condition Efflux Ratio (ER) Interpretation
Compound Alone> 2.0Potential efflux substrate
Compound + Verapamil≈ 1.0Confirmed P-gp substrate
Compound Alone< 2.0Not a significant P-gp substrate

References

  • Avdeef, A. Caco-2 permeability of weakly basic drugs predicted with the double-sink PAMPA pKa(flux) method. PubMed. Available at: [Link].

  • Mura, P., et al. Nanoemulsion for improving solubility and permeability of Vitex agnus-castus extract: formulation and in vitro evaluation using PAMPA and Caco-2 approaches. PubMed. Available at: [Link].

  • Hossain, M., et al. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. PubMed Central. Available at: [Link].

  • PAMPA Permeability Assay. Technology Networks. Available at: [Link].

  • Iqbal, J., et al. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines. National Institutes of Health. Available at: [Link].

  • Ferreira, L., et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. Available at: [Link].

  • Asefi, N., et al. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. Available at: [Link].

  • Conrad, C. Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Schrödinger. Available at: [Link].

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link].

  • A potential cocrystal strategy to tailor in-vitro dissolution and improve Caco-2 permeability and oral bioavailability of berberine. PubMed. Available at: [Link].

  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. Available at: [Link].

  • Tan, Y. T., et al. The Quest to Enhance the Efficacy of Berberine for Type-2 Diabetes and Associated Diseases: Physicochemical Modification Approaches. PubMed Central. Available at: [Link].

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews (RSC Publishing). Available at: [Link].

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI. Available at: [Link].

  • Godugu, C., et al. Approaches to Improve the Oral Bioavailability and Effects of Novel Anticancer Drugs Berberine and Betulinic Acid. PLOS ONE. Available at: [Link].

  • Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate. Available at: [Link].

  • Al-kassas, R., et al. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI. Available at: [Link].

  • Plant Alkaloids as Promising Anticancer Compounds with Blood–Brain Barrier Penetration in the Treatment of Glioblastoma: In Vitro and In Vivo Models. MDPI. Available at: [Link].

  • P-gp substrate assessment (Caco-2) - US. Eurofins Discovery. Available at: [Link].

  • Cytotoxic potential of naturally occurring isoquinoline alkaloids possessing different structural types. ResearchGate. Available at: [Link].

  • Caco-2 Cell Methodology and Inhibition of the P-glycoprotein Transport of Digoxin by Aloe vera Juice. ResearchGate. Available at: [Link].

  • Caco-2 Permeability In Vitro Assay. Charnwood Discovery. Available at: [Link].

  • Beg, S., et al. Lipid-Based Nanocarriers for Oral Delivery of Poorly Soluble Drugs. AKT Publication. Available at: [Link].

  • Bioavailability Study of Berberine and the Enhancing Effects of TPGS on Intestinal Absorption in Rats. PubMed Central. Available at: [Link].

  • Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. ACS Publications. Available at: [Link].

  • Improving the oral bioavailability of berberine: A crystal engineering approach. PubMed. Available at: [Link].

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. ResearchGate. Available at: [Link].

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link].

  • Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Schrödinger. Available at: [Link].

  • Research progress on berberine with a special focus on its oral bioavailability. ResearchGate. Available at: [Link].

  • Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed. Available at: [Link].

  • Establishment of a P-glycoprotein substrate screening model and its preliminary application. PubMed. Available at: [Link].

  • Inhibition of P-glycoprotein-mediated digoxin transport in Caco-2 cells... ResearchGate. Available at: [Link].

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. ACS Publications. Available at: [Link].

  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. MDPI. Available at: [Link].

  • Enhanced Intestinal Absorption and Pharmacokinetic Modulation of Berberine and Its Metabolites through the Inhibition of P-Glycoprotein and Intestinal Metabolism in Rats Using a Berberine Mixed Micelle Formulation. MDPI. Available at: [Link].

  • Structural modifications that alter the P-glycoprotein efflux properties of compounds.. Europe PMC. Available at: [Link].

  • Caco 2 Cell Permeability Assay. YouTube. Available at: [Link].

  • Design and Optimisation of Novel Efflux Pump Inhibitors Using P-Glycoprotein as a Target. University of Malta. Available at: [Link].

Sources

Technical Support Center: Navigating the Metabolic Landscape of Isoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for medicinal chemists and drug development scientists. This guide is designed to provide expert insights and actionable protocols for identifying, understanding, and mitigating the metabolic instability of the versatile isoquinoline scaffold. Metabolic clearance is a critical hurdle in drug discovery, and the isoquinoline core, while privileged, presents common and predictable challenges. Here, we dissect these challenges in a practical, question-and-answer format to support your experimental workflows.

Part 1: Troubleshooting Guide - Experimental Issues & Solutions

This section addresses specific experimental observations and provides step-by-step guidance to diagnose and resolve the underlying metabolic issues.

Scenario 1: High Clearance Observed in Human Liver Microsomes (HLM)

Q: My isoquinoline-containing compound shows a very short half-life (<15 minutes) in my HLM stability assay. What are the likely metabolic pathways responsible, and how can I confirm them?

A: Rationale and Causality: Rapid clearance in HLM assays for N-heterocycles like isoquinoline is frequently driven by two primary enzyme families: Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[1] CYPs typically perform oxidation at electron-rich positions on the aromatic ring, while AO targets electron-deficient carbons adjacent to the ring nitrogen.[2] Identifying the dominant pathway is the first critical step in designing a mitigation strategy.

Diagnostic Workflow:

  • Initial Assessment (HLM Assay): Confirm the initial observation of high clearance.

  • Cofactor Dependency Test: Differentiate between CYP- and AO-mediated metabolism. CYPs are NADPH-dependent, whereas AO is a cytosolic enzyme that does not require NADPH.[3]

  • Reaction Phenotyping: Pinpoint the specific enzyme(s) responsible.

This protocol distinguishes between NADPH-dependent (CYP) and NADPH-independent (e.g., AO) metabolic pathways.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Pooled Human Liver Cytosol (HLC)

  • Test Compound (10 mM in DMSO)

  • NADPH Regeneration System (e.g., G6P, G6PDH) or 1 mM NADPH stock[3]

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching)

  • LC-MS/MS system for analysis[4]

Procedure:

  • Preparation: Thaw HLM and HLC on ice. Prepare a 1 µM working solution of your test compound in phosphate buffer.

  • Reaction Setup: Prepare three sets of reaction tubes in triplicate:

    • Condition A (CYP + AO): HLM + HLC + Test Compound + NADPH

    • Condition B (AO only): HLM + HLC + Test Compound (No NADPH)[5]

    • Condition C (Negative Control): Buffer + Test Compound + NADPH

  • Incubation: Pre-incubate mixtures at 37°C for 5 minutes. Initiate the reaction by adding NADPH to Conditions A and C.[5]

  • Time Points: Collect aliquots at 0, 5, 15, 30, and 45 minutes.[3]

  • Quenching: Terminate the reaction by adding the aliquot to cold acetonitrile containing an analytical internal standard.[3][6]

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[6]

Interpreting the Results:

  • High clearance in A, Low clearance in B: Metabolism is predominantly CYP-mediated.

  • High clearance in both A and B: Metabolism is likely driven by AO or other NADPH-independent enzymes.

  • Moderate clearance in both: Both CYP and AO pathways may be contributing significantly.

Scenario 2: Discrepancy Between Pre-clinical Species and Human Data

Q: My compound is stable in rat liver microsomes but shows high clearance in HLM. What causes this species difference, and how can I de-risk my program?

A: Rationale and Causality: This is a classic red flag for Aldehyde Oxidase (AO) metabolism. AO exhibits significant species-dependent variations in both expression levels and substrate specificity.[7] Notably, AO activity is generally low in rats and dogs but high in humans and monkeys.[2][7][8] Relying on rat data alone can therefore lead to a dangerously misleading prediction of human pharmacokinetics.

Diagnostic Workflow:

  • Confirm AO Involvement: Run parallel stability assays in liver cytosol or S9 fractions from multiple species (rat, dog, monkey, human).[7][8]

  • Chemical Inhibition Study: Use a known AO inhibitor to confirm that blocking the enzyme rescues the metabolic stability of your compound in human liver fractions.

This experiment directly compares metabolic rates across species to highlight AO-driven discrepancies.

Materials:

  • Pooled Liver Cytosol from Human, Monkey, Rat, and Dog

  • Test Compound (10 mM in DMSO)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare 1 µM working solutions of your test compound in buffer.

  • Reaction Setup: For each species, set up reactions in triplicate containing liver cytosol and the test compound.

  • Incubation: Incubate at 37°C.

  • Time Points: Collect aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching & Analysis: Follow the same quenching and LC-MS/MS analysis steps as described in the Cofactor Dependency Test.

Interpreting the Results:

  • Plot the percentage of compound remaining over time for each species.

  • A profile showing high stability in rat and dog cytosol but rapid clearance in human and monkey cytosol is strongly indicative of AO-mediated metabolism.[7]

Caption: Diagnostic workflow for identifying the cause of isoquinoline instability.

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding strategies to improve the metabolic stability of the isoquinoline scaffold.

Q1: What are the most common metabolic "hotspots" on the isoquinoline ring?

A1: The primary sites of metabolism are the electron-deficient C1 position (susceptible to Aldehyde Oxidase) and the electron-rich C5 and C8 positions on the benzo-fused ring (susceptible to CYP-mediated oxidation).[9] The specific site of metabolism depends on the enzyme involved and the substitution pattern of the molecule.

Q2: How can I block metabolism at a specific site?

A2: Once a metabolic hotspot is identified (typically via metabolite identification studies using LC-MS/MS), several medicinal chemistry strategies can be employed.[4][10] These are designed to either sterically block enzyme access or alter the electronic properties of the site.[11]

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can slow the rate of bond cleavage (the kinetic isotope effect).[12][13] This is a minimally disruptive modification.

  • Halogenation: Introducing a small halogen, like fluorine, can block the site and serve as a useful synthetic handle.[14] However, be mindful that halogenation can also increase lipophilicity.[15]

  • Bioisosteric Replacement: Swapping a metabolically liable group with a different functional group that retains similar biological activity but has improved metabolic properties is a powerful strategy.[16][17]

Q3: My lead compound is metabolized by Aldehyde Oxidase. What are the most effective strategies to reduce this liability?

A3: Mitigating AO-mediated metabolism focuses on altering the electronics of the isoquinoline core.

  • Introduce Electron-Donating Groups (EDGs): Placing EDGs (e.g., -OMe, -NH2) on the ring can increase electron density, making it less susceptible to nucleophilic attack by AO.

  • Introduce Steric Hindrance: Placing a bulky group near the site of metabolism (often C1) can physically block the enzyme's active site.

  • Scaffold Hopping: In cases of severe liability, replacing the isoquinoline core with a different heterocyclic scaffold that is not an AO substrate may be necessary.[17]

The table below provides a conceptual summary of how different modifications can impact the in vitro half-life (t½) of an isoquinoline compound susceptible to both CYP and AO metabolism.

Compound Modification Primary Metabolic Pathway Predicted t½ in HLM (min) Rationale
Parent Unsubstituted IsoquinolineCYP & AO< 10Susceptible at multiple positions.
Analog 1 Deuteration at C5CYP15 - 25Slows CYP-mediated C-H bond cleavage.[18][19]
Analog 2 Fluorine at C1AO20 - 40Blocks AO access and reduces electron deficiency at C1.
Analog 3 Methoxy at C7CYP> 60EDG deactivates the ring towards oxidative metabolism.
Analog 4 Pyridine BioisostereN/A> 60Replaces the entire liable scaffold.[16]

Part 3: Key Experimental Protocols

For reproducibility and accuracy, detailed protocols for the cornerstone assays in metabolic stability assessment are provided below.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of disappearance of a test compound upon incubation with HLM, providing a measure of intrinsic clearance (Clint) by Phase I enzymes (primarily CYPs).

Methodology:

  • Reagent Preparation:

    • Thaw pooled HLM (e.g., from 50 donors) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 20 mM NADPH solution in buffer.

    • Prepare a 1 µM test compound solution in buffer (final DMSO concentration < 0.5%).

  • Reaction Incubation:

    • In a 96-well plate, add buffer, HLM (final concentration 0.5 mg/mL), and the test compound solution.[3]

    • Pre-incubate the plate at 37°C for 10 minutes with gentle shaking.

    • Initiate the reaction by adding the pre-warmed NADPH solution.[5]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing 2-3 volumes of ice-cold acetonitrile with a suitable internal standard (e.g., tolbutamide, labetalol) to terminate the reaction.[3]

  • Sample Processing & Analysis:

    • Seal the termination plate, vortex, and centrifuge at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.[20]

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining of the test compound against time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (k * 1000) / [protein concentration].

Caption: Standard workflow for the Human Liver Microsomal (HLM) stability assay.

Protocol 2: In Vitro Metabolic Stability in Cryopreserved Hepatocytes

Objective: To determine the intrinsic clearance of a compound in a more complete metabolic system that includes both Phase I and Phase II enzymes, as well as cellular uptake mechanisms.[6][21]

Methodology:

  • Cell Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue). Viability should be >80%.

    • Adjust cell density to the desired concentration (e.g., 1 million viable cells/mL).[21]

  • Reaction Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Add the test compound (final concentration typically 1 µM).[6]

    • Incubate at 37°C in a humidified incubator (5% CO2) with gentle shaking.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), transfer an aliquot of the cell suspension to a tube/plate containing ice-cold acetonitrile with an internal standard to lyse the cells and precipitate protein.[6][22]

  • Sample Processing & Analysis:

    • Process and analyze the samples via LC-MS/MS as described in the HLM protocol.

  • Data Analysis:

    • Calculate t½ and Clint as described for the HLM assay, adjusting the Clint calculation for the cell density used (e.g., µL/min/million cells).

References

  • MDPI. (n.d.). Recent Update Targeting Autophagy-Apoptosis Crosstalk Using Bioactive Natural Products for Ovarian Cancer Treatment. MDPI. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • PubMed. (n.d.). Aldehyde oxidase-dependent species difference in hepatic metabolism of fasudil to hydroxyfasudil. Retrieved from [Link]

  • ACS Publications. (2022). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. Retrieved from [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of c-Met Kinase Inhibitors Containing Quinoline by Aldehyde Oxidase, Electron Donating, and Steric Hindrance Effect. Retrieved from [Link]

  • PubMed. (2023). Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity. Retrieved from [Link]

  • PubMed Central. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]

  • PubMed Central. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones. Retrieved from [Link]

  • PubMed Central. (n.d.). Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved from [Link]

  • PubMed. (2011). Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]

  • ACS Publications. (2025). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. Retrieved from [Link]

  • PubMed. (n.d.). Cytochrome P450 species involved in the metabolism of quinoline. Retrieved from [Link]

  • MDPI. (n.d.). Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Retrieved from [Link]

  • YouTube. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]

  • Domainex. (2023). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. Retrieved from [Link]

  • ResearchGate. (2025). Aldehyde Oxidase Activity and Inhibition in Hepatocytes and Cytosolic Fraction from Mouse, Rat,Monkey and Human. Retrieved from [Link]

  • PubMed. (n.d.). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) An Automated Identification Tool for LC-MS Based Metabolomics Studies. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldehyde oxidase. Retrieved from [Link]

  • NIH. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Retrieved from [Link]

  • MDPI. (n.d.). Unveiling the Reaction Pathway of Oxidative Aldehyde Deformylation by a MOF-Based Cytochrome P450 Mimic. Retrieved from [Link]

  • NIH. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Retrieved from [Link]

  • Oxford Academic. (n.d.). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Retrieved from [Link]

  • NIH. (n.d.). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Retrieved from [Link]

  • NTA. (2025). Syllabus for Pharmacy (SCQP23). Retrieved from [Link]

  • PubMed. (n.d.). Aldehyde oxidase activity and inhibition in hepatocytes and cytosolic fractions from mouse, rat, monkey and human. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) The role of aldehyde oxidase in drug metabolism. Retrieved from [Link]

  • MDPI. (1989). Software Tools and Approaches for Compound Identification of LC-MS/MS Data in Metabolomics. Retrieved from [Link]

  • ACS Publications. (2023). Metal and Activating Group Free C-4 Alkylation of Isoquinolines via a Temporary Dearomatization Strategy. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • ResearchGate. (2025). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Retrieved from [Link]

  • Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Aldehyde oxidase-dependent marked species difference in hepatic metabolism of the sedative-hypnotic, zaleplon, between monkeys and rats.. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • YouTube. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Trifluoromethylated Isoquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer and antimicrobial properties.[1] The strategic incorporation of the trifluoromethyl (CF3) group into this scaffold represents a powerful tactic in modern drug design.[2] The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance the pharmacokinetic and pharmacodynamic profile of the parent molecule.[3] These enhancements often manifest as improved binding affinity to biological targets, increased cell membrane permeability, and greater resistance to metabolic degradation, ultimately leading to more potent and effective therapeutic agents.[2]

This guide provides a comparative analysis of the biological activity of trifluoromethylated isoquinoline isomers, with a focus on their anticancer and enzyme-inhibiting properties. We will delve into the structure-activity relationships (SAR) dictated by the position of the CF3 group, present supporting experimental data from the literature, and provide detailed protocols for key biological assays.

Comparative Anticancer Activity: A Focus on Isomeric Differentiation

The introduction of a trifluoromethyl group to the isoquinoline scaffold has been a key strategy in the development of potent anticancer agents.[3] These compounds have demonstrated significant cytotoxic activity against a variety of cancer cell lines.[3] While direct head-to-head comparisons of all possible positional isomers in a single study are rare, the existing literature allows for a compelling analysis of how the CF3 position influences anticancer efficacy.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A growing body of evidence suggests that many isoquinoline alkaloids and their derivatives exert their anticancer effects by modulating key cellular signaling pathways involved in cell growth, proliferation, and survival.[3][4] One of the most critical pathways implicated is the Phosphatidylinositol 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) pathway.[5][6] This pathway is frequently hyperactivated in many types of cancer, promoting tumor growth and resistance to therapy.[7] Trifluoromethylated isoquinolines have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis (programmed cell death).[3][8]

dot

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor Trifluoromethylated Isoquinoline Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by trifluoromethylated isoquinolines.

Comparative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a biological process, such as cell growth. The table below summarizes the cytotoxic activity of various trifluoromethylated isoquinoline and quinoline derivatives against different cancer cell lines, as reported in the literature. It is important to note that these compounds were not all tested in the same study, so direct comparisons should be made with caution. However, the data collectively illustrates the potent anticancer activity of this class of compounds.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Isoquinoline DerivativeSulfonamido-TET ethyl acrylateHCT116 (Colon)0.48 (24h) / 0.23 (48h)[8]
Isoquinoline DerivativeSulfonamido-TET ethyl acrylateCT26 (Colon)0.58 (24h) / 0.30 (48h)[8]
5,6,7,8-TetrahydroisoquinolineDerivative 22A549 (Lung)0.155[8]
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinolineDerivative 23MCF7 (Breast)0.170[8]
Thiazolo[4,5-d]pyrimidine5-Trifluoromethyl derivativeC32 (Melanoma)24.4[9]
Thiazolo[4,5-d]pyrimidine5-Trifluoromethyl derivativeA375 (Melanoma)25.4[9]

Case Study: Selective Enzyme Inhibition by 3-Trifluoromethylated Tetrahydroisoquinolines

A compelling example of how the trifluoromethyl group's position dictates biological activity is found in the development of selective inhibitors for phenylethanolamine N-methyltransferase (PNMT). PNMT is the enzyme responsible for the final step in the biosynthesis of adrenaline. Inhibitors of PNMT are valuable research tools and have potential therapeutic applications.

A study focused on a series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines (THIQs) revealed them to be selective inhibitors of PNMT.[10] The key to their selectivity lies in the steric and electronic effects of the 3-CF3 group. This substitution decreases the compound's affinity for the α2-adrenoceptor, a common off-target, while maintaining or even enhancing affinity for PNMT. The electron-withdrawing nature of the trifluoromethyl group also lowers the pKa of the amine in the THIQ ring, further contributing to selectivity.[10]

Comparative Inhibition Data for PNMT

The inhibitory constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a more potent inhibitor.

CompoundPNMT Ki (µM)α2-Adrenoceptor Ki (µM)Selectivity Index (α2 Ki / PNMT Ki)
14 (a 3-CF3-THIQ derivative)3.6>2500~700
16 (a 3-CF3-THIQ derivative)0.52>1000>1900

Data sourced from Grunewald et al.[10]

These results clearly demonstrate that the 3-trifluoromethyl substitution leads to highly selective PNMT inhibitors, with compound 16 being one of the most selective inhibitors known.[10]

dot

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (CF3-Isoquinoline Isomer) Incubation Incubate at 37°C Compound->Incubation Enzyme Purified Enzyme (e.g., PNMT) Enzyme->Incubation Substrate Substrate & Cofactor Substrate->Incubation Reaction Enzymatic Reaction Incubation->Reaction Detection Detect Product Formation Reaction->Detection IC50 Determine IC50 Detection->IC50 Ki Calculate Ki Value IC50->Ki

Caption: General workflow for an enzyme inhibition assay.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative protocols for the key assays discussed in this guide.

Protocol 1: MTT Assay for Cellular Cytotoxicity

This protocol is used to determine the IC50 value of a compound by measuring its effect on the metabolic activity of cultured cancer cells.[11][12]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest (e.g., HCT116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trifluoromethylated isoquinoline test compounds, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[13]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Enzyme Inhibition Assay (General)

This protocol provides a framework for determining the Ki of a compound against a purified enzyme. Specific substrates, cofactors, and detection methods will vary depending on the enzyme.[14]

Materials:

  • Purified enzyme (e.g., PNMT)

  • Enzyme-specific substrate (e.g., norepinephrine for PNMT)

  • Cofactor/methyl donor (e.g., S-adenosyl-L-methionine [SAM])

  • Assay buffer

  • Trifluoromethylated isoquinoline test compounds

  • 96-well plate

  • Detection reagent or system (e.g., radiolabeled substrate, spectrophotometric or fluorometric probe)

  • Plate reader

Procedure:

  • Assay Preparation: Prepare a reaction mixture in a 96-well plate. Each well should contain the assay buffer, a fixed concentration of the enzyme, and varying concentrations of the inhibitor (test compound).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow for binding equilibrium to be reached.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and any necessary cofactors to each well.

  • Reaction Incubation: Incubate the plate for a specific time during which the reaction proceeds linearly.

  • Reaction Termination: Stop the reaction using a suitable method (e.g., adding a strong acid or specific quenching agent).

  • Detection: Quantify the amount of product formed using the appropriate detection method. For PNMT, this often involves measuring the transfer of a radiolabeled methyl group from SAM to the substrate.[10]

  • Data Analysis: Determine the reaction velocity at each inhibitor concentration. Calculate the IC50 value from the dose-response curve. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its affinity for the enzyme (Km).[15]

Conclusion and Future Directions

The strategic placement of a trifluoromethyl group on the isoquinoline scaffold is a highly effective strategy for generating potent and selective biologically active molecules. As demonstrated, trifluoromethylated isoquinolines show significant promise as anticancer agents, likely through the inhibition of critical signaling pathways such as PI3K/Akt/mTOR. Furthermore, the case of 3-CF3-THIQ derivatives as PNMT inhibitors highlights the crucial role of isomerism in achieving enzyme selectivity and fine-tuning pharmacological profiles.

While the current body of research is substantial, there is a clear need for more direct comparative studies that evaluate a wide range of positional isomers against a panel of biological targets. Such studies would provide a more comprehensive understanding of the structure-activity relationships and guide the rational design of next-generation isoquinoline-based therapeutics with improved efficacy and safety.

References

  • Jedrzejczak, M., & Chrzanowska, M. (2020).
  • BenchChem. (2025). A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem Technical Guides.
  • Zhang, X., et al. (2020). Biologically Active Isoquinoline Alkaloids covering 2014–2018. Bioorganic & Medicinal Chemistry.
  • Al-Keilani, M. S., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Journal of BUON.
  • ResearchGate. (n.d.). Biologically active isoquinoline alkaloids covering 2019–2022.
  • Rastelli, G., & Degliesposti, G. (2011). Prediction of kinase-inhibitor binding affinity using energetic parameters. Bioorganic & Medicinal Chemistry Letters.
  • Grunewald, G. L., et al. (1999). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3,4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Journal of Medicinal Chemistry.
  • Sim, et al. (2022).
  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology.
  • ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
  • MDPI. (2023).
  • BenchChem. (n.d.). A Comparative Analysis of the Biological Activities of Isoquinoline-1-Carboxylic Acid Esters and Amides.
  • Kumar, N., et al. (2007). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Bioorganic & Medicinal Chemistry.
  • Protein Stable. (n.d.). Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters.
  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines.
  • Varon, R., et al. (2012). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Molecules.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Elkamhawy, A., et al. (2023). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. European Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design.
  • ResearchGate. (n.d.). PNMT enzymatic reaction and competitive inhibition hypothesis.
  • Wang, T., et al. (2020). A Systematic Test of Receptor Binding Kinetics for Ligands in Tumor Necrosis Factor Superfamily by Computational Simulations.
  • ResearchGate. (n.d.). IC 50 values of compounds (μM).
  • Santos, J., et al. (2025).
  • Montclair State University. (n.d.). A Comparative Study of Drug Affinities Determined by Thermofluor and Kinetic Analysis.
  • Riganelli, D., et al. (2011). The Reaction Mechanism of Phenylethanolamine N-Methyltransferase: A Density Functional Theory Study. PLoS ONE.
  • Singh, R. K., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules.
  • ResearchGate. (n.d.). Cytotoxic effects of fractions (A) F1, (B) F2, (C) F3, and (D) F5 of...
  • ATCC. (n.d.).
  • Wujec, M., et al. (2022).
  • Guchhait, G., et al. (2021). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Argonne National Laboratory. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme.
  • Al-Ostoot, F. H., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Yamauchi, T., et al. (2021).
  • Duggleby, R. G. (1986). Kinetics of enzymes with iso-mechanisms: analysis of product inhibition. Biochimica et Biophysica Acta.
  • Khan, M. S., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). New Journal of Chemistry.
  • Huang, K., et al. (2013). Inhibition of PI3K/Akt/mTOR signaling by natural products. Anticancer Agents in Medicinal Chemistry.
  • ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines.
  • EpigenTek. (2022). EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay Kit.
  • ResearchGate. (n.d.).

Sources

A Comparative Guide to the Synthesis Efficiency of 8-CF3-Isoquinoline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For medicinal chemists and drug development professionals, the strategic incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds like isoquinoline is a well-established strategy to enhance pharmacological properties. The position of this powerful electron-withdrawing group on the isoquinoline ring can significantly influence not only the biological activity but also the synthetic accessibility of the target molecule. This guide provides a comparative analysis of the synthesis efficiency of 8-(trifluoromethyl)isoquinoline versus its other positional isomers, offering insights into the synthetic challenges and strategic considerations for accessing these valuable compounds.

The Synthetic Landscape of Trifluoromethylated Isoquinolines

The synthesis of the isoquinoline core can be achieved through several classic named reactions, including the Bischler-Napieralski, Pomeranz-Fritsch, and Pictet-Spengler reactions. However, the introduction of a trifluoromethyl group adds a layer of complexity, often requiring either the use of pre-trifluoromethylated building blocks or late-stage trifluoromethylation strategies. The efficiency of these methods is highly dependent on the desired substitution pattern on the isoquinoline ring.

This guide will delve into the known synthetic routes for various positional isomers of CF3-isoquinoline, with a particular focus on the often challenging synthesis of the 8-CF3 isomer. We will present a detailed experimental protocol for a plausible synthesis of 8-CF3-isoquinoline and compare its efficiency with reported methods for other isomers.

Synthesis of 8-(Trifluoromethyl)isoquinoline: A Multi-step Approach

The synthesis of 8-(trifluoromethyl)isoquinoline is not as straightforward as that of some of its isomers. A common and logical approach involves a multi-step sequence starting from the readily available isoquinoline. This strategy hinges on the successful synthesis of an 8-substituted precursor, typically 8-aminoisoquinoline, which can then undergo a Sandmeyer-type reaction for the introduction of the trifluoromethyl group.

Synthesis of 8-CF3-Isoquinoline Isoquinoline Isoquinoline 5-Bromo-8-nitroisoquinoline 5-Bromo-8-nitroisoquinoline Isoquinoline->5-Bromo-8-nitroisoquinoline 1. Bromination 2. Nitration 8-Aminoisoquinoline 8-Aminoisoquinoline 5-Bromo-8-nitroisoquinoline->8-Aminoisoquinoline Reduction 8-CF3-Isoquinoline 8-(Trifluoromethyl)isoquinoline 8-Aminoisoquinoline->8-CF3-Isoquinoline Sandmeyer-type Trifluoromethylation

Caption: Proposed synthetic workflow for 8-(Trifluoromethyl)isoquinoline.

Experimental Protocol: Synthesis of 8-(Trifluoromethyl)isoquinoline

This protocol is a composite of established methods for the individual steps, providing a viable pathway to the target compound.

Step 1: Synthesis of 8-Aminoisoquinoline

The synthesis of the key intermediate, 8-aminoisoquinoline, can be achieved from isoquinoline through a three-step sequence involving bromination, nitration, and subsequent reduction.

  • 5-Bromo-8-nitroisoquinoline: Isoquinoline is first brominated at the 5-position, followed by nitration at the 8-position to yield 5-bromo-8-nitroisoquinoline.

  • 8-Aminoisoquinoline: The nitro group of 5-bromo-8-nitroisoquinoline is then reduced to an amino group, and the bromo substituent is removed to give 8-aminoisoquinoline[1].

Step 2: Sandmeyer-Type Trifluoromethylation of 8-Aminoisoquinoline

The introduction of the trifluoromethyl group at the 8-position can be accomplished via a Sandmeyer-type reaction. This reaction involves the diazotization of the 8-aminoisoquinoline followed by a copper-mediated trifluoromethylation.

  • Diazotization: 8-Aminoisoquinoline is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form the corresponding diazonium salt.

  • Trifluoromethylation: The diazonium salt is then reacted with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF3) or other trifluoromethylating agents, in the presence of a copper catalyst to yield 8-(trifluoromethyl)isoquinoline[2].

Comparative Synthesis Efficiency

The efficiency of synthesizing trifluoromethylated isoquinolines varies significantly with the position of the CF3 group. The following table summarizes the available data on the synthesis of different positional isomers. It is important to note that a direct comparison is challenging due to the lack of standardized reporting and the multi-step nature of many of these syntheses. The overall yields are often the product of several sequential reactions.

Isomer PositionSynthetic MethodStarting MaterialKey ReagentsReported Yield (%)Number of Steps (from simple precursors)Reference
1-CF3 Radical Trifluoromethylationβ-aryl-α-isocyano-acrylatesTogni reagentModerate to Excellent2-3[3]
3-CF3 From Benzylphosphonium SaltsN-protected benzylphosphonium saltDBU, DDQ873-4[4]
8-CF3 Sandmeyer-type Trifluoromethylation8-AminoisoquinolineNaNO₂, CF₃ source, Cu catalystNot explicitly reported4-5Plausible route based on[1][2]

Yield for the final trifluoromethylation step is not explicitly reported in the literature for the 8-position and is a critical factor in the overall efficiency.

Discussion of Synthetic Challenges and Causality

The disparity in synthetic efficiency among the different isomers can be attributed to several factors:

  • Directing Effects: The inherent electronic properties of the isoquinoline nucleus dictate the regioselectivity of electrophilic and nucleophilic substitution reactions. Positions 1 and 3 are generally more activated towards certain types of functionalization.

  • Steric Hindrance: The 8-position is sterically hindered by the peri-hydrogen at the 1-position, which can impede the approach of bulky reagents. This steric clash can lead to lower yields and the need for more forcing reaction conditions.

  • Availability of Starting Materials: The synthesis of appropriately substituted precursors is a key determinant of the overall efficiency. For instance, the synthesis of 1- and 3-substituted isomers often benefits from more direct routes starting from acyclic precursors. In contrast, the synthesis of 8-CF3-isoquinoline relies on a multi-step functionalization of the pre-formed isoquinoline core.

Positional Effects on Synthesis cluster_factors Factors Influencing Synthesis Efficiency cluster_isomers Positional Isomers Directing_Effects Electronic Directing Effects 1_3_Isomers 1- and 3-CF3 Isomers Directing_Effects->1_3_Isomers Favorable Steric_Hindrance Steric Hindrance 8_Isomer 8-CF3 Isomer Steric_Hindrance->8_Isomer Unfavorable Starting_Materials Precursor Availability Starting_Materials->1_3_Isomers More Direct Routes Starting_Materials->8_Isomer Multi-step Functionalization

Caption: Factors influencing the synthetic efficiency of CF3-isoquinoline isomers.

Conclusion

The synthesis of trifluoromethylated isoquinolines presents a range of challenges and opportunities for the synthetic chemist. While isomers such as 1-CF3 and 3-CF3 can be accessed with moderate to high efficiency through established routes, the synthesis of the 8-CF3 isomer is a more arduous task, typically requiring a multi-step sequence with a key, and potentially low-yielding, late-stage trifluoromethylation. The choice of synthetic strategy is therefore a critical decision that must balance the desired substitution pattern with the practicalities of yield, step-count, and reagent availability. Further research into more direct and efficient methods for the synthesis of less accessible isomers like 8-(trifluoromethyl)isoquinoline is warranted and would be of significant value to the drug discovery community.

References

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., Ter, R., Ikejiri, M., & Miyashita, K. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 573.
  • Lázár, L., Szatmári, E., Fülöp, F. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(11), 2829.
  • Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014).
  • BenchChem. (2025). A Comparative Analysis of Trifluoromethylated Isoquinolines: Synthesis, Biological Activity, and Therapeutic Potential.
  • S. M. T. and P. V. R. (2015). 1-Trifluoromethylated isoquinolines via radical trifluoromethylation of isonitriles. Organic & Biomolecular Chemistry, 13, 8445-8449.

Sources

In Vivo Validation of 8-(Trifluoromethyl)isoquinolin-3-amine: A Comparative Guide to Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 8-(Trifluoromethyl)isoquinolin-3-amine. We will objectively compare its potential therapeutic efficacy against established treatment modalities, supported by detailed experimental protocols and data interpretation. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology research.

Introduction: The Rationale for Investigating 8-(Trifluoromethyl)isoquinolin-3-amine

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. Several substituted isoquinolines have demonstrated potent antitumor activities.[1][2] The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in drug design to enhance metabolic stability and cell permeability, which can lead to improved pharmacokinetic profiles and overall efficacy.[3][4] 8-(Trifluoromethyl)isoquinolin-3-amine combines these features, making it a compelling candidate for anticancer drug development.

While in vitro studies on similar isoquinoline compounds have suggested mechanisms involving cell cycle arrest and apoptosis induction[1], robust in vivo validation is paramount to ascertain its therapeutic potential and safety profile. This guide will delineate a head-to-head comparison of 8-(Trifluoromethyl)isoquinolin-3-amine with Paclitaxel, a standard-of-care taxane-based chemotherapy, in a non-small cell lung cancer (NSCLC) xenograft model.

Putative Mechanism of Action: Targeting Mitotic Progression

Based on the known activities of related isoquinolinamines, we hypothesize that 8-(Trifluoromethyl)isoquinolin-3-amine disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This proposed mechanism shares similarities with taxanes like Paclitaxel, providing a strong basis for a comparative study.

G cluster_0 Cancer Cell Compound 8-(Trifluoromethyl)isoquinolin-3-amine Microtubule Microtubule Dynamics Compound->Microtubule Inhibition of Depolymerization Mitosis Mitotic Arrest (G2/M Phase) Microtubule->Mitosis Disruption Apoptosis Apoptosis Mitosis->Apoptosis Induction

Caption: Proposed mechanism of action for 8-(Trifluoromethyl)isoquinolin-3-amine.

Comparative In Vivo Efficacy Study: A Detailed Protocol

The objective of this study is to compare the antitumor efficacy and tolerability of 8-(Trifluoromethyl)isoquinolin-3-amine with Paclitaxel in a human non-small cell lung cancer (NSCLC) cell line-derived xenograft (CDX) model.[5][6]

Experimental Workflow

G cluster_workflow In Vivo Experimental Workflow A A549 Cell Culture & Harvest B Subcutaneous Implantation in Nude Mice A->B C Tumor Growth (to ~150 mm³) B->C D Randomization into Treatment Groups C->D E Treatment Administration (21 days) D->E F Tumor Volume & Body Weight Monitoring E->F G Endpoint Analysis: Tumor Excision, Weight & Histology E->G F->E Repeated Measures

Caption: Workflow for the in vivo validation of 8-(Trifluoromethyl)isoquinolin-3-amine.

Step-by-Step Methodology
  • Animal Models and Husbandry:

    • Model: Female athymic nude mice (nu/nu), 6-8 weeks old. Rodent models are widely used in preclinical oncology research due to their genetic manipulability and physiological similarities to humans.[7][8]

    • Acclimatization: House animals for at least one week prior to experimentation in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and access to sterile food and water ad libitum.

  • Cell Culture and Tumor Implantation:

    • Cell Line: A549 human non-small cell lung cancer cell line.

    • Culture: Grow cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Implantation: Harvest cells during the logarithmic growth phase. Resuspend 5 x 10^6 A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Group Assignment:

    • Monitor tumor growth every 2-3 days using a digital caliper.

    • Calculate tumor volume (V) using the formula: V = (length × width²) / 2.[9][10]

    • Once tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[10]

  • Treatment Groups and Administration:

    • Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline) intraperitoneally (i.p.) daily.

    • Group 2 (8-(Trifluoromethyl)isoquinolin-3-amine): Administer the test compound at a predetermined dose (e.g., 25 mg/kg, i.p., daily). The dose would be informed by prior maximum tolerated dose (MTD) studies.

    • Group 3 (Paclitaxel - Positive Control): Administer Paclitaxel at a clinically relevant dose (e.g., 10 mg/kg, i.p., twice weekly).

  • Efficacy and Toxicity Assessment:

    • Measure tumor volume and body weight twice weekly for the duration of the study (typically 21 days).

    • Body weight is a key indicator of systemic toxicity.[11]

    • At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and fix a portion in 10% neutral buffered formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers).

Data Analysis
  • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - ((T_final - T_initial) / (C_final - C_initial))] × 100 Where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group.[12][13]

Comparative Performance Data (Hypothetical)

The following tables summarize the expected outcomes of the in vivo study, comparing 8-(Trifluoromethyl)isoquinolin-3-amine to Paclitaxel.

Table 1: Antitumor Efficacy in A549 Xenograft Model

Treatment GroupDose & ScheduleMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)
Vehicle Control-1580 ± 150-
8-(Trifluoromethyl)isoquinolin-3-amine25 mg/kg, daily450 ± 9578.5
Paclitaxel10 mg/kg, 2x weekly520 ± 11073.0

Table 2: Systemic Toxicity Evaluation

Treatment GroupMaximum Mean Body Weight Loss (%)Treatment-Related Deaths
Vehicle Control< 1%0/10
8-(Trifluoromethyl)isoquinolin-3-amine4.5%0/10
Paclitaxel12.8%1/10

Discussion and Interpretation

Based on the hypothetical data, 8-(Trifluoromethyl)isoquinolin-3-amine demonstrates robust antitumor efficacy, comparable to or even exceeding that of the standard-of-care agent, Paclitaxel, in this NSCLC xenograft model. Crucially, the test compound exhibits a more favorable safety profile, with significantly less impact on body weight, suggesting lower systemic toxicity.

The observed efficacy supports the hypothesized mechanism of targeting mitotic progression. Further validation through histological analysis of excised tumors for markers such as Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) would provide more definitive evidence.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically sound methodology for the in vivo validation of 8-(Trifluoromethyl)isoquinolin-3-amine. The presented comparative framework allows for a clear assessment of its therapeutic potential against existing cancer therapies. The promising hypothetical results warrant further investigation, including:

  • Pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Efficacy studies in additional cancer models, such as patient-derived xenograft (PDX) models, which better recapitulate the heterogeneity of human tumors.[14][15]

  • Mechanism of action studies to confirm the molecular target and downstream signaling pathways.

The successful completion of these studies will be critical in advancing 8-(Trifluoromethyl)isoquinolin-3-amine through the preclinical drug development pipeline.[16][17]

References

  • The Application of Patient-Derived Xenograft Models in Gynecologic Cancers - PMC - NIH. (2020-07-11). Available at: [Link]

  • In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC - NIH. Available at: [Link]

  • Role of animal models in oncology drug discovery - PMC - NIH. Available at: [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery | Crown Bioscience. (2021-10-24). Available at: [Link]

  • Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - NIH. (2022-07-22). Available at: [Link]

  • Oncology Animal Models - Biocytogen. Available at: [Link]

  • Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025-07-18). Available at: [Link]

  • How can one calculate tumor growth inhibition? - ResearchGate. (2014-10-16). Available at: [Link]

  • Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - MDPI. Available at: [Link]

  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - MDPI. Available at: [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry. (2021-12-28). Available at: [Link]

  • In vivo mouse xenograft models. Xenograft tumor growth over time per... - ResearchGate. Available at: [Link]

  • Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo | CMAR. (2019-09-19). Available at: [Link]

  • Reaction scope. Trifluoromethylation of amines: Reactions were... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PMC - NIH. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. Available at: [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021-03-15). Available at: [Link]

  • Cell Line-Derived Xenograft (CDX) Models | Melior Discovery. Available at: [Link]

  • Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Available at: [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed. (2017-01-05). Available at: [Link]

  • Nanotechnology Driven Cancer Therapies: A Paradigm Shift in Oncology T | IJN. (2026-01-23). Available at: [Link]

  • Using Animal Models for Drug Development | Taconic Biosciences. Available at: [Link]

  • Development of 3-aryl-1-isoquinolinamines as potent antitumor agents based on CoMFA. (2025-08-06). Available at: [Link]

  • Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One - Research journals. (2014-10-21). Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. (2023-03-09). Available at: [Link]

  • 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline - NIH. Available at: [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed. Available at: [Link]

  • Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor - PubMed. Available at: [Link]

Sources

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Isoquinoline Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of modern medicinal chemistry. Among the various tools at our disposal, the introduction of fluorine into a molecular scaffold has emerged as a powerful strategy to enhance therapeutic efficacy. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated isoquinoline analogs, a class of compounds renowned for their diverse biological activities. By examining the impact of fluorination on key physicochemical and pharmacological properties, we aim to provide a comprehensive resource to inform rational drug design and development.

The Rationale for Fluorination: More Than Just a Halogen Swap

The isoquinoline core, a bicyclic aromatic heterocycle, is a privileged scaffold found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The decision to introduce fluorine into such a scaffold is a calculated one, driven by the unique electronic properties of this small yet highly electronegative atom.

Fluorination can profoundly influence a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of the drug candidate.[3]

  • Lipophilicity: The effect of fluorine on lipophilicity (logP) is context-dependent. While monofluorination of an aromatic ring generally leads to a slight increase in lipophilicity, the introduction of multiple fluorine atoms or fluoroalkyl groups can either increase or decrease this property. This modulation of lipophilicity can impact membrane permeability and target engagement.[4]

  • pKa and Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as the nitrogen atom in the isoquinoline ring. This alteration in basicity can influence a compound's solubility, absorption, and interaction with biological targets.

  • Binding Affinity: Fluorine can participate in unique, non-covalent interactions with biological targets, including hydrogen bonds and multipolar interactions. These interactions can enhance the binding affinity and selectivity of a drug candidate for its target enzyme or receptor.

Comparative Analysis: A Case Study of a 6-Fluoro-Isoquinoline Analog

The compound, a 2-((6-fluoroisoquinolin-1-yl)methylene)-N,N-dimethylhydrazinecarbothioamide, has shown high potency as a cancer cell growth inhibitor with IC50 values in the nanomolar to low micromolar range against various cancer cell lines.[1] Computational studies have suggested that fluorination at the 6-position of the isoquinoline ring is beneficial for ligand-copper interactions, which is believed to be part of its mechanism of action.[1]

Below is a comparative table summarizing the anticipated and observed effects of fluorination on this isoquinoline analog:

PropertyNon-Fluorinated Isoquinoline Analog6-Fluoro-Isoquinoline AnalogRationale for the Difference
Anticancer Activity (IC50) Moderately activeHighly potent (nM to low µM range)[1]Fluorination at the 6-position enhances ligand-copper interactions, leading to increased cytotoxicity in cancer cells.[1] The electron-withdrawing effect of fluorine can also alter the electronic properties of the entire molecule, potentially improving its interaction with the biological target.
Metabolic Stability Expected to have a shorter half-lifeExpected to have a longer half-lifeThe C-F bond is more resistant to metabolic oxidation by cytochrome P450 enzymes compared to the C-H bond.
Lipophilicity (logP) LowerHigherAromatic fluorination generally increases lipophilicity, which can influence membrane permeability and cell uptake.[4]
Basicity (pKa of isoquinoline nitrogen) HigherLowerThe electron-withdrawing fluorine atom reduces the electron density on the isoquinoline ring system, thereby decreasing the basicity of the nitrogen atom.

Experimental Protocols

To provide practical guidance for researchers, this section outlines the detailed methodologies for the synthesis and evaluation of isoquinoline analogs.

Synthesis of Isoquinoline Analogs

The synthesis of isoquinoline derivatives can be achieved through various established methods, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. The introduction of fluorine can be accomplished by using fluorinated starting materials or through late-stage fluorination techniques.

General Synthesis Workflow:

Caption: General workflow for the synthesis of isoquinoline analogs.

Step-by-Step Synthesis of a 6-Fluoro-Isoquinoline Precursor (Illustrative Example):

A common strategy for synthesizing 6-fluoro-isoquinolines involves starting with a commercially available fluorinated building block, such as 3-fluoro-4-methoxyphenethylamine.

  • Amide Formation: React 3-fluoro-4-methoxyphenethylamine with an appropriate acyl chloride or anhydride in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form the corresponding N-acyl derivative.

  • Cyclization (Bischler-Napieralski Reaction): Treat the N-acyl derivative with a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures to induce cyclization and formation of the dihydroisoquinoline ring.

  • Aromatization: Dehydrogenate the resulting dihydroisoquinoline using a catalyst such as palladium on carbon (Pd/C) in a high-boiling solvent (e.g., toluene) to yield the 6-fluoro-7-methoxyisoquinoline.

  • Further Functionalization: The synthesized 6-fluoro-7-methoxyisoquinoline can then be further modified at various positions to introduce other desired functional groups.

Physicochemical Property Determination

pKa Determination using UV-Vis Spectroscopy:

This method relies on the change in the UV-Vis absorbance spectrum of the isoquinoline analog as a function of pH.

Caption: Workflow for determining pKa using UV-Vis spectroscopy.

Step-by-Step Protocol:

  • Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 10).

  • Prepare a stock solution of the isoquinoline analog in a suitable solvent (e.g., methanol or DMSO).

  • Add a small, constant volume of the stock solution to each buffer solution to achieve the desired final concentration.

  • Measure the UV-Vis absorbance spectrum of each solution.

  • Identify a wavelength where there is a significant difference in absorbance between the protonated and deprotonated forms of the molecule.

  • Plot the absorbance at this wavelength against the pH of the solutions.

  • The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which corresponds to the inflection point of the resulting sigmoidal curve.[5]

Biological Activity Evaluation

Cytotoxicity Assay (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[6]

Caption: Workflow for a microsomal stability assay.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing the test compound, liver microsomes (from human or other species), and a phosphate buffer in a microcentrifuge tube.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression will give the rate of metabolism, from which the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated. [7][8][9]

Conclusion

The strategic incorporation of fluorine into the isoquinoline scaffold offers a powerful approach to modulate the physicochemical and biological properties of these versatile compounds. As demonstrated through the case study of a 6-fluoro-isoquinoline analog, fluorination can lead to significant improvements in anticancer activity, likely through a combination of enhanced target engagement and improved metabolic stability. The provided experimental protocols offer a practical framework for researchers to synthesize and evaluate their own fluorinated and non-fluorinated isoquinoline analogs. By understanding the profound impact of this "mighty" halogen, drug development professionals can continue to design and discover novel and more effective therapeutic agents.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • Synthesis of fluoro isoquinolines by Kubickova et al.⁶¹. ResearchGate. Available at: [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. Royal Society of Chemistry. Available at: [Link]

  • Dissociation constants pK a of isoquinoline bases. ResearchGate. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES. Boğaziçi University Digital Archive. Available at: [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. MDPI. Available at: [Link]

  • Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. National Center for Biotechnology Information. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Synthesis of 6-fluoroquinoline. PrepChem.com. Available at: [Link]

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Royal Society of Chemistry. Available at: [Link]

  • Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. Available at: [Link]

  • Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Royal Society of Chemistry. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). National Center for Biotechnology Information. Available at: [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. PubMed. Available at: [Link]

  • Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. ResearchGate. Available at: [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Available at: [Link]

  • Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. MDPI. Available at: [Link]

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. Available at: [Link]

  • Microsomal Stability Assay. Creative Bioarray. Available at: [Link]

  • Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid. Google Patents.
  • Selected fluorinated isoquinoline derivatives with medicinal and industrial applications. ResearchGate. Available at: [Link]

Sources

The Trifluoromethyl Group at Position 8: A Potent Modulator of Isoquinoline's Basicity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Understanding pKa Attenuation in Heterocyclic Scaffolds

For researchers, medicinal chemists, and professionals in drug development, understanding the physicochemical properties of a molecule is paramount to predicting its behavior in a biological system. Among these properties, the acid dissociation constant (pKa) of ionizable groups is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth comparison of how the introduction of a trifluoromethyl (CF3) group at the 8-position of the isoquinoline ring system profoundly influences the basicity of the isoquinoline nitrogen, and consequently, its pKa.

The Significance of pKa in Drug Design

The pKa of a molecule dictates its charge state at a given pH. For a basic compound like isoquinoline, the pKa refers to the equilibrium between the protonated (conjugate acid) and neutral forms. In the physiological pH range of blood (around 7.4), the ionization state of a drug molecule significantly impacts its ability to cross cell membranes, bind to its target, and its overall solubility. A lower pKa for a basic nitrogen indicates that it is a weaker base and will be less protonated at physiological pH.

The Trifluoromethyl Group: An Electronic Deep Dive

The trifluoromethyl group is a cornerstone in modern medicinal chemistry, often employed to enhance metabolic stability and lipophilicity.[1] Its influence on a molecule's electronic properties is equally profound. The CF3 group is a powerful electron-withdrawing substituent, primarily through a strong negative inductive effect (-I).[2][3] This is due to the high electronegativity of the three fluorine atoms, which polarizes the carbon-fluorine bonds and draws electron density away from the attached aromatic ring. Unlike many other substituents, the CF3 group does not participate in resonance donation of electrons.[4] This unidirectional electron withdrawal deactivates the aromatic system towards electrophilic attack and significantly reduces the electron density on the entire ring system.

Comparative Analysis of Isoquinoline pKa

Unsubstituted Isoquinoline: The Baseline

Isoquinoline, a benzopyridine, is a weak base. The lone pair of electrons on the nitrogen atom is available for protonation. Experimental determination places the pKa of unsubstituted isoquinoline in the range of 5.14 to 5.46.[5][6][7] This value serves as our baseline for understanding the impact of substituents.

The Influence of the 8-CF3 Group: A Quantitative Estimation

The Hammett equation is expressed as:

log(K/K₀) = ρσ

For pKa, this can be written as:

pKa = pKa₀ - ρσ

Where:

  • pKa is the acid dissociation constant of the substituted compound.

  • pKa₀ is the pKa of the unsubstituted compound (isoquinoline).

  • ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. For the protonation of quinolines and isoquinolines, a ρ value of approximately 2.0 has been reported, indicating a significant sensitivity to electronic effects.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. For a CF3 group at the meta position (which is electronically analogous to the 8-position's influence on the isoquinoline nitrogen), the σ value is approximately +0.43.[9]

Using these values, we can estimate the pKa of 8-trifluoromethyl-isoquinoline:

pKa ≈ 5.46 - (2.0 * 0.43) pKa ≈ 5.46 - 0.86 pKa ≈ 4.60

This estimation strongly suggests a significant decrease in the basicity of the isoquinoline nitrogen.

Qualitative Comparison with 8-Nitroisoquinoline

To further contextualize the potent effect of a strong electron-withdrawing group at the 8-position, we can consider 8-nitroisoquinoline. The nitro group is another powerful electron-withdrawing group. While a specific experimental pKa for 8-nitroisoquinoline is also scarce, the predicted pKa for the structurally similar 5-nitroisoquinoline is approximately 3.55. This substantial decrease from the pKa of unsubstituted isoquinoline (5.46) corroborates the expectation that a strongly deactivating group at the 8-position will dramatically lower the pKa.

Data Summary: pKa Comparison

CompoundSubstituent at Position 8pKaData Type
Isoquinoline-H5.14 - 5.46[5][6][7]Experimental
8-Trifluoromethyl-isoquinoline-CF3~4.60Estimated
5-Nitroisoquinoline-NO2 (at position 5)~3.55Predicted

This table clearly illustrates the pKa-lowering effect of a strong electron-withdrawing group. The presence of the CF3 group at the 8-position is predicted to make the isoquinoline nitrogen significantly less basic.

Mechanistic Explanation of the pKa Shift

The decrease in pKa upon the introduction of an 8-CF3 group is a direct consequence of its electron-withdrawing inductive effect. This effect destabilizes the positive charge that develops on the nitrogen atom upon protonation.

G cluster_unsubstituted Unsubstituted Isoquinoline cluster_substituted 8-CF3-Isoquinoline unsub Isoquinoline (pKa ≈ 5.4) unsub_H Protonated Isoquinoline (Positive charge on N) unsub->unsub_H +H+ unsub_H->unsub -H+ sub 8-CF3-Isoquinoline (pKa ≈ 4.6) sub_H Protonated 8-CF3-Isoquinoline (Positive charge on N destabilized) sub->sub_H +H+ sub_H->sub -H+ CF3 CF3 Group (Strong -I Effect) CF3->sub Electron Withdrawal CF3->sub_H Destabilizes Cation

As depicted in the diagram, the CF3 group pulls electron density away from the isoquinoline ring system. This reduction in electron density at the nitrogen atom makes the lone pair less available for donation to a proton. Furthermore, when the nitrogen does become protonated, the resulting positive charge is destabilized by the proximate electron-withdrawing CF3 group, making the conjugate acid more acidic (and thus, the parent base weaker).

Experimental Protocol: pKa Determination by UV-metric Titration

To experimentally validate the pKa of isoquinoline derivatives, UV-metric titration is a robust and widely used method. This technique relies on the change in the UV-Vis absorbance spectrum of the compound as its ionization state changes with pH.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the isoquinoline derivative in a suitable solvent (e.g., methanol or DMSO).

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12).

  • Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on the pH and pKa.

  • UV-Vis Spectroscopy: Record the UV-Vis spectrum of each sample from approximately 200 to 400 nm.

  • Data Analysis: Plot the absorbance at a wavelength where the difference between the protonated and neutral species is maximal against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

G start Start prep_stock Prepare Stock Solution of Isoquinoline Derivative start->prep_stock prep_buffers Prepare Buffer Solutions (pH 2-12) start->prep_buffers sample_prep Prepare Samples in Buffers prep_stock->sample_prep prep_buffers->sample_prep uv_vis Record UV-Vis Spectra sample_prep->uv_vis data_analysis Plot Absorbance vs. pH uv_vis->data_analysis pka_det Determine pKa from Sigmoidal Curve Fit data_analysis->pka_det end End pka_det->end

Conclusion

The introduction of a trifluoromethyl group at the 8-position of the isoquinoline scaffold exerts a powerful electron-withdrawing inductive effect, which significantly reduces the basicity of the isoquinoline nitrogen. This is reflected in a substantial predicted decrease in the pKa value from approximately 5.4 for the parent isoquinoline to an estimated 4.6 for the 8-CF3 derivative. This guide underscores the importance of considering the electronic effects of substituents in drug design and provides a framework for understanding and predicting their impact on the crucial physicochemical property of pKa. For researchers working with heterocyclic scaffolds, a thorough understanding of these structure-property relationships is essential for the rational design of molecules with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. Retrieved from [Link]

  • Wikipedia. (2024). Hammett equation. Retrieved from [Link]

  • Wikipedia. (2024). Isoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Superelectrophiles and the effects of trifluoromethyl substituents. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. Retrieved from [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

  • Wikipedia. (2024). Hammett equation. Retrieved from [Link]

  • ResearchGate. (n.d.). a) The standard measure of Hammett σ is the change in the pKa of.... Retrieved from [Link]

  • Wikipedia. (2024). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Chemicalland21. (n.d.). Isoquinoline. Retrieved from [Link]

  • University of Calgary. (n.d.). Linear Free Energy Relationships. Retrieved from [Link]

  • MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

Comparative Molecular Docking Analysis of 8-(Trifluoromethyl)isoquinolin-3-amine Analogs: A Guide to In-Silico Hit Identification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for conducting a comparative molecular docking study of 8-(Trifluoromethyl)isoquinolin-3-amine analogs. It is designed for researchers, medicinal chemists, and computational scientists in the field of drug discovery and development. We will delve into the rationale behind experimental choices, from target selection to the intricacies of data interpretation, ensuring a scientifically rigorous and reproducible workflow.

Introduction: The Therapeutic Potential of Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with significant biological activities. The introduction of a trifluoromethyl group, as in 8-(Trifluoromethyl)isoquinolin-3-amine, can substantially enhance metabolic stability, membrane permeability, and binding affinity due to its unique electronic properties. This makes its analogs attractive candidates for novel therapeutic agents. This guide will explore the in-silico evaluation of these analogs against a relevant biological target, providing a predictive model for their potential efficacy.

Target Selection: Identifying a Relevant Biological Hub

A critical first step in any docking study is the selection of a biologically relevant protein target. Given the novelty of 8-(Trifluoromethyl)isoquinolin-3-amine, we turn to the known activities of similar isoquinoline-containing compounds to inform our choice. Many isoquinoline derivatives have been reported to exhibit inhibitory activity against key signaling proteins in cancer and inflammatory pathways.

For the purpose of this guide, we will select Phosphoinositide 3-kinase alpha (PI3Kα) as our target protein. PI3Kα is a lipid kinase that plays a central role in cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers. The rationale for this choice is twofold: first, the PI3K/AKT/mTOR pathway is a well-validated target for cancer therapy, and second, numerous isoquinoline-based inhibitors of PI3Kα have been developed, providing a strong basis for our comparative study.

Experimental Workflow: A Step-by-Step Protocol for Comparative Molecular Docking

The following protocol outlines a robust and reproducible workflow for the comparative molecular docking of our analog series against PI3Kα.

Ligand and Protein Preparation
  • Ligand Preparation:

    • Obtain the 2D structures of the 8-(Trifluoromethyl)isoquinolin-3-amine analogs. For this study, we will consider a hypothetical series of analogs with varying substitutions at the 3-amino position (e.g., methyl, phenyl, benzyl).

    • Convert the 2D structures to 3D using a suitable chemical informatics tool like ChemDraw or MarvinSketch.

    • Perform energy minimization of the 3D ligand structures using a force field such as MMFF94. This step is crucial for obtaining a low-energy, stable conformation of the ligands.

    • Save the prepared ligands in a suitable format, such as .mol2 or .sdf, which retains the 3D coordinates and atomic charges.

  • Protein Preparation:

    • Download the crystal structure of human PI3Kα from the Protein Data Bank (PDB). For this guide, we will use a representative structure complexed with a known inhibitor.

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.

    • Add polar hydrogen atoms and assign appropriate atom types and charges using a molecular modeling package like AutoDockTools or Maestro (Schrödinger).

    • Define the binding site (the "grid box") based on the location of the co-crystallized ligand. The grid box should encompass the entire active site to allow for unbiased docking of the new analogs.

Molecular Docking Simulation
  • Software Selection:

    • For this study, we will utilize AutoDock Vina, a widely used and validated open-source molecular docking program known for its accuracy and speed.

  • Docking Protocol:

    • Launch the docking simulation, providing the prepared protein and ligand files as input.

    • Specify the coordinates and dimensions of the grid box.

    • Set the exhaustiveness parameter, which controls the thoroughness of the conformational search. A higher value increases the probability of finding the true binding mode but also increases the computational time. An exhaustiveness of 8 is a reasonable starting point for a virtual screening campaign.

    • Execute the docking run for each analog. AutoDock Vina will generate a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).

Data Analysis and Interpretation
  • Binding Affinity Comparison:

    • The primary output of the docking simulation is the binding affinity, which is an estimate of the free energy of binding. A more negative value indicates a stronger predicted interaction.

    • Compile the binding affinities for all analogs into a table for easy comparison.

  • Binding Mode Analysis:

    • Visualize the predicted binding poses of the top-ranked analogs within the active site of PI3Kα using a molecular visualization tool like PyMOL or VMD.

    • Analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligands and the protein residues.

    • Compare the binding modes of the different analogs to understand how structural modifications influence their interactions with the target.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in our comparative molecular docking workflow.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Box Binding Site Definition (Grid Box Generation) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB Download, Cleaning, H-addition) Protein_Prep->Grid_Box Protein_Prep->Docking Grid_Box->Docking Binding_Affinity Compare Binding Affinities (kcal/mol) Docking->Binding_Affinity Binding_Mode Analyze Binding Modes (Key Interactions) Docking->Binding_Mode SAR Structure-Activity Relationship (SAR) Analysis Binding_Affinity->SAR Binding_Mode->SAR SAR_Logic start Analog 1 (-H) -7.2 kcal/mol analog2 Analog 2 (-CH3) -7.8 kcal/mol start->analog2 + Hydrophobic Interaction analog3 Analog 3 (-Phenyl) -8.5 kcal/mol analog2->analog3 + Pi-Stacking analog4 Analog 4 (-Benzyl) -8.9 kcal/mol analog3->analog4 + Extended Hydrophobic Contact

Caption: The structure-activity relationship of the analog series.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically grounded workflow for the comparative molecular docking of 8-(Trifluoromethyl)isoquinolin-3-amine analogs against PI3Kα. Our in-silico analysis predicts that substitution at the 3-amino position with larger, aromatic moieties can significantly enhance the binding affinity for the target.

It is crucial to emphasize that these are computational predictions. The next logical steps would involve the chemical synthesis of these analogs and their experimental validation through in-vitro binding assays and cell-based functional assays to confirm their inhibitory activity against PI3Kα. The insights gained from this in-silico study provide a strong rationale for prioritizing the synthesis of specific analogs, thereby accelerating the drug discovery process.

References

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • Protein Data Bank (PDB). RCSB. [Link]

  • The PyMOL Molecular Graphics System. Schrödinger, LLC. [Link]

  • U.S. National Library of Medicine. PubChem. [Link]

A Comprehensive Guide to Assessing the Target Selectivity of 8-(Trifluoromethyl)isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise interaction between a therapeutic agent and its intended biological target is paramount. The efficacy of a drug is intrinsically linked to its ability to modulate a specific target, while its safety profile is often defined by its off-target interactions. This guide provides a robust framework for assessing the target selectivity profile of a novel small molecule, 8-(Trifluoromethyl)isoquinolin-3-amine, a compound featuring a trifluoromethyl group and an isoquinoline scaffold, both of which are prevalent in contemporary medicinal chemistry.[1][2][3]

The trifluoromethyl group is known to enhance metabolic stability and cell permeability, which can significantly influence a compound's pharmacokinetic and pharmacodynamic properties.[4][5] The isoquinoline core is a recognized pharmacophore in many kinase inhibitors, making the protein kinase family a logical starting point for target identification.[2][6] Given these structural alerts, a comprehensive and multi-tiered approach is essential to delineate the on- and off-target activities of this molecule, thereby predicting its therapeutic potential and possible liabilities.

This guide will detail a two-pronged experimental strategy: an initial broad-spectrum screen to identify potential binding partners across the human kinome, followed by a cell-based assay to validate target engagement in a physiological context. For comparative purposes, we will benchmark our test compound against Gefitinib , a well-characterized selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and Staurosporine , a notorious promiscuous or broad-spectrum kinase inhibitor.[7][8][9][10]

Part 1: Broad Kinome Profiling with KINOMEscan®

The first step in characterizing a new potential kinase inhibitor is to understand the breadth of its interactions across the entire kinase family. The KINOMEscan® platform offers an efficient and quantitative method for this purpose. It is an active site-directed competition binding assay that measures the ability of a test compound to displace a ligand from the active site of over 480 human kinases.[11][12][13]

Causality Behind Experimental Choice

A binding assay is chosen over an enzymatic activity assay for the initial screen because it provides a direct measure of interaction, independent of the complexities of enzyme kinetics, substrate competition, or the requirement for active enzyme. This approach yields thermodynamic dissociation constants (Kd), which are a more direct reflection of binding affinity and allow for a more standardized comparison across a vast number of kinases.[12]

KINOMEscan® Experimental Protocol
  • Compound Preparation : 8-(Trifluoromethyl)isoquinolin-3-amine, Gefitinib, and Staurosporine are solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Plate Preparation : The compounds are serially diluted and added to microtiter plates.

  • Binding Reaction : A panel of human kinases, each tagged with a unique DNA identifier, is added to the plates. An immobilized, active-site directed ligand is then introduced. The test compound competes with the immobilized ligand for binding to the kinase active site.[12]

  • Capture and Quantification : The reaction mixtures are passed over a capture matrix that binds the immobilized ligand. Kinases that are not bound to the immobilized ligand (due to being bound by the test compound) are washed away.

  • Signal Detection : The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag. A lower qPCR signal indicates stronger binding of the test compound.[13]

Caption: KINOMEscan® Experimental Workflow.

Comparative Data Analysis

The primary output of the KINOMEscan® is typically reported as the percentage of the kinase that remains bound to the immobilized ligand at a given concentration of the test compound, or as a calculated dissociation constant (Kd). A lower value indicates a stronger interaction.

Table 1: Hypothetical KINOMEscan® Binding Data (Kd in nM)

Kinase Target8-(Trifluoromethyl)isoquinolin-3-amine (Test Compound)Gefitinib (Selective Control)Staurosporine (Promiscuous Control)
EGFR 25 2 5
ERBB2 (HER2) 80025010
VEGFR2 1,500>10,0008
ABL1 >10,000>10,00015
SRC 5,000>10,00020
AURKA 150 8,00030
CDK2 >10,000>10,0002
ROCK1 9,000>10,00050

Data is hypothetical for illustrative purposes.

From this hypothetical data, we can infer that 8-(Trifluoromethyl)isoquinolin-3-amine shows potent binding to EGFR and moderate binding to AURKA, with significantly weaker interactions with other tested kinases. This profile is more selective than Staurosporine, which binds to a broad range of kinases with high affinity, but less selective than Gefitinib, which shows strong and specific binding to EGFR.[7][8][9][10]

Part 2: Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA®)

While in vitro binding assays are powerful for initial screening, they do not guarantee that a compound will engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that directly measures the interaction between a drug and its target protein in intact cells or cell lysates.[14][15][16]

Causality Behind Experimental Choice

The principle of CETSA® is based on ligand-induced thermal stabilization.[14] When a compound binds to its target protein, the resulting complex is often more resistant to thermal denaturation. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein, we can observe a "thermal shift," which is direct evidence of target engagement in a physiological environment.[15][16] This validation is a critical step to bridge the gap between biochemical screening and cellular activity.

CETSA® Experimental Protocol

This protocol is designed to validate the engagement of 8-(Trifluoromethyl)isoquinolin-3-amine with its primary putative target identified from the KINOMEscan®, EGFR.

  • Cell Culture and Treatment : A human non-small cell lung cancer cell line overexpressing EGFR (e.g., A549) is cultured. Cells are treated with either DMSO (vehicle control) or a saturating concentration of 8-(Trifluoromethyl)isoquinolin-3-amine for 2 hours.

  • Thermal Challenge : The cell suspensions are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling.

  • Cell Lysis and Fractionation : Cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated (denatured) fraction by centrifugation.

  • Protein Quantification : The amount of soluble EGFR in each sample is quantified by a standard protein detection method, such as Western blotting or an AlphaLISA® immunoassay.

  • Data Analysis : The amount of soluble EGFR at each temperature is plotted to generate a "melting curve." A shift in this curve to higher temperatures in the drug-treated samples indicates thermal stabilization and thus, target engagement.

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Culture Cells (e.g., A549) B Treat with Compound or Vehicle (DMSO) A->B C Aliquot Cells B->C D Heat Samples across Temperature Gradient (e.g., 40-70°C) C->D E Lyse Cells & Separate Soluble Fraction D->E F Quantify Soluble Target Protein (EGFR) (e.g., Western Blot) E->F G Plot Melting Curves & Determine Thermal Shift F->G

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

Comparative Data Analysis

The CETSA® results are visualized as melting curves, and the data can be summarized by the change in the melting temperature (ΔTm).

Table 2: Hypothetical CETSA® Data for EGFR in A549 Cells

TreatmentMelting Temperature (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)52.0°C-Baseline thermal stability
8-(Trifluoromethyl)isoquinolin-3-amine56.5°C+4.5°CStrong cellular target engagement
Gefitinib (Positive Control)58.0°C+6.0°CVery strong cellular target engagement
Staurosporine (Promiscuous Control)53.5°C+1.5°CWeak cellular engagement of EGFR

Data is hypothetical for illustrative purposes.

A significant positive thermal shift for 8-(Trifluoromethyl)isoquinolin-3-amine confirms that it enters the cells and binds to EGFR with high affinity, comparable to the known EGFR inhibitor Gefitinib. The weaker shift observed with Staurosporine, despite its high affinity in vitro, could suggest poorer cell permeability or competition from numerous other intracellular targets.

Synthesis of the Target Selectivity Profile

By integrating the data from the broad kinome screen and the cellular target validation, we can construct a comprehensive target selectivity profile for 8-(Trifluoromethyl)isoquinolin-3-amine.

Table 3: Integrated Target Selectivity Profile

Feature8-(Trifluoromethyl)isoquinolin-3-amineGefitinib (Comparator)Staurosporine (Comparator)
Primary Target(s) EGFR, AURKAEGFRPan-Kinase
Selectivity Class Moderately SelectiveHighly SelectiveNon-Selective / Promiscuous
EGFR Binding (Kd) 25 nM2 nM5 nM
Cellular EGFR Engagement (ΔTm) +4.5°C+6.0°C+1.5°C
Key Off-Targets (>100x vs primary) AURKA (6x)ERBB2 (~125x)Nearly all kinases <100x
Predicted Therapeutic Utility Potential dual EGFR/AURKA inhibitor for cancer therapy.EGFR-mutant cancers.[9]Research tool due to lack of selectivity.[8]
Potential Liabilities Off-target effects related to AURKA inhibition should be investigated.Skin rash, diarrhea (known EGFR inhibition side effects).High potential for toxicity due to promiscuity.

Conclusion and Future Directions

The systematic approach detailed in this guide, combining broad-spectrum biochemical profiling with targeted cellular validation, provides a robust assessment of the target selectivity of a novel compound like 8-(Trifluoromethyl)isoquinolin-3-amine. Our hypothetical results position this compound as a moderately selective inhibitor with potent activity against EGFR and AURKA.

This profile is distinct from both the highly selective Gefitinib and the broadly promiscuous Staurosporine, suggesting a unique therapeutic potential. The next logical steps in the drug development pipeline would include:

  • Cellular Signaling Assays : To determine if the compound inhibits the downstream signaling pathways of EGFR and AURKA (e.g., phosphorylation of ERK and histone H3, respectively).

  • In Vitro Cytotoxicity Assays : To assess the compound's anti-proliferative effects in cancer cell lines with varying dependencies on EGFR and AURKA.

  • Structure-Activity Relationship (SAR) Studies : To synthesize and test analogs of 8-(Trifluoromethyl)isoquinolin-3-amine to potentially enhance potency and/or refine the selectivity profile.

By rigorously characterizing the target selectivity early in the discovery process, researchers can make more informed decisions, accelerating the development of safer and more effective medicines.

References

  • ACS Omega. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). ACS Publications. Published October 6, 2021. [Link]

  • PubMed. Protein kinase inhibition of clinically important staurosporine analogues. National Center for Biotechnology Information. Accessed January 24, 2026. [Link]

  • Eurofins Discovery. KINOMEscan Technology. Eurofins Scientific. Accessed January 24, 2026. [Link]

  • Biochemistry. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. ACS Publications. Published August 9, 2021. [Link]

  • Molecules. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Published July 1, 2025. [Link]

  • PubMed. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. National Center for Biotechnology Information. Accessed January 24, 2026. [Link]

  • ResearchGate. (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Published July 1, 2025. [Link]

  • Molecules. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI. Published July 18, 2025. [Link]

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. Eurofins Scientific. Accessed January 24, 2026. [Link]

  • Wikipedia. Staurosporine. Wikipedia. Accessed January 24, 2026. [Link]

  • Cancer Research. Cellular Targets of Gefitinib. AACR Publications. Published January 15, 2005. [Link]

  • ACS Chemical Biology. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Accessed January 24, 2026. [Link]

  • Molecules. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. Published November 28, 2017. [Link]

  • PubMed. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. National Center for Biotechnology Information. Published November 15, 2021. [Link]

  • ResearchGate. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. ResearchGate. Published May 6, 2024. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine. IUPHAR/BPS. Accessed January 24, 2026. [Link]

  • British Journal of Cancer. Selective inhibition of TNF-α-induced activation of mitogen-activated protein kinases and metastatic activities by gefitinib. Nature. Published May 23, 2006. [Link]

  • Dovepress. Response to Osimertinib Observed in Meningeal-Metastatic NSCLC with EGFR A763V Mutation: A Case Report and Literature Review. Dove Medical Press. Published January 21, 2026. [Link]

  • Journal of Medicinal Chemistry. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications. Published May 3, 2019. [Link]

  • Journal of Pesticide Science. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-STAGE. Accessed January 24, 2026. [Link]

  • PubMed. Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (1). National Center for Biotechnology Information. Accessed January 24, 2026. [Link]

  • Cancer Research. Abstract 1848: The Cellular Thermal Shift assay and its applications in Target ID, MoA determination and biomarker discovery. AACR Publications. Published March 22, 2024. [Link]

  • Molecules. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. MDPI. Published November 26, 2025. [Link]

  • PubMed. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. National Center for Biotechnology Information. Published August 12, 2021. [Link]

  • National Center for Biotechnology Information. 1,3-Diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline. National Library of Medicine. Accessed January 24, 2026. [Link]

  • Molecules. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Published June 1, 2023. [Link]

  • Springer Nature Experiments. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature. Accessed January 24, 2026. [Link]

  • YouTube. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Eurofins Discovery. Published January 27, 2023. [Link]

  • PubMed. Gefitinib, an EGFR tyrosine kinase inhibitor, directly inhibits the function of P-glycoprotein in multidrug resistant cancer cells. National Center for Biotechnology Information. Accessed January 24, 2026. [Link]

  • HMS LINCS Project. Assays. Harvard Medical School. Accessed January 24, 2026. [Link]

  • Cancer Research. THI 53, a new synthetic isoquinoline alkaloid blocks the induction of iNOS by regulating LPS-activated NF-κB pathway and IFN-β/Tyk2/JAK2-STAT-1 signaling cascades. AACR Publications. Published May 1, 2007. [Link]

  • Molecules. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Published March 27, 2018. [Link]

  • Journal of Medicinal Chemistry. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. ACS Publications. Accessed January 24, 2026. [Link]

  • Molecules. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. Published October 11, 2021. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Scientific. Accessed January 24, 2026. [Link]

  • Wikipedia. KRAS. Wikipedia. Accessed January 24, 2026. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 8-(Trifluoromethyl)isoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 8-(Trifluoromethyl)isoquinolin-3-amine

This guide provides essential safety protocols and operational directives for the handling and disposal of 8-(Trifluoromethyl)isoquinolin-3-amine (CAS No: 65439-61-2). As a research-grade chemical intermediate, its unique trifluoromethyl and amine functional groups offer significant reactivity for chemical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. The following protocols are synthesized from best practices in chemical safety and data from structurally analogous compounds, establishing a robust framework for risk mitigation.

Hazard Identification and Risk Assessment: An Expert's Perspective

Therefore, it is imperative to treat 8-(Trifluoromethyl)isoquinolin-3-amine as a hazardous substance with the potential to cause significant irritation and toxic effects upon exposure. The trifluoromethyl group enhances the compound's stability and lipophilicity, which may influence its biological activity and absorption.

Table 1: Summary of Anticipated Hazards and Protective Measures

Potential Hazard Exposure Route Recommended Protective Measures Rationale
Skin Irritation/Toxicity Dermal ContactChemical-resistant gloves (Nitrile or Neoprene), full-coverage lab coat.Aromatic amines can be absorbed through the skin.[4] Analogous compounds are known skin irritants.[2][3]
Serious Eye Irritation Eye ContactANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Direct contact with powders or solutions can cause severe eye damage.[2][3]
Respiratory Tract Irritation InhalationUse in a certified chemical fume hood. If weighing outside a hood, use a balance enclosure.Fine powders can be easily inhaled, leading to respiratory irritation.[2][3]
Ingestion Toxicity OralDo not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]Ingestion of aromatic amines can lead to systemic toxicity.
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial for minimizing exposure risk. The selection of appropriate PPE is not merely a checklist item but a critical, scientifically-backed decision to ensure personnel safety.

  • Hand Protection: Wear nitrile or neoprene gloves. These materials provide good resistance to a broad range of chemicals, including aromatic and chlorinated solvents.[6] Always inspect gloves for any signs of degradation or perforation before use. Double-gloving is recommended when handling concentrated solutions.

  • Eye and Face Protection: At a minimum, safety glasses with side shields are required. When there is a risk of splashing, chemical splash goggles and a face shield must be worn.[7]

  • Body Protection: A flame-resistant lab coat that fully covers the arms is mandatory. An apron made of a chemically resistant material should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.

  • Footwear: Fully enclosed, non-perforated shoes are required in the laboratory at all times.

The following diagram illustrates the logical flow for selecting appropriate PPE based on the handling procedure.

PPE_Selection_Workflow Start Start: Handling 8-(Trifluoromethyl)isoquinolin-3-amine Task Assess Task: - Weighing Solid - Preparing Solution - Running Reaction - Waste Disposal Start->Task PPE_Base Standard PPE: - Lab Coat - Safety Glasses - Closed-toe Shoes Task->PPE_Base Weighing Weighing Solid End Proceed with Task Weighing->End Solution Preparing Solution Goggles Upgrade to Chemical Goggles Solution->Goggles Splash risk Reaction Running Reaction Reaction->Goggles Splash risk Disposal Waste Disposal Disposal->Goggles Splash risk Gloves Add Nitrile/Neoprene Gloves PPE_Base->Gloves Hood Work in Fume Hood Gloves->Hood Always Hood->Weighing Hood->Solution Hood->Reaction Hood->Disposal FaceShield Add Face Shield Goggles->FaceShield High splash risk Apron Add Chemical Apron Goggles->Apron High splash risk Goggles->End FaceShield->End Apron->End

Caption: PPE selection workflow based on the specific laboratory task.

Step-by-Step Handling and Operational Protocols

Adherence to a systematic workflow is essential for safe and reproducible results.

A. Preparation and Weighing:

  • Preparation: Before handling the compound, ensure the chemical fume hood is certified and functioning correctly. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as outlined in the section above.

  • Weighing: If possible, weigh the solid material inside the fume hood. If this is not feasible, use a balance with a draft shield or within a containment enclosure. Use anti-static weighing dishes to prevent dispersal of the fine powder.

  • Container Handling: Keep the container tightly closed when not in use to prevent moisture absorption and contamination.[1]

B. Solution Preparation:

  • Solvent Selection: 8-(Trifluoromethyl)isoquinolin-3-amine is slightly soluble in water but soluble in organic solvents like DMSO and ethanol.[1]

  • Dissolution: In a fume hood, add the weighed solid to the chosen solvent in an appropriate flask. Use a magnetic stirrer for efficient dissolution. Avoid heating unless the protocol specifically requires it, and if so, use a well-controlled heating mantle and a condenser.

  • Transfer: Use a pipette or a syringe for transferring solutions to minimize the risk of spills.

C. Emergency Procedures:

In the event of an exposure, immediate and decisive action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing and wash it before reuse.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][3] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Management and Disposal Plan

Proper segregation and disposal of chemical waste are paramount for laboratory safety and environmental compliance. As a halogenated organic compound, 8-(Trifluoromethyl)isoquinolin-3-amine requires specific disposal procedures.[8]

A. Waste Segregation:

  • Halogenated Waste Stream: All solid waste (contaminated gloves, weighing paper, etc.) and liquid waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[9][10]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste. The disposal of mixed waste is significantly more complex and costly.[9]

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.

B. Disposal Workflow:

The following diagram outlines the decision-making process for the proper disposal of waste generated from handling 8-(Trifluoromethyl)isoquinolin-3-amine.

Disposal_Workflow Start Waste Generated Decision_Solid_Liquid Solid or Liquid Waste? Start->Decision_Solid_Liquid Solid_Waste Solid Waste (Gloves, Weigh Paper, etc.) Decision_Solid_Liquid->Solid_Waste Solid Liquid_Waste Liquid Waste (Unused Solutions, Reaction Quench) Decision_Solid_Liquid->Liquid_Waste Liquid Halogenated_Solid_Container Dispose in Labeled 'Halogenated Solid Waste' Container Solid_Waste->Halogenated_Solid_Container Halogenated_Liquid_Container Dispose in Labeled 'Halogenated Liquid Waste' Container Liquid_Waste->Halogenated_Liquid_Container Seal_Container Seal Container When Not in Use Halogenated_Solid_Container->Seal_Container Halogenated_Liquid_Container->Seal_Container Arrange_Pickup Arrange for Pickup by Environmental Health & Safety Seal_Container->Arrange_Pickup

Caption: Decision workflow for the segregation and disposal of waste.

By adhering to these detailed protocols, you contribute to a safer research environment and ensure the integrity of your scientific work.

References

  • SKC Inc., Aromatic Amine DECONtamination Solution Safety Data Sheet. [Link]

  • Tradeindia, Product Information for 8-(trifluoromethyl)isoquinolin-3-amine. [Link]

  • U.S. Environmental Protection Agency, Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • ResearchGate, Facile Assembly of 1-[(Trifluoromethyl)thio]isoquinolines Through Reaction of 2-Alkynylbenzaldoxime with Silver (Trifluoromethyl)thiolate. [Link]

  • SKC Inc., Aromatic Amine Cleaning Developing Solution Safety Data Sheet. [Link]

  • National Institutes of Health, α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations. [Link]

  • Centers for Disease Control and Prevention, NIOSH Manual of Analytical Methods: Amines, Aromatic. [Link]

  • University of California, Riverside, Environmental Health & Safety, Hazardous Waste Segregation. [Link]

  • Temple University, Environmental Health and Radiation Safety, Halogenated Solvents in Laboratories. [Link]

  • Okayama University, Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. [Link]

  • Google Patents, US9340511B2 - Process for making isoquinoline compounds.
  • University of California, Riverside, Environmental Health & Safety, Personal Protective Equipment (PPE). [Link]

  • ERC of USA, Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Auburn University, Risk Management & Safety, Personal Protective Equipment. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.